molecular formula C2H3ClF2<br>CH3-CClF2<br>C2H3ClF2 B1203169 1-Chloro-1,1-difluoroethane CAS No. 75-68-3

1-Chloro-1,1-difluoroethane

Cat. No.: B1203169
CAS No.: 75-68-3
M. Wt: 100.49 g/mol
InChI Key: BHNZEZWIUMJCGF-UHFFFAOYSA-N
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Description

1-chloro-1,1-difluoroethane appears as a colorless, odorless gas shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. A leak may be either liquid or vapor. May asphyxiate by the displacement of air. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1-difluoroethane
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InChI

InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3
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InChI Key

BHNZEZWIUMJCGF-UHFFFAOYSA-N
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Canonical SMILES

CC(F)(F)Cl
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Molecular Formula

C2H3ClF2
Record name 1-CHLORO-1,1-DIFLUOROETHANE
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DSSTOX Substance ID

DTXSID9023960
Record name 1-Chloro-1,1-difluoroethane
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Molecular Weight

100.49 g/mol
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Physical Description

1-chloro-1,1-difluoroethane appears as a colorless, odorless gas shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. A leak may be either liquid or vapor. May asphyxiate by the displacement of air. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket., Gas or Vapor; Liquid, A colorless gas shipped as a liquid under its own vapor pressure; [CAMEO]
Record name 1-CHLORO-1,1-DIFLUOROETHANE
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Record name Ethane, 1-chloro-1,1-difluoro-
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Boiling Point

-9.1 °C
Record name 1-Chloro-1,1-difluoroethane
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Solubility

Insoluble in water; sol in benzene, In water, 1,400 mg/L at 25 °C
Record name 1-Chloro-1,1-difluoroethane
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Density

1.107 g/cu m at 25 °C, Heat capacity = 1.2979 kJ/kg-K at 25 °C (liquid), 0.8792 kJ/kg-K at 25 °C (vapor at 101.3 kPa); liquid density = 1.113 at 25 °C; ozone depletion potential = 0.065; global warming potential = 0.44
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Vapor Pressure

Vapor pressure = 200 kPa at 21 °C, 669 kPa at 54 °C, Vapor pressure: 0.075 mm Hg at -123 °C (extrapolated); 0.750 mm Hg at -107 °C (extrapolated); 7.50 mm Hg at -85.3 °C; 75.0 mm Hg at -55.4 °C; 750 mm Hg at -10.5 °C, 2,540 mm Hg at 25 °C /calculated from experimentally derived coefficients/
Record name 1-Chloro-1,1-difluoroethane
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Impurities

1,1-Difluoro-1-chloroethane has a minimum purity of 98.0%., Impurities in HCFC 142b have been reported at levels of 0.06% HCFC 141b, very much smaller levels of HCFC-22, CFC-11, HFC-152a, CFC-113 and traces of other compounds.
Record name 1-Chloro-1,1-difluoroethane
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Color/Form

Colorless gas

CAS No.

75-68-3
Record name 1-CHLORO-1,1-DIFLUOROETHANE
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Melting Point

-130.8 °C
Record name 1-Chloro-1,1-difluoroethane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-1,1-difluoroethane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₃ClF₂.[1] It is a colorless and odorless gas under standard conditions, often shipped as a liquefied gas under its own vapor pressure.[2] Historically, it has been utilized as a refrigerant, a blowing agent for foam plastics, and as a chemical intermediate, notably in the production of polyvinylidene fluoride (PVDF).[1][3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental data.

Chemical and Physical Properties

This compound is a highly flammable gas.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

General Properties
PropertyValue
IUPAC Name This compound[2]
Synonyms HCFC-142b, R-142b, Freon 142b[1][4]
CAS Number 75-68-3[1]
Molecular Formula C₂H₃ClF₂[1]
Molecular Weight 100.495 g/mol [4]
Appearance Colorless gas[1]
Odor Slightly ether-like[3]
Physicochemical Data
PropertyValue
Boiling Point -9.6 °C[1]
Melting Point -130.8 °C[1]
Density (liquid) 1.1132 g/cm³[5]
Vapor Pressure 0.34 MPa at 20°C[3]
Water Solubility 1.4 g/L at 20°C[3]
Octanol-Water Partition Coefficient (Log Kow) 1.62 - 2.05 (calculated)[3]
Autoignition Temperature 632 °C[1]
Flash Point Not applicable (flammable gas)[3]
Flammability Limits in Air 5.5 - 17.5 % (v/v)[3]

Molecular Structure

The structure of this compound consists of a central carbon atom bonded to a methyl group, a chlorine atom, and two fluorine atoms.

Structural Identifiers
Identifier TypeIdentifier
SMILES CC(F)(F)Cl[2]
InChI InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3[2]
InChIKey BHNZEZWIUMJCGF-UHFFFAOYSA-N[2]

While specific bond lengths and angles require detailed spectroscopic or computational analysis, the geometry around the central carbon atom is tetrahedral.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The electron ionization mass spectrum is available through the NIST Chemistry WebBook.[6]

  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST Chemistry WebBook.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR data has been reported.[8] SpectraBase provides access to various NMR, FTIR, and MS spectra for this compound.[9]

Reactivity and Decomposition

This compound is generally chemically inert under many conditions.[2] However, it can react violently with strong reducing agents, such as active metals.[10] It can also react with strong oxidizing agents, particularly at elevated temperatures.[10] When heated to decomposition, it emits toxic fumes of hydrogen fluoride and hydrogen chloride.[2]

Thermal Decomposition Pathway

A significant industrial process involving this compound is its pyrolysis to produce vinylidene fluoride (VDF), a valuable monomer.[11] This thermal dehydrochlorination reaction is typically carried out at high temperatures.

G Thermal Decomposition of this compound HCFC142b This compound (CH3CClF2) VDF Vinylidene Fluoride (CH2=CF2) HCFC142b->VDF Pyrolysis (550-700°C) HCl Hydrogen Chloride (HCl) HCFC142b->HCl Elimination

Caption: Pyrolysis of HCFC-142b to VDF.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common industrial method involves the reaction of 1,1,1-trichloroethane with anhydrous hydrofluoric acid.

Method 1: Fluorination of 1,1,1-Trichloroethane

  • Reactants: 1,1,1-trichloroethane and anhydrous hydrofluoric acid.[12]

  • Catalyst: Antimony pentachloride dissolved in a halogenated hydrocarbon solvent (e.g., chloroform).[13]

  • Procedure: 1,1,1-trichloroethane and anhydrous hydrofluoric acid are continuously fed into a reactor containing the catalyst solution. The reaction temperature is maintained between 0°C and 80°C.[13] The product gases are passed through a distillation column to separate this compound. The molar ratio of hydrofluoric acid to 1,1,1-trichloroethane can be varied to control the product distribution.[13]

Method 2: Vapor Phase Fluorination of 1,1-Dichloroethylene (VDC)

  • Reactants: 1,1-dichloroethylene (VDC) and hydrogen fluoride (HF).[14]

  • Catalyst: Antimony pentachloride (SbCl₅) supported on a suitable substrate.[14]

  • Procedure: The reaction is conducted in a Monel reactor heated to approximately 100°C at atmospheric pressure. Gaseous HF and VDC are introduced into the reactor over the activated catalyst. The mole ratio of HF to VDC is typically high (e.g., 8:1). The contact time is around 10 seconds. The reactor effluent is monitored by in-line gas chromatography to determine the conversion of VDC and the yield of the desired product.[14]

G Synthesis of this compound cluster_0 Method 1: Fluorination of 1,1,1-Trichloroethane cluster_1 Method 2: Vapor Phase Fluorination of VDC TCE 1,1,1-Trichloroethane Reactor1 Reactor (0-80°C) TCE->Reactor1 HF1 HF HF1->Reactor1 Catalyst1 SbCl5 in Solvent Catalyst1->Reactor1 HCFC142b_1 This compound Reactor1->HCFC142b_1 VDC 1,1-Dichloroethylene Reactor2 Vapor Phase Reactor (100°C) VDC->Reactor2 HF2 HF HF2->Reactor2 Catalyst2 Supported SbCl5 Catalyst2->Reactor2 HCFC142b_2 This compound Reactor2->HCFC142b_2

Caption: Synthetic routes to HCFC-142b.

Safety and Handling

This compound is an extremely flammable gas and can form explosive mixtures with air.[10] It is important to prevent the accumulation of vapors in confined areas and to keep it away from ignition sources.[15] Contact with the liquefied gas can cause frostbite.[2] Inhalation of high concentrations can have anesthetic effects and may cause dizziness, headache, and lightheadedness.[3][16] At extremely high concentrations, it can act as an asphyxiant by displacing oxygen.[2] Fire may produce irritating and toxic gases such as hydrogen fluoride, hydrogen chloride, and phosgene.[16]

Environmental Impact

This compound is a hydrochlorofluorocarbon (HCFC) and has been recognized as an ozone-depleting substance, although its ozone depletion potential (ODP) of 0.07 is significantly lower than that of CFCs like CFC-11.[1] It is also a potent greenhouse gas with a 100-year global warming potential estimated to be between 2300 and 5000.[1] Due to these environmental concerns, its production and use have been regulated under international agreements such as the Montreal Protocol.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of HCFC-142b for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-chloro-1,1-difluoroethane (HCFC-142b), a hydrochlorofluorocarbon. The information presented herein is intended for research and scientific applications, offering key data, experimental methodologies, and safety considerations.

Core Physicochemical Properties

HCFC-142b is a colorless gas at standard conditions with a faint ethereal odor.[1] It is primarily known for its application as a refrigerant and a blowing agent for foam plastics.[2] While its use is being phased out due to its contribution to ozone depletion and global warming, its well-characterized properties make it a subject of interest in various research contexts.[2]

Identification and General Properties
PropertyValue
Chemical Name This compound
Synonyms R-142b, Freon 142b
Molecular Formula C₂H₃ClF₂ or CH₃CClF₂
Molecular Weight 100.5 g/mol [3][4][5]
CAS Number 75-68-3
Appearance Clear, colorless liquid and vapor[1]
Odor Faint ethereal odor[1]
Thermodynamic Properties
PropertyValue
Boiling Point -9.2 °C to -10 °C[3][4]
Melting Point -131 °C[3][5]
Critical Temperature 136.45 °C[4]
Critical Pressure 4.15 MPa[4]
Critical Density 0.435 g/cm³[4]
Vapor Pressure 44.7 psia @ 21 °C[1]
Vapor Density (air=1) 3.49 to 3.5[3][6]
Liquid Density 1.096 g/cm³[4]
Latent Heat of Vaporization at Boiling Point 215 kJ/kg[4]
Specific Heat of Liquid (30°C) 1.34 kJ/kg·K[4]
Solubility and Partition Coefficient
PropertyValue
Solubility in Water (25°C) Slightly soluble; 0.14 W% to 1.9 g/l[1][4][6]
Partition Coefficient (n-octanol/water), Log Pow 1.59
Safety and Environmental Data
PropertyValue
Flammability Flammable
Lower and Upper Explosive Limits (LEL/UEL) 6.2% - 18% in air[1]
Autoignition Temperature 632 °C
Ozone Depletion Potential (ODP) 0.06 to 0.07[2][4]
Global Warming Potential (GWP, 100-year) 2310[7]
Atmospheric Lifetime Approximately 17 years[2]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining key physicochemical properties of HCFC-142b. These protocols are based on standard methods for liquefied gases and refrigerants.

Determination of Liquid Density by Pressure Hydrometer (Based on ASTM D1657)

This method covers the determination of the density of light hydrocarbons, including liquefied petroleum gases like HCFC-142b.

Apparatus:

  • Pressure hydrometer cylinder: A transparent cylinder capable of withstanding the vapor pressure of HCFC-142b, equipped with valves, a pressure gauge, and a port for a thermohydrometer.

  • Thermohydrometer: A calibrated hydrometer with an integral thermometer.

  • Constant-temperature bath.

Procedure:

  • Apparatus Preparation: Ensure the pressure hydrometer cylinder is clean and dry. Purge the cylinder with a small amount of HCFC-142b vapor to remove any air.

  • Sample Introduction: Connect the cylinder to the HCFC-142b sample source. Carefully introduce the liquid HCFC-142b into the cylinder, allowing it to fill to a level where the thermohydrometer floats freely.

  • Equilibration: Place the sealed cylinder in the constant-temperature bath set to the desired measurement temperature. Allow the system to reach thermal equilibrium, which is indicated by a stable temperature reading on the thermohydrometer.

  • Measurement: Once equilibrated, read the density from the hydrometer scale and the temperature from the integrated thermometer.

  • Data Correction: If necessary, apply corrections to the observed density to obtain the density at a reference temperature using standard tables or equations of state.

Determination of Solubility in a Polymer by Volumetric Method

This method is used to measure the solubility of a gas, such as HCFC-142b, in a molten polymer.

Apparatus:

  • High-pressure view cell with a known volume.

  • Magnetic stirrer.

  • Precision pressure transducer.

  • Temperature control system.

  • Gas injection system with a known volume.

Procedure:

  • Sample Preparation: A known mass of the polymer is placed in the high-pressure view cell.

  • System Purging: The cell is sealed and purged with a low pressure of HCFC-142b to remove air. The cell is then evacuated.

  • Heating and Equilibration: The cell is heated to the desired experimental temperature, and the polymer is allowed to melt and reach thermal equilibrium.

  • Gas Injection: A known amount of HCFC-142b from the injection system is introduced into the cell.

  • Dissolution and Pressure Monitoring: The magnetic stirrer is activated to facilitate the dissolution of HCFC-142b into the molten polymer. The pressure inside the cell is continuously monitored.

  • Equilibrium Determination: The system is considered to be at equilibrium when the pressure inside the cell remains constant over a significant period.

  • Solubility Calculation: The amount of dissolved HCFC-142b is calculated from the initial and final pressures and the known volumes of the cell and injection system, taking into account the gas phase non-ideality. The solubility is then expressed as the mass of gas per mass of polymer.

Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

This technique measures the heat flow associated with the vaporization of a liquid.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Pierced, volatile sample pans.

  • Syringe for sample loading.

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards.

  • Sample Preparation: A small, accurately weighed amount (typically a few milligrams) of liquid HCFC-142b is hermetically sealed in a volatile sample pan. The pan is then pierced to allow for vaporization during the experiment.

  • DSC Measurement: The sample pan and a reference pan are placed in the DSC cell. The temperature is ramped up at a controlled rate.

  • Data Acquisition: The DSC measures the differential heat flow between the sample and the reference as a function of temperature.

  • Peak Analysis: When the boiling point of HCFC-142b is reached, a large endothermic peak will be observed in the thermogram. The area under this peak is integrated to determine the heat of vaporization.

  • Calculation: The enthalpy of vaporization is calculated by dividing the measured heat of vaporization by the initial mass of the sample.

Visualizations

Logical Workflow for Vapor Pressure Measurement

The following diagram illustrates a generalized workflow for the experimental determination of the vapor pressure of HCFC-142b.

VaporPressureWorkflow cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis start Start sample_prep Prepare HCFC-142b Sample start->sample_prep apparatus_prep Assemble & Purge Vapor Pressure Apparatus sample_prep->apparatus_prep set_temp Set Constant Temperature apparatus_prep->set_temp equilibrate Allow System to Equilibrate set_temp->equilibrate record_pressure Record Stable Pressure equilibrate->record_pressure change_temp Change Temperature for Next Data Point record_pressure->change_temp Repeat for multiple temperatures plot_data Plot ln(P) vs 1/T record_pressure->plot_data change_temp->set_temp calc_hvap Calculate Enthalpy of Vaporization plot_data->calc_hvap end_node End calc_hvap->end_node

Caption: Generalized workflow for determining the vapor pressure of HCFC-142b.

References

An In-Depth Technical Guide to 1-Chloro-1,1-difluoroethane (CAS Number 75-68-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the scientific data available for 1-Chloro-1,1-difluoroethane, also known as HCFC-142b. The information is tailored for researchers, scientists, and drug development professionals, presenting key physicochemical, toxicological, and environmental data in a structured format.

Physicochemical Properties

This compound is a colorless, nearly odorless, and highly flammable gas under standard conditions.[1][2] It is typically shipped as a liquefied gas under its own vapor pressure.[2] Key quantitative physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₃ClF₂[2]
Molecular Weight 100.49 g/mol [2]
Melting Point -130.8 °C[2]
Boiling Point -9.1 to -10 °C[1][2]
Vapor Pressure 2540 mmHg at 25 °C[1]
Water Solubility 1,400 mg/L at 25 °C[2]
Log Octanol-Water Partition Coefficient (Log Kow) 1.62 - 2.05 (calculated)[3]
Henry's Law Constant 0.0588 atm·m³/mol at 25 °C[2]
Autoignition Temperature 632 °C[2]
Flammability Limits in Air 5.5 - 17.9 % (v/v)[3]

Toxicological Data

This compound exhibits low acute toxicity.[4] Inhalation of high concentrations can lead to central nervous system depression and cardiac sensitization.[4] Due to its gaseous state at room temperature, oral and dermal acute toxicity are not considered relevant routes of exposure for this substance.[3]

EndpointSpeciesRouteValueReference
Acute Toxicity RatInhalationLC50 (6h): > 1,640,000 mg/m³ (> 400,000 ppm)[4]
Subchronic Toxicity RatInhalationNOAEL (104 weeks): 20,000 ppm (82,000 mg/m³)[1][4]
Subchronic Toxicity DogInhalationNOAEL (3 months): 10,000 ppm (41,000 mg/m³)[4]
Carcinogenicity RatInhalationNo carcinogenic effect observed at concentrations up to 20,000 ppm over a lifetime exposure.[4]
Mutagenicity (in vitro) Bacteria (Ames test)-Mutagenic[4]
Mutagenicity (in vivo) Rat (Bone Marrow Cytogenetic Assay)InhalationInactive[4]
Mutagenicity (in vivo) Rat (Dominant Lethal Assay)InhalationInactive[4]
Reproductive/Developmental Toxicity RatInhalationNo teratogenic, embryo/foetotoxic effects, or maternal toxicity observed up to 10,000 ppm.[4]

Environmental Impact

As a hydrochlorofluorocarbon (HCFC), this compound contributes to both ozone depletion and global warming.[2] Its production and consumption are regulated under the Montreal Protocol.[4] Due to its volatility, if released, it is expected to partition primarily to the atmosphere.[3] It is not readily biodegradable in water.[4]

ParameterValueReference
Ozone Depletion Potential (ODP) 0.065 - 0.07[2][4]
Global Warming Potential (GWP, 100-year) 1800 - 5000[2][4]
Atmospheric Lifetime ~17 - 18.5 years[2][4]
Biodegradation in Water ~5% after 28 days (not readily biodegradable)[4]
Bioaccumulation Potential Not expected to bioaccumulate (Log Kow < 3)[4]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are often proprietary. However, based on OECD SIDS (Screening Information Dataset) reports and other regulatory documents, the methodologies can be summarized as follows. These summaries are based on established OECD guidelines for chemical testing.

Acute Inhalation Toxicity (OECD 403 Guideline, adapted)
  • Objective: To determine the median lethal concentration (LC50) from short-term exposure.

  • Species: Rat (e.g., Charles River CD strain).[4]

  • Methodology: Groups of male and female rats (e.g., 5 per sex per dose) were exposed to the test substance as a gas in air.[4] The exposure was dynamic in an inhalation chamber for a fixed duration, typically 6 hours.[4] Animals were observed for mortality and clinical signs of toxicity during exposure and for a 14-day post-exposure period.[4] Necropsies were performed on all animals. The study cited used concentrations of 200,000 ppm and 400,000 ppm.[4]

Carcinogenicity Study (Long-term Inhalation)
  • Objective: To assess the carcinogenic potential of the substance over a lifetime of exposure.

  • Species: Rat (e.g., Sprague-Dawley).[1]

  • Methodology: The study referenced a two-year (lifetime) inhalation toxicity study.[4] Animals were exposed via whole-body inhalation for 6 hours/day, 5 days/week.[4] The concentrations tested were up to 82,000 mg/m³ (20,000 ppm).[4] Comprehensive evaluations included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examinations of all major tissues and organs.[1]

Bacterial Reverse Mutation Assay (Ames Test, OECD 471 Guideline, adapted)
  • Objective: To assess the potential for the substance to induce gene mutations in bacteria.

  • Methodology: The substance was tested for mutagenicity in vitro on bacteria (specifically Salmonella typhimurium strains).[4] Given its gaseous nature, specialized exposure systems such as sealed chambers or desiccators are typically used to ensure the bacteria are exposed to the test article. The assay is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The ability of the chemical to cause a reversion of the bacterial mutation, allowing them to grow on a minimal medium, is measured. A positive result indicates mutagenic potential.[4]

Developmental Toxicity Study (OECD 414 Guideline, adapted)
  • Objective: To assess the potential for adverse effects on the developing fetus and the pregnant female.

  • Species: Rat.[4]

  • Methodology: Pregnant female rats were exposed to the test substance via inhalation during the critical period of organogenesis (e.g., gestation days 6 through 15).[5] The study cited used concentrations up to 41,000 mg/m³ (10,000 ppm).[4] Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption. Just prior to term, females were euthanized, and uterine contents were examined. Evaluations included the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.[5]

Visualization of Physicochemical Properties and Environmental Impact

The following diagram illustrates the logical flow from the inherent properties of this compound to its environmental fate and impact.

HCFC142b_Environmental_Impact cluster_properties Physicochemical Properties cluster_release Release & Fate cluster_impact Environmental Impact Prop1 High Vapor Pressure Release Industrial Use & Release to Atmosphere Prop1->Release Volatility Prop2 Low Water Solubility Prop2->Release Limited Washout Prop3 Chemical Stability (C-F & C-Cl bonds) Transport Tropospheric Transport Prop3->Transport Persistence Release->Transport Long Atmospheric Lifetime (~18.5 yrs) Impact1 Ozone Depletion (ODP = 0.065) Transport->Impact1 Stratospheric Cl Radical Release Impact2 Global Warming (GWP = 1800) Transport->Impact2 Infrared Absorption

Caption: Logical flow from properties to environmental impact of HCFC-142b.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 1-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Chloro-1,1-difluoroethane (HCFC-142b). It is designed to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who utilize ¹⁹F NMR for structural elucidation and molecular characterization. This document summarizes the key NMR parameters for this compound, outlines a detailed experimental protocol for its analysis, and provides a visual representation of the analytical workflow.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds. The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which provides excellent signal dispersion and reduces the likelihood of signal overlap, even in complex molecules. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an invaluable tool for identifying and differentiating between fluorine atoms in various chemical settings.

¹⁹F NMR Data for this compound

The ¹⁹F NMR spectrum of this compound (CH₃CF₂Cl) is characterized by a single resonance signal due to the chemical equivalence of the two fluorine atoms. This signal is split into a triplet by the three neighboring protons of the methyl group. The key NMR parameters are summarized in the table below.

ParameterValueReference CompoundSolventReference
¹⁹F Chemical Shift (δ) -86.5 ppmCCl₃FNot specified[1]
¹H-¹⁹F Coupling Constant (³JHF) Not explicitly found---

Note: The coupling constant was not explicitly found in the available literature but is expected for the CH₃-CF₂- moiety.

Experimental Protocol for ¹⁹F NMR Analysis

The following section details a generalized experimental protocol for acquiring the ¹⁹F NMR spectrum of a volatile fluorinated compound like this compound. This protocol is based on standard practices in NMR spectroscopy.

Sample Preparation

Given that this compound is a gas at room temperature, a specialized sample preparation technique is required.

  • Materials:

    • High-pressure NMR tube with a suitable valve (e.g., J-Young tube).

    • Gas-tight syringe.

    • Deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., 0.05% v/v CCl₃F).

    • This compound gas.

    • Vacuum line.

  • Procedure:

    • Introduce a small amount of the deuterated solvent containing the reference standard into the high-pressure NMR tube.

    • Freeze the solvent using a liquid nitrogen bath.

    • Evacuate the NMR tube using a vacuum line to remove air.

    • Introduce a controlled amount of this compound gas into the NMR tube using a gas-tight syringe.

    • Seal the NMR tube valve.

    • Allow the tube to warm to room temperature, ensuring the gas dissolves in the solvent.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹⁹F NMR experiment on a standard NMR spectrometer.

  • Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine-observe probe.

  • Nucleus: ¹⁹F

  • Frequency: As per the instrument's magnetic field strength (e.g., 470 MHz for an 11.7 T magnet).

  • Reference: CCl₃F (Trichlorofluoromethane) at 0.0 ppm.[1]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): A wide spectral width is initially recommended to locate the signal (e.g., 200-300 ppm), which can then be narrowed.

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient due to the high sensitivity of ¹⁹F.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing Parameters:

    • Apodization: Exponential multiplication with a line broadening factor of 0.3 Hz.

    • Phasing: Automatic or manual phase correction.

    • Baseline Correction: Automatic baseline correction.

Experimental Workflow Diagram

The logical flow of the experimental process for determining the ¹⁹F NMR chemical shift of this compound can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Introduce Solvent & Reference to NMR Tube prep2 Freeze-Pump-Thaw Cycles to Degas prep1->prep2 prep3 Introduce Gaseous this compound prep2->prep3 prep4 Seal NMR Tube prep3->prep4 acq1 Insert Sample into NMR Spectrometer prep4->acq1 acq2 Tune and Shim the Probe acq1->acq2 acq3 Set Up Acquisition Parameters acq2->acq3 acq4 Acquire 19F NMR Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum to CCl3F proc2->proc3 proc4 Peak Picking and Integration proc3->proc4 analysis1 Determine Chemical Shift (δ) proc4->analysis1 analysis3 Final Data Reporting analysis1->analysis3 analysis2 Measure Coupling Constant (J) analysis2->analysis3

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

This technical guide provides essential information on the ¹⁹F NMR chemical shifts of this compound for researchers and professionals in drug development and chemical sciences. The provided data and experimental protocol serve as a valuable resource for the characterization of this and similar fluorinated compounds. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool for the unambiguous identification and structural elucidation of fluorinated molecules.

References

In-Depth Technical Guide on the Gas Phase Kinetics of 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CH₃CClF₂. It has been used as a refrigerant, a blowing agent for foam plastics, and as a chemical intermediate.[1] Due to its contribution to ozone depletion and its global warming potential, understanding its atmospheric fate is of significant importance.[1] This technical guide provides a comprehensive overview of the gas phase kinetics of HCFC-142b, focusing on its reactions with key atmospheric oxidants, its thermal decomposition, and its photolytic degradation. The information presented herein is crucial for atmospheric modeling and for the development of environmentally safer alternatives.

Atmospheric Reactions

The dominant gas-phase loss processes for this compound in the troposphere are reactions with the hydroxyl radical (OH) and the chlorine atom (Cl).

Reaction with Hydroxyl Radical (OH)

The reaction of HCFC-142b with the hydroxyl radical proceeds via hydrogen abstraction from the methyl group:

CH₃CClF₂ + OH → CH₂CClF₂ + H₂O

The resulting haloalkyl radical (CH₂CClF₂) rapidly reacts with molecular oxygen in the atmosphere, leading to the formation of an aldehyde, which further degrades to produce carbonyl difluoride (CF₂=O), hydrogen fluoride (HF), and carbon dioxide (CO₂).[2]

Kinetic Data

The temperature-dependent rate constant for the reaction of HCFC-142b with the OH radical has been evaluated, and the recommended Arrhenius expression over the temperature range of 220-400 K is:

kOH(T) = 9.6 x 10⁻¹³ exp(-1650 ± 250 / T) cm³ molecule⁻¹ s⁻¹

At 298 K (25 °C), the rate constant is approximately 3.06 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.[3]

Reaction with Chlorine Atom (Cl)

Similar to the reaction with the OH radical, the reaction with atomic chlorine also proceeds through hydrogen abstraction:

CH₃CClF₂ + Cl → CH₂CClF₂ + HCl

Kinetic Data

While extensive data for the reaction of chlorine atoms with various hydrocarbons and their halogenated derivatives are available, a specific temperature-dependent rate expression for the reaction with this compound is not readily found in evaluated kinetic databases. However, studies on similar fluoroethanes suggest that the reaction is significant in environments with elevated chlorine atom concentrations.[4] Further experimental work is required to determine the precise Arrhenius parameters for this reaction.

Reaction Products

Based on studies of similar compounds, the primary products of the reaction of HCFC-142b with chlorine atoms are expected to be the CH₂CClF₂ radical and hydrogen chloride (HCl). The subsequent reactions of the CH₂CClF₂ radical in the atmosphere would lead to the formation of oxygenated products.[2][5]

Thermal Decomposition

The thermal decomposition of this compound is a crucial industrial process, primarily for the production of vinylidene fluoride (VDF, CH₂=CF₂), a valuable monomer for fluoropolymers.[6] The decomposition proceeds mainly through the elimination of hydrogen chloride (HCl):

CH₃CClF₂ → CH₂=CF₂ + HCl

A minor reaction channel involving the elimination of hydrogen fluoride (HF) to produce 1-chloro-1-fluoroethylene has also been observed.[7]

Kinetic Data

The industrial pyrolysis of HCFC-142b is typically carried out at temperatures between 550 and 700 °C. Theoretical calculations have provided insights into the energetics of the decomposition pathways. The activation energies for the HCl and HF elimination channels have been calculated to be approximately 225.49 kJ/mol and 271.15 kJ/mol, respectively, at 600 °C.

Upon exposure to flames or red-hot metal surfaces, this compound decomposes to form toxic and corrosive products, including hydrofluoric acid (HF), hydrochloric acid (HCl), phosgene (COCl₂), and carbonyl fluoride (COF₂).[2]

Photolysis

The photolysis of this compound in the stratosphere is a potential, albeit slow, degradation pathway. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the C-Cl bond, releasing a chlorine atom which can then participate in catalytic ozone depletion cycles.[3]

Photolysis Data

σ₁₉₃.₃ (CH₃CClF₂) = 0.58 x 10⁻²⁰ cm² molecule⁻¹

The determination of wavelength-dependent quantum yields for the photodissociation process is necessary for accurate modeling of its atmospheric photolytic lifetime.

Quantitative Data Summary

ReactionParameterValueTemperature (K)Reference(s)
CH₃CClF₂ + OH k298K (cm³ molecule⁻¹ s⁻¹)3.06 x 10⁻¹⁵298[3]
Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)9.6 x 10⁻¹³ exp(-1650 ± 250 / T)220 - 400[8]
CH₃CClF₂ + Cl Arrhenius ParametersNot available in evaluated databases.--
Thermal Decomposition (HCl elimination) Activation Energy (kJ/mol)~225.49873
Thermal Decomposition (HF elimination) Activation Energy (kJ/mol)~271.15873
Photolysis Absorption Cross-section at 193.3 nm (cm² molecule⁻¹)0.58 x 10⁻²⁰Room
Quantum YieldWavelength-dependent data not available.--

Experimental Protocols

The kinetic data presented in this guide have been primarily obtained through two well-established experimental techniques: Flash Photolysis-Resonance Fluorescence (FP-RF) and the Relative Rate (RR) method .

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is an absolute method for determining rate constants. A typical experimental setup involves:

  • Reactant Generation: A precursor molecule is photolyzed by a short, intense pulse of light (e.g., from an excimer laser) to generate the radical of interest (e.g., OH or Cl) in a temperature-controlled reaction cell. For OH radical studies, the photolysis of H₂O₂ or HNO₃ is often used. For Cl atoms, Cl₂ is the common precursor.

  • Reaction Monitoring: The concentration of the radical is monitored over time in the presence of an excess of the reactant (HCFC-142b). This is achieved by resonance fluorescence, where a light source (a resonance lamp) excites the radical to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Data Analysis: The decay of the fluorescence signal, which is proportional to the radical concentration, follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of HCFC-142b, the bimolecular rate constant can be determined.

A schematic of a typical flash photolysis-resonance fluorescence apparatus is shown below.

Flash Photolysis-Resonance Fluorescence Workflow
Relative Rate Method

The relative rate method is a widely used technique that determines the rate constant of a reaction of interest relative to a reference reaction with a well-known rate constant.[3][9] The general procedure is as follows:

  • Reaction Mixture Preparation: A mixture containing the target compound (HCFC-142b), a reference compound (e.g., another hydrocarbon or halocarbon with a known reaction rate with the radical), and a radical precursor is prepared in a reaction chamber (e.g., a Teflon bag or a glass vessel).

  • Reaction Initiation: The radical reaction is initiated, typically by photolysis of the precursor (e.g., photolysis of Cl₂ to generate Cl atoms, or photolysis of CH₃ONO in the presence of NO and air to generate OH radicals).

  • Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: The relative loss of the target and reference compounds is used to calculate the unknown rate constant. Assuming the primary loss for both compounds is the reaction with the generated radical, the following relationship holds:

    ln([Target]₀ / [Target]ₜ) / ln([Reference]₀ / [Reference]ₜ) = kTarget / kReference

    where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k is the rate constant. By plotting ln([Target]₀ / [Target]ₜ) against ln([Reference]₀ / [Reference]ₜ), the slope of the resulting straight line gives the ratio of the rate constants.

RR_Workflow cluster_preparation Mixture Preparation cluster_reaction Reaction cluster_analysis Analysis HCFC142b_source HCFC-142b Source ReactionChamber Reaction Chamber (e.g., Teflon Bag) HCFC142b_source->ReactionChamber Reference_source Reference Compound Source Reference_source->ReactionChamber Precursor_source Radical Precursor Source Precursor_source->ReactionChamber Sampling Gas Sampling ReactionChamber->Sampling UV_Lamps UV Lamps UV_Lamps->ReactionChamber Initiation GC_FTIR GC-FID or FTIR Analysis Sampling->GC_FTIR DataPlotting Data Plotting & Kinetic Analysis GC_FTIR->DataPlotting

Relative Rate Experimental Workflow

Signaling Pathways and Logical Relationships

The degradation of this compound in the atmosphere is initiated by reaction with OH radicals or Cl atoms, leading to a cascade of subsequent reactions. The primary reaction pathways can be visualized as follows:

Degradation_Pathways cluster_OH OH Radical Reaction cluster_Cl Cl Atom Reaction cluster_Decomposition Thermal Decomposition HCFC142b CH₃CClF₂ (HCFC-142b) Radical_OH •CH₂CClF₂ HCFC142b->Radical_OH + OH - H₂O Radical_Cl •CH₂CClF₂ HCFC142b->Radical_Cl + Cl - HCl VDF CH₂=CF₂ (Vinylidene Fluoride) HCFC142b->VDF Δ HCl HCl OH OH Peroxy_OH CH₂(O₂)CClF₂ Radical_OH->Peroxy_OH + O₂ Alkoxy_OH CH₂(O)CClF₂ Peroxy_OH->Alkoxy_OH + NO Products_OH CF₂O + HCOCl Alkoxy_OH->Products_OH Decomposition Cl Cl Peroxy_Cl CH₂(O₂)CClF₂ Radical_Cl->Peroxy_Cl + O₂ Alkoxy_Cl CH₂(O)CClF₂ Peroxy_Cl->Alkoxy_Cl + NO Products_Cl CF₂O + HCOCl Alkoxy_Cl->Products_Cl Decomposition Heat Heat

Primary Degradation Pathways of HCFC-142b

Conclusion

The gas-phase kinetics of this compound are dominated by its reaction with the hydroxyl radical in the troposphere, leading to an atmospheric lifetime of approximately 14 years.[3] While the reaction with chlorine atoms is also a potential degradation pathway, more quantitative data are needed to fully assess its importance. Thermal decomposition is a key industrial process for the production of valuable fluoropolymers. Photolysis in the stratosphere represents a minor but non-negligible loss process that contributes to ozone depletion. This guide provides a summary of the current understanding of the gas-phase kinetics of HCFC-142b, highlighting areas where further research is needed to refine our models of its atmospheric fate and environmental impact.

References

Atmospheric chemistry and degradation pathways of HCFC-142b

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists on the Atmospheric Chemistry and Degradation Pathways of 1-chloro-1,1-difluoroethane (HCFC-142b)

Introduction

This compound, commonly known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CH₃CClF₂. It has been utilized as a refrigerant, a blowing agent for foam plastics, and a feedstock for the production of polyvinylidene fluoride (PVDF).[1] As a member of the HCFC family, it was introduced as a transitional replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential (ODP). However, HCFC-142b still contributes to ozone depletion and is also a potent greenhouse gas.[1] Consequently, its production and consumption have been phased out under the Montreal Protocol.[1][2] Understanding the atmospheric chemistry of HCFC-142b is crucial for assessing its environmental impact and the fate of its degradation products. This technical guide provides a comprehensive overview of the atmospheric degradation pathways of HCFC-142b, supported by quantitative data and detailed experimental methodologies.

Atmospheric Lifetime and Environmental Impact

HCFC-142b has a significant atmospheric lifetime, estimated to be around 17 to 21 years.[1][3] Its primary sink in the atmosphere is reaction with hydroxyl radicals (OH) in the troposphere.[3] Due to its extended lifetime, a fraction of emitted HCFC-142b can be transported to the stratosphere, where it can be destroyed by photolysis, though this is a minor loss process.[4] The environmental impact of HCFC-142b is characterized by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), as summarized in the table below.

ParameterValueReference
Chemical FormulaCH₃CClF₂[1]
Atmospheric Lifetime17 - 21 years[1][3]
Ozone Depletion Potential (ODP)~0.065 - 0.07[1]
Global Warming Potential (100-year)2300 - 5000[1]

Tropospheric Degradation Pathway

The atmospheric degradation of HCFC-142b is predominantly initiated by the abstraction of a hydrogen atom by the hydroxyl radical (OH). This initial reaction is the rate-determining step for its removal from the troposphere.

Initiation Reaction with OH Radical

The reaction proceeds as follows:

CH₃CClF₂ + OH → CH₂CClF₂ + H₂O

The rate of this reaction is temperature-dependent and has been the subject of several kinetic studies.

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Experimental TechniqueReference
293(2.6 ± 0.4) x 10⁻¹⁵Laser Pulse Initiation / Long Path Absorption[5]
270Agrees with earlier higher flash energy studiesFlash Photolysis - Resonance Fluorescence[6]
Formation and Fate of the Haloalkyl Radical (CH₂CClF₂)

The resulting haloalkyl radical, CH₂CClF₂, rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical, CH₂(O₂)CClF₂.

CH₂CClF₂ + O₂ (+ M) → CH₂(O₂)CClF₂ (+ M)

Peroxy Radical Chemistry

The fate of the peroxy radical is complex and can proceed via several pathways, primarily involving reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals (RO₂). In a typical NOx-rich atmospheric environment, the reaction with NO is dominant.

CH₂(O₂)CClF₂ + NO → CH₂(O)CClF₂ + NO₂

This reaction yields an alkoxy radical, CH₂(O)CClF₂.

Alkoxy Radical Decomposition

The subsequent reactions of the alkoxy radical determine the final degradation products. For HCFCs with a single chlorine atom, it is suggested that the chlorine is released "essentially instantaneously" following the initial OH attack, implying rapid decomposition of the subsequent radicals.[3] The alkoxy radical, CH₂(O)CClF₂, is expected to undergo decomposition. One plausible pathway involves the elimination of a chlorine atom.

A proposed major fate of the alkoxy radical is reaction with O₂ to form an aldehyde and a hydroperoxy radical.[5]

CH₂(O)CClF₂ + O₂ → CF₂ClCHO + HO₂

The rate coefficient for this reaction has been determined to be (2.5 ± 1.5) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.[5] An upper limit for the unimolecular decomposition via C-C bond fission has also been estimated to be ≤ 1.5 x 10³ s⁻¹.[5]

Final Degradation Products

Based on experimental studies, the primary carbonyl product of HCFC-142b oxidation in the troposphere is chlorodifluoroacetaldehyde (CF₂ClCHO) .[5] Further degradation of this aldehyde is expected. Additionally, the formation of mixed fluorochloroacetic acids has been suggested as a potential outcome of HCFC-142b degradation.[7]

The overall degradation can be summarized in the following logical flow:

HCFC142b_Degradation HCFC142b HCFC-142b (CH₃CClF₂) Haloalkyl Haloalkyl Radical (CH₂CClF₂) HCFC142b->Haloalkyl + OH OH OH Radical H2O H₂O OH->H2O Peroxy Peroxy Radical (CH₂(O₂)CClF₂) Haloalkyl->Peroxy + O₂ O2 O₂ Alkoxy Alkoxy Radical (CH₂(O)CClF₂) Peroxy->Alkoxy + NO NO NO NO2 NO₂ NO->NO2 HO2 HO₂ Alkoxy->HO2 Aldehyde Chlorodifluoro- acetaldehyde (CF₂ClCHO) Alkoxy->Aldehyde + O₂ Acids Further Degradation Products (e.g., fluorochloroacetic acids) Aldehyde->Acids

Tropospheric degradation pathway of HCFC-142b.

Experimental Protocols

The kinetic and mechanistic data for the atmospheric degradation of HCFC-142b have been primarily obtained through two key experimental techniques: flash photolysis-resonance fluorescence and smog chamber studies.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This technique is used to measure the absolute rate constants for the reaction of OH radicals with HCFC-142b.

Experimental Workflow:

FPRF_Workflow cluster_generation OH Radical Generation cluster_reaction Reaction cluster_detection OH Detection PulsedLaser Pulsed Laser (e.g., Excimer laser) Precursor OH Precursor (e.g., H₂O, HNO₃) PulsedLaser->Precursor Photolysis ReactionCell Flow Reactor Cell containing HCFC-142b and carrier gas (e.g., Ar, He) Precursor->ReactionCell Introduction PMT Photomultiplier Tube (PMT) ReactionCell->PMT Fluorescence Detection ResonanceLamp OH Resonance Lamp ResonanceLamp->ReactionCell Excitation Data Data Acquisition (Signal vs. Time) PMT->Data

Workflow for Flash Photolysis-Resonance Fluorescence.

Methodology:

  • OH Radical Generation: A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a precursor molecule (e.g., H₂O or HNO₃) in a flow reactor to produce OH radicals.

  • Reaction: The generated OH radicals react with a known excess concentration of HCFC-142b in a carrier gas (e.g., Argon or Helium).

  • Detection: The concentration of OH radicals is monitored over time using resonance fluorescence. A resonance lamp excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube (PMT).

  • Data Analysis: The decay of the fluorescence signal is proportional to the concentration of OH radicals. By measuring the pseudo-first-order decay rate at different HCFC-142b concentrations, the bimolecular rate constant for the reaction can be determined.

Smog Chamber-FTIR Spectroscopy

Smog chamber studies are employed to identify and quantify the stable end products of the atmospheric degradation of HCFC-142b.

Experimental Workflow:

SmogChamber_Workflow cluster_setup Chamber Setup cluster_reaction Initiation & Reaction cluster_analysis Product Analysis Chamber Teflon Smog Chamber (Large Volume) FTIR FTIR Spectrometer Chamber->FTIR In-situ Sampling Reactants Introduction of: - HCFC-142b - OH precursor (e.g., H₂O₂) - NOx (optional) - Air Reactants->Chamber UVLamps UV Lamps (Simulate Sunlight) UVLamps->Chamber Photolysis Spectra Infrared Spectra (Concentration vs. Time) FTIR->Spectra

Workflow for Smog Chamber-FTIR Spectroscopy.

Methodology:

  • Chamber Preparation: A large-volume (typically hundreds to thousands of liters) smog chamber made of inert material (e.g., Teflon) is filled with purified air.

  • Reactant Introduction: Known concentrations of HCFC-142b, an OH radical precursor (e.g., hydrogen peroxide, H₂O₂), and optionally NOx are introduced into the chamber.

  • Reaction Initiation: The mixture is irradiated with UV lamps that simulate the solar spectrum, initiating the photolysis of the OH precursor and the subsequent oxidation of HCFC-142b.

  • Product Monitoring: The concentrations of the reactants and products are monitored over time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. The characteristic infrared absorption spectra of the different species allow for their identification and quantification.

  • Data Analysis: By analyzing the temporal evolution of the reactant and product concentrations, product yields and branching ratios for different reaction pathways can be determined.

Conclusion

The atmospheric degradation of HCFC-142b is primarily driven by its reaction with the hydroxyl radical in the troposphere. This process leads to the formation of a series of reactive intermediates, ultimately resulting in the formation of stable oxidation products, with chlorodifluoroacetaldehyde being a major identified product. While the initial steps of the degradation mechanism are well-established, further research is needed to fully elucidate the complete reaction pathways and to accurately quantify the yields of all final degradation products. The experimental techniques of flash photolysis-resonance fluorescence and smog chamber-FTIR spectroscopy are essential tools in these investigations, providing the kinetic and mechanistic data necessary to assess the full environmental impact of HCFC-142b and its degradation products.

References

A Technical Guide on the Gas-Phase Reaction of 1-Chloro-1,1-difluoroethane (HCFC-142b) with Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Chloro-1,1-difluoroethane, commonly known as HCFC-142b, is a hydrochlorofluorocarbon used as a refrigerant, a blowing agent for foam plastics, and a feedstock for producing fluoropolymers like polyvinylidene fluoride (PVDF).[1] While introduced as a replacement for more potent ozone-depleting chlorofluorocarbons (CFCs), HCFC-142b itself contributes to stratospheric ozone depletion and is a potent greenhouse gas.[1] The primary removal mechanism for HCFC-142b from the troposphere is its reaction with the hydroxyl radical (OH).[2] This guide provides a comprehensive technical overview of this critical atmospheric reaction, detailing its kinetics, products, experimental study methods, and environmental consequences.

Reaction Kinetics and Mechanism

The atmospheric degradation of HCFC-142b is initiated by a hydrogen abstraction reaction with the OH radical. The OH radical removes a hydrogen atom from the methyl group of the HCFC-142b molecule, forming water and a haloalkyl radical.[2]

The primary reaction is: CH₃CClF₂ + OH → •CH₂CClF₂ + H₂O

Rate Constant Data

The rate of this reaction is crucial for determining the atmospheric lifetime of HCFC-142b. The temperature dependence of the rate constant is typically expressed in the Arrhenius form, k(T) = A * exp(-E/RT). Quantitative data from various studies are summarized below.

Rate Constant Expression (k(T))(cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Rate Constant at 298 K(cm³ molecule⁻¹ s⁻¹)Reference
9.6 x 10⁻¹³ exp(-1650/T)220-4003.2 x 10⁻¹⁵[3]
Not Applicable298 (25 °C)3.06 x 10⁻¹⁵[4]

Note: The values at 298 K are in close agreement, providing confidence in the kinetic parameters.

Reaction Products and Degradation Pathway

Following the initial hydrogen abstraction, the resulting haloalkyl radical (•CH₂CClF₂) reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (CH₂CClF₂O₂•).[2] This peroxy radical undergoes a series of complex reactions, leading to the formation of several degradation products. The major identified products include chlorodifluoro acetaldehyde, carbonic difluoride, carbon monoxide, and carbon dioxide.[4]

Reaction_Pathway HCFC142b CH₃CClF₂ (HCFC-142b) AlkylRadical •CH₂CClF₂ (Haloalkyl Radical) HCFC142b->AlkylRadical + OH OH OH Radical H2O H₂O PeroxyRadical CH₂CClF₂O₂• (Peroxy Radical) AlkylRadical->PeroxyRadical + O₂ O2 O₂ Products Final Products (e.g., CF₂O, CH(O)CClF₂, CO, CO₂) PeroxyRadical->Products Further Reactions

Caption: Atmospheric degradation pathway of HCFC-142b initiated by OH radicals.

Experimental Methodologies

The kinetic data for the reaction between HCFC-142b and OH radicals are primarily determined using advanced laboratory techniques. The two most common methods are Flash Photolysis and Discharge Flow systems.

Experimental Protocol: Flash Photolysis - Laser-Induced Fluorescence (FP-LIF)

This is a widely used technique for measuring the rate constants of gas-phase reactions.[5][6]

  • Gas Mixture Preparation: A precise mixture of HCFC-142b, an OH radical precursor (e.g., H₂O₂ or HNO₃), and a large excess of an inert buffer gas (e.g., He or N₂) is prepared and flowed slowly through a temperature-controlled reaction cell.

  • Radical Generation: A high-energy, pulsed excimer laser (the "photolysis" laser) is fired into the cell. The laser's ultraviolet light photolyzes the precursor molecule, instantaneously creating a uniform concentration of OH radicals.[7]

  • Concentration Monitoring: The concentration of OH radicals is monitored over time. A second, tunable "probe" laser is passed through the cell, exciting the OH radicals to a higher electronic state. The subsequent fluorescence as the radicals relax back to their ground state is detected by a photomultiplier tube (PMT) positioned at a right angle to the laser beams. This technique is known as Laser-Induced Fluorescence (LIF).[6]

  • Kinetic Measurement: By varying the time delay between the photolysis and probe laser pulses, a fluorescence decay profile of the OH radicals is recorded. In the presence of a large excess of HCFC-142b, the decay is pseudo-first-order.

  • Data Analysis: The pseudo-first-order rate constant (k') is determined from the exponential decay of the LIF signal. By measuring k' at various concentrations of HCFC-142b, a plot of k' versus [CH₃CClF₂] is generated. The slope of this plot yields the second-order rate constant for the reaction.

Experimental_Workflow Prep 1. Gas Mixture Preparation (HCFC-142b, OH Precursor, Buffer Gas) Gen 2. OH Radical Generation (Pulsed Photolysis Laser) Prep->Gen React 3. Reaction in Cell Gen->React Probe 4. OH Concentration Probing (Tunable Probe Laser - LIF) React->Probe Detect 5. Fluorescence Detection (Photomultiplier Tube) Probe->Detect Acquire 6. Data Acquisition (Signal vs. Time Delay) Detect->Acquire Analyze 7. Kinetic Analysis (Determine Rate Constant) Acquire->Analyze

Caption: Workflow for the Flash Photolysis-Laser Induced Fluorescence (FP-LIF) experiment.

Experimental Protocol: Discharge Flow

The discharge flow method provides an alternative means of studying radical reactions.[7]

  • Radical Generation: A carrier gas (e.g., He) containing a small amount of a precursor (e.g., H₂) is passed through a microwave discharge to generate radicals (H atoms). These are then reacted with a titrant like NO₂ downstream to produce OH radicals.

  • Reaction Zone: The OH radicals are carried down a flow tube at a known pressure and velocity. The reactant, HCFC-142b, is introduced into the flow through a movable injector.

  • Detection: A detector, often a mass spectrometer or a resonance fluorescence lamp, is placed at a fixed point at the end of the flow tube.

  • Kinetic Measurement: The concentration of the OH radical is measured as the position of the movable injector is varied. Since the flow velocity is known, changing the distance between the injector and the detector is equivalent to changing the reaction time.

  • Data Analysis: A plot of the natural logarithm of the OH signal versus the injector position (or reaction time) gives a straight line whose slope is the pseudo-first-order rate constant. The second-order rate constant is then determined by performing experiments at different HCFC-142b concentrations.

Atmospheric and Environmental Implications

The reaction with OH radicals dictates the atmospheric lifetime of HCFC-142b and, consequently, its environmental impact.

Environmental PropertyValueReference(s)
Atmospheric Lifetime~14 - 17 years[1][4]
Ozone Depletion Potential (ODP)0.07[1]
Global Warming Potential (GWP), 100-year2,300 - 5,000[1]

The significant lifetime allows HCFC-142b to be transported to the stratosphere, where it can release chlorine atoms that catalytically destroy ozone. Its high GWP indicates it is a potent greenhouse gas, contributing to global warming. Due to these properties, the production and consumption of HCFC-142b are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.[1]

Conclusion

The gas-phase reaction of this compound with the hydroxyl radical is the key process governing its atmospheric fate. Extensive experimental work has provided reliable kinetic data, showing a reaction rate that leads to an atmospheric lifetime of over a decade. This lifetime is sufficient for HCFC-142b to act as both an ozone-depleting substance and a significant greenhouse gas. A thorough understanding of this reaction, its products, and its rate, as detailed in this guide, is essential for accurate atmospheric modeling, assessing environmental impacts, and informing regulatory policies concerning HCFCs and their alternatives.

References

A Technical Guide to the Global Warming Potential of 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant and a foam blowing agent. While developed as a replacement for more potent ozone-depleting substances, HCFC-142b is itself a significant greenhouse gas with a high Global Warming Potential (GWP). This technical guide provides a comprehensive overview of the GWP of HCFC-142b, including its atmospheric lifetime, radiative efficiency, and GWP values over various time horizons. It also outlines the experimental methodologies used to determine these key parameters and visualizes the atmospheric degradation pathway of the compound.

Introduction to Global Warming Potential (GWP)

The Global Warming Potential (GWP) is an index that allows for the comparison of the warming impact of different greenhouse gases relative to carbon dioxide (CO₂), which is assigned a GWP of 1.[1][2] It quantifies the amount of heat trapped by a certain mass of a gas over a specific time period, typically 20, 100, or 500 years.[1] The GWP is a function of a gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.[3]

Physicochemical and Environmental Properties of HCFC-142b

This compound (HCFC-142b) is a colorless and nearly odorless gas under standard conditions.[4] As a member of the HCFC family, it contributes to both ozone depletion and global warming. Its use has been regulated under international agreements like the Montreal Protocol due to its environmental impact.

The following table summarizes the key physicochemical and environmental properties of HCFC-142b.

PropertyValueSource(s)
Chemical Formula CH₃CClF₂
Molar Mass 100.49 g/mol
Boiling Point -9.6 °C
Melting Point -130.8 °C
Atmospheric Lifetime 17.9 - 19.5 years[4][5]
Ozone Depletion Potential (ODP) 0.065 - 0.07[4]
Radiative Efficiency 0.20 W m⁻² ppb⁻¹[5]

Global Warming Potential of HCFC-142b

The GWP of HCFC-142b has been evaluated by the Intergovernmental Panel on Climate Change (IPCC) and other scientific bodies. The values vary depending on the time horizon considered, reflecting the compound's atmospheric lifetime.

Time HorizonGWP ValueSource(s)
20-year 5490[5]
100-year 1800 - 2310[4][5]
500-year 705[5]

Experimental Protocols for Determining Key Parameters

The determination of a compound's GWP relies on the accurate measurement of its atmospheric lifetime and radiative efficiency. Below are overviews of the experimental methodologies employed for these measurements.

Determination of Atmospheric Lifetime

The atmospheric lifetime of HCFC-142b is primarily determined by its reaction with the hydroxyl radical (OH) in the troposphere. The overall atmospheric lifetime is calculated based on the rate of this reaction.

Experimental Approach: Flash Photolysis-Resonance Fluorescence

One common method to measure the rate constant of the reaction between an HCFC and the OH radical is flash photolysis-resonance fluorescence.

  • Principle: A pulse of UV light (flash photolysis) is used to generate OH radicals from a precursor molecule (e.g., H₂O). The subsequent decay of the OH radical concentration in the presence of HCFC-142b is monitored over time using resonance fluorescence.

  • Methodology:

    • A mixture of HCFC-142b, an OH radical precursor, and a buffer gas (like Helium or Nitrogen) is introduced into a reaction cell at a controlled temperature and pressure.

    • A flash lamp or a pulsed laser generates a burst of UV radiation, photolyzing the precursor to produce OH radicals.

    • A resonance lamp emits light at a wavelength that is specifically absorbed by OH radicals.

    • A detector, positioned perpendicular to the resonance lamp beam, measures the intensity of the fluorescence emitted by the excited OH radicals.

    • The decay of the fluorescence signal over time is recorded, which is proportional to the decay of the OH radical concentration.

    • By varying the concentration of HCFC-142b and observing the change in the OH decay rate, the bimolecular rate constant for the reaction can be determined.

The tropospheric lifetime (τ_tropo) is then calculated using the measured rate constant and the average global concentration of OH radicals.

Determination of Radiative Efficiency

Radiative efficiency is a measure of how effectively a molecule absorbs infrared radiation at wavelengths where the Earth radiates heat.

Experimental Approach: Fourier Transform Infrared (FTIR) Spectroscopy

The absorption of infrared radiation by HCFC-142b is measured using Fourier Transform Infrared (FTIR) spectroscopy.

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. The resulting spectrum provides a unique "fingerprint" of the molecule's vibrational modes.

  • Methodology:

    • A known concentration of HCFC-142b gas is introduced into a gas cell with a known optical path length.

    • A beam of infrared radiation is passed through the gas cell.

    • The transmitted radiation is analyzed by an FTIR spectrometer, which measures the amount of light absorbed at each wavelength.

    • This measurement is repeated at various pressures and temperatures to simulate different atmospheric conditions.

    • The absorption cross-section for each wavelength is calculated from the measured absorbance, concentration, and path length using the Beer-Lambert law.

    • The radiative efficiency is then calculated by integrating the absorption cross-sections over the thermal infrared spectrum, taking into account the Earth's emission spectrum.

Atmospheric Degradation Pathway of HCFC-142b

The primary degradation pathway for HCFC-142b in the atmosphere is initiated by a reaction with the hydroxyl radical (OH). This reaction involves the abstraction of a hydrogen atom from the methyl group.

HCFC142b This compound (CH₃CClF₂) Radical_intermediate •CH₂CClF₂ Radical HCFC142b->Radical_intermediate + •OH OH_radical Hydroxyl Radical (•OH) OH_radical->Radical_intermediate Water Water (H₂O) Radical_intermediate->Water Peroxy_radical Peroxy Radical (CH₂(O₂)CClF₂•) Radical_intermediate->Peroxy_radical + O₂ Oxygen Oxygen (O₂) Oxygen->Peroxy_radical Alkoxy_radical Alkoxy Radical (CH₂(O•)CClF₂) Peroxy_radical->Alkoxy_radical + NO NO Nitric Oxide (NO) NO->Alkoxy_radical NO2 Nitrogen Dioxide (NO₂) Alkoxy_radical->NO2 Decomposition Decomposition Products (e.g., HC(O)Cl, CF₂O) Alkoxy_radical->Decomposition Decomposition

Atmospheric Degradation Pathway of HCFC-142b

Logical Workflow for GWP Determination

The determination of the Global Warming Potential for a compound like HCFC-142b follows a structured workflow that integrates experimental data with atmospheric modeling.

cluster_experimental Experimental Determination cluster_calculation Calculation & Modeling rate_constant Measure OH Reaction Rate Constant (e.g., Flash Photolysis) lifetime Calculate Atmospheric Lifetime rate_constant->lifetime absorption_spectrum Measure IR Absorption Spectrum (e.g., FTIR Spectroscopy) rad_efficiency Calculate Radiative Efficiency absorption_spectrum->rad_efficiency gwp Calculate Global Warming Potential (GWP) (Relative to CO₂) lifetime->gwp rad_efficiency->gwp

Workflow for GWP Determination

Conclusion

This compound (HCFC-142b) is a potent greenhouse gas with a significant Global Warming Potential, particularly over shorter time horizons. Its atmospheric lifetime of approximately 18-19 years and high radiative efficiency contribute to its warming impact. The experimental determination of its reaction rate with hydroxyl radicals and its infrared absorption spectrum are crucial for accurately quantifying its GWP. Understanding the atmospheric chemistry and warming potential of such compounds is essential for developing environmentally benign alternatives and for informing climate policy.

References

The Solubility of 1-Chloro-1,1-difluoroethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Chloro-1,1-difluoroethane (HCFC-142b), a hydrochlorofluorocarbon with the chemical formula CH₃CClF₂. While primarily known for its applications as a refrigerant and a blowing agent for foam plastics, understanding its solubility in various organic solvents is crucial for process design, chemical synthesis, and safety protocols in research and industrial settings.[1] This document compiles available quantitative data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Properties of this compound

This compound is a colorless, flammable gas under standard conditions, typically shipped as a liquefied gas.[2] It possesses a slight ethereal odor. Its limited solubility in water is a known characteristic, with reported values of 1.4 g/L at 20°C and 0.19 g/100ml at 25°C.[2][3] Conversely, it is known to be soluble in benzene and is generally considered to have good solubility in most organic solvents.[4] A patent for the synthesis of chlorofluorocarbons also highlights its high solubility in hydrogen fluoride and 1,1,1-trichloroethane.[5]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature. However, specific data points have been identified. The table below summarizes the available quantitative solubility data.

SolventTemperature (°C)PressureSolubilityUnit
Ethanol25Not Specified885.95g/L
Polystyrene (molten)75 - 200Up to 3.2 MPaData available in cited literature-
Low-Density Polyethylene (molten)110 - 200Up to 3.4 MPaData available in cited literature-

Note: The solubility in molten polystyrene and low-density polyethylene was determined using a volumetric method. For detailed data, refer to the studies by Sato, Y. et al. on polystyrene and LDPE.[6][7]

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquefied gas like this compound in an organic solvent requires precise and controlled experimental setups. The most commonly cited method in the context of HCFC-142b is the volumetric method .[6][7] Additionally, other established techniques for measuring gas solubility in liquids are applicable.

Volumetric Method

This method is based on the principle of measuring the volume of gas that dissolves in a known volume of liquid at a constant temperature and pressure.

Apparatus:

  • A high-pressure equilibrium vessel equipped with a magnetic stirrer.

  • A gas burette or a piston-cylinder arrangement for precise gas volume measurement.

  • A pressure transducer and a temperature controller.

  • A vacuum pump for degassing the solvent.

  • A thermostated bath to maintain constant temperature.

Detailed Methodology:

  • Solvent Degassing: A known mass of the organic solvent is placed in the equilibrium vessel. The solvent is thoroughly degassed to remove any dissolved air by repeatedly freezing the solvent with liquid nitrogen, evacuating the vessel with a vacuum pump, and then thawing the solvent. This cycle is repeated until the pressure in the vessel at the experimental temperature equals the vapor pressure of the solvent.

  • Gas Introduction: A known volume of this compound gas is introduced into the equilibrium vessel from the gas burette.

  • Equilibration: The mixture is vigorously stirred at a constant temperature, controlled by the thermostated bath. The pressure inside the vessel is monitored until it reaches a stable value, indicating that equilibrium has been achieved.

  • Volume Measurement: The change in the volume of the gas in the burette represents the volume of gas that has dissolved in the solvent.

  • Calculation: The solubility is calculated from the dissolved gas volume, the volume of the liquid solvent, and the experimental temperature and pressure. Corrections for the vapor pressure of the solvent and the non-ideal behavior of the gas may be necessary for high-precision measurements.

Gas Sparging and Mass Spectrometry

Another precise method involves saturating the liquid with the gas and then determining the amount of dissolved gas by extraction and analysis.

Apparatus:

  • A gastight syringe or a similar saturation vessel.

  • A source of high-purity this compound and an inert carrier gas (e.g., nitrogen or argon).

  • A mass spectrometer for gas analysis.

Detailed Methodology:

  • Saturation: A known volume of the organic solvent is placed in the gastight syringe. The this compound gas is bubbled through the liquid until saturation is reached at a specific temperature.

  • Extraction (Sparging): An inert carrier gas is then bubbled through the saturated liquid. This process "sparges" or strips the dissolved this compound from the solvent.

  • Analysis: The exiting gas stream, containing the carrier gas and the extracted this compound, is directed to a mass spectrometer. The mass spectrometer measures the volume of the extracted this compound.

  • Calculation: The solubility is determined from the measured volume of the extracted gas and the initial volume of the solvent. This method is particularly useful for confirming solubility values obtained by other techniques.[8]

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Reporting Solvent Select Organic Solvent Degas Degas Solvent Solvent->Degas HCFC Procure High-Purity HCFC-142b Saturate Introduce HCFC-142b & Equilibrate HCFC->Saturate Apparatus Assemble & Calibrate Apparatus Apparatus->Degas Degas->Saturate Measure Measure Dissolved Volume/Mass Saturate->Measure Calculate Calculate Solubility Measure->Calculate Table Tabulate Results Calculate->Table Report Generate Technical Report Table->Report

Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For researchers and professionals in drug development, while this compound is not a typical pharmaceutical ingredient, its use as a reagent or in processing may necessitate a thorough understanding of its solution behavior. The provided experimental protocols offer a starting point for generating further, more specific solubility data as required for process optimization and safety.

References

An In-Depth Technical Guide on the Thermochemical Properties of 1-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-Chloro-1,1-difluoroethane (HCFC-142b). The information is presented in a structured format to facilitate easy access and comparison for research, scientific, and drug development applications. This document includes key physical and thermochemical properties, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.

Physicochemical and Thermochemical Data

This compound is a hydrochlorofluorocarbon with the chemical formula C₂H₃ClF₂.[1] It is a colorless, flammable gas under standard conditions.[1] A summary of its key physicochemical and thermochemical properties is presented below.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₃ClF₂[1][2][3][4]
Molecular Weight 100.495 g/mol [4][5]
CAS Number 75-68-3[2][4][5]
Boiling Point -9.6 °C (263.55 K)[1]
Melting Point -130.8 °C (142.35 K)[1]

Table 2: Thermochemical Properties of this compound

PropertyValueConditionsSource(s)
Liquid Heat Capacity (Cp) 132.15 J/mol·KT = 300 K, p = 0.358 MPa[6]
130.5 J/mol·KSaturated Liquid, T = 294.9 K[6]
130.5 J/mol·KSaturated Liquid, T = 291.6 K[6]
Heat of Vaporization 223.15 kJ/kgAt boiling point[3]

Table 3: Vapor Pressure of this compound

Temperature (K)Pressure (kPa)
224.814.86
284.7218.2

Note: While extensive searches were conducted, experimentally determined values for the standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) from primary sources such as the NIST WebBook were not available for this compound at the time of this report.

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental methodologies. Below are detailed protocols for the key experimental techniques used to measure the properties of this compound.

Vapor Pressure Determination by Comparative Ebulliometry

Objective: To accurately measure the vapor pressure of this compound at various temperatures.

Principle: Comparative ebulliometry involves the simultaneous boiling of the sample and a reference substance (often water) in a common, pressure-controlled environment. By precisely measuring the boiling temperatures of both substances, the vapor pressure of the sample can be determined with high accuracy.[7]

Apparatus:

  • Twin ebulliometers[7]

  • Manifold system for pressure control[7]

  • High-precision thermometers (e.g., platinum resistance thermometers)

  • Pressure measurement device (e.g., mercury manometer)[8]

  • Heating elements for ebulliometers

  • Condensers[9]

  • Inert gas supply (e.g., dry nitrogen)[7]

Procedure:

  • Preparation:

    • Thoroughly clean and dry the ebulliometers.

    • Introduce a pure sample of this compound into one ebulliometer and a reference substance of known vapor pressure (e.g., distilled water) into the other.

    • Assemble the ebulliometers with the condensers and connect them to the pressure manifold.

  • System Purge:

    • Evacuate the system to remove any residual air and volatile impurities.

    • Introduce a dry, inert gas, such as nitrogen, to blanket the system.[7]

  • Measurement:

    • Set the system to the desired pressure using the manostat.

    • Apply heat to both ebulliometers to initiate boiling.

    • Allow the system to reach a steady state, indicated by stable boiling temperatures for both the sample and the reference substance.

    • Record the boiling temperature of the this compound and the reference substance using the high-precision thermometers.

  • Data Collection:

    • Repeat the measurement at various pressures to obtain a set of vapor pressure-temperature data points.

    • The vapor pressure of the sample at a given temperature is equal to the known vapor pressure of the reference substance at its measured boiling temperature.

Liquid Heat Capacity Determination by Flow Calorimetry

Objective: To measure the isobaric heat capacity (Cp) of liquid this compound.

Principle: Flow calorimetry involves passing a fluid at a constant flow rate through a heated tube and measuring the resulting temperature increase. By knowing the mass flow rate and the heat input, the specific heat capacity of the fluid can be determined.[10]

Apparatus:

  • Flow calorimeter[10]

  • High-pressure pump to maintain a constant flow rate

  • Heater with a known power output

  • Precision thermometers to measure the inlet and outlet temperatures

  • Data acquisition system

Procedure:

  • System Calibration:

    • Calibrate the calorimeter using a fluid with a well-known heat capacity, such as water or a reference refrigerant. This step is crucial to account for any heat loss to the surroundings.

  • Sample Preparation:

    • Ensure the this compound sample is of high purity.

    • Degas the sample to remove any dissolved gases.

  • Measurement:

    • Pump the liquid this compound through the calorimeter at a constant, known flow rate.

    • Apply a constant, known power to the heater.

    • Allow the system to reach a steady state, where the inlet and outlet temperatures are constant.

    • Record the inlet temperature (T_in), outlet temperature (T_out), mass flow rate (ṁ), and the power supplied to the heater (Q).

  • Calculation:

    • The isobaric heat capacity (Cp) is calculated using the following equation: Cp = Q / (ṁ * (T_out - T_in))

  • Data Collection:

    • Repeat the measurements at different temperatures and pressures to map the heat capacity over a range of conditions.

Signaling Pathways and Logical Relationships

Visualizing the chemical transformations of this compound is crucial for understanding its synthesis and environmental fate. The following diagrams, created using the DOT language, illustrate key pathways.

Synthesis of this compound

This compound can be synthesized through the fluorination of 1,1,1-trichloroethane with hydrogen fluoride.[11][12] Another route involves the reaction of vinylidene chloride with hydrogen fluoride.[13]

G Synthesis of this compound 1_1_1_Trichloroethane 1,1,1-Trichloroethane (CCl3CH3) 1_Chloro_1_1_difluoroethane This compound (CH3CClF2) 1_1_1_Trichloroethane->1_Chloro_1_1_difluoroethane Fluorination Hydrogen_Fluoride Hydrogen Fluoride (HF) Hydrogen_Fluoride->1_Chloro_1_1_difluoroethane Hydrogen_Fluoride->1_Chloro_1_1_difluoroethane Vinylidene_Chloride Vinylidene Chloride (CH2=CCl2) Vinylidene_Chloride->1_Chloro_1_1_difluoroethane Hydrofluorination

Caption: Synthesis pathways for this compound.

Dehydrochlorination to Vinylidene Fluoride

A significant industrial application of this compound is its use as a precursor in the production of vinylidene fluoride (VDF) through dehydrochlorination.[14][15] This process typically involves high temperatures or the use of a catalyst.[7][14]

G Dehydrochlorination of this compound 1_Chloro_1_1_difluoroethane This compound (CH3CClF2) Vinylidene_Fluoride Vinylidene Fluoride (CH2=CF2) 1_Chloro_1_1_difluoroethane->Vinylidene_Fluoride High Temperature/ Catalyst Hydrogen_Chloride Hydrogen Chloride (HCl) 1_Chloro_1_1_difluoroethane->Hydrogen_Chloride

References

Synthesis routes for 1-Chloro-1,1-difluoroethane in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary laboratory-scale synthesis routes for 1-Chloro-1,1-difluoroethane (HCFC-142b), a compound of interest as a refrigerant, blowing agent, and a feedstock for producing polyvinylidene fluoride (PVDF).[1] This document details key synthetic methodologies, providing experimental protocols and quantitative data to facilitate laboratory research and development.

Core Synthesis Pathways

The laboratory preparation of this compound (CH₃CClF₂) predominantly proceeds via two main precursors: 1,1,1-trichloroethane (CH₃CCl₃) and vinylidene chloride (CH₂=CCl₂). The fundamental transformation in both pathways is the substitution of chlorine atoms with fluorine atoms through fluorination, or the addition of hydrogen fluoride across a double bond.

Synthesis from 1,1,1-Trichloroethane

The conversion of 1,1,1-trichloroethane to this compound is achieved through a chlorine-fluorine exchange reaction with hydrogen fluoride (HF). This process can be conducted under both catalytic and non-catalytic conditions.

Reaction Scheme: CH₃CCl₃ + 2HF → CH₃CClF₂ + 2HCl

This is a stepwise reaction where 1,1-dichloro-1-fluoroethane (HCFC-141b) is an intermediate.[2]

The use of a catalyst allows for milder reaction conditions (lower temperature and pressure) and can improve selectivity. Antimony pentachloride (SbCl₅) is a commonly cited catalyst for this transformation.[3] The reaction is typically performed in the liquid phase, and a solvent may be used to dissolve both the catalyst and the starting material.[3]

In the absence of a catalyst, the reaction requires more forcing conditions, including high temperatures (around 110°C) and a significant excess of hydrogen fluoride.[4] These conditions can lead to the formation of by-products such as 1,1,1-trifluoroethane (HFC-143a).[4]

Synthesis from Vinylidene Chloride

The synthesis from vinylidene chloride involves the addition of hydrogen fluoride across the double bond, followed by a subsequent hydrofluorination. This method can be performed in either the vapor or liquid phase.

Reaction Scheme: CH₂=CCl₂ + 2HF → CH₃CClF₂ + HCl

This process also involves the intermediate formation of 1,1-dichloro-1-fluoroethane (HCFC-141b).[5]

This method involves passing gaseous vinylidene chloride and hydrogen fluoride over a heated catalyst. A common setup utilizes a Monel reactor packed with a supported catalyst, such as antimony pentachloride on a suitable support.[6]

Liquid-phase fluorination can be carried out with or without a catalyst. Stannous chloride (SnCl₂) has been used as a catalyst in this process.[7] A notable approach for this synthesis is the use of a reactive distillation column, which combines reaction and separation in a single unit to improve yield and selectivity.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different laboratory synthesis routes of this compound.

PrecursorMethodCatalystTemperature (°C)PressureMolar Ratio (HF:Precursor)Conversion (%)Yield of HCFC-142b (%)Reference
1,1,1-TrichloroethaneLiquid-PhaseAntimony Pentachloride0 - 80Atmospheric to 20 atm1.8 - 3.5--[2][3]
1,1,1-TrichloroethaneLiquid-PhaseNone110Autogenous15 - 30--[4]
Vinylidene ChlorideVapor-PhaseSbCl₅ on support100Atmospheric~8:1>95Good (>80% for HFC-143a, with HCFC-142b as a major intermediate)[6]
Vinylidene ChlorideLiquid-PhaseStannous Chloride90-6:196.476.4[7]
Vinylidene ChlorideReactive DistillationMetal Halide (e.g., SnCl₂)-1.0 - 3.0 MPa0.4 - 0.5 (VDC:HF)->97[5]

Experimental Protocols

Protocol 1: Catalytic Fluorination of 1,1,1-Trichloroethane

Objective: To synthesize this compound from 1,1,1-trichloroethane using an antimony pentachloride catalyst.

Materials:

  • 1,1,1-trichloroethane (CH₃CCl₃)

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentachloride (SbCl₅)

  • A suitable inert solvent (e.g., a halogenated hydrocarbon)[3]

  • Nitrogen gas for inerting

Equipment:

  • High-pressure reaction vessel (e.g., made of SS-316) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.[2]

  • Fractional distillation column.[2]

  • Scrubber system for acidic off-gases (HCl, HF).

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Ensure the reaction vessel is clean, dry, and purged with nitrogen.

  • Charge the reactor with the chosen solvent and the antimony pentachloride catalyst.

  • Seal the reactor and begin stirring. Adjust the temperature to the desired setpoint (e.g., 60-120°C).[2]

  • Simultaneously feed 1,1,1-trichloroethane and anhydrous hydrogen fluoride into the reactor at a controlled molar ratio (e.g., HF to 1,1,1-trichloroethane ratio of 3-8).[2]

  • Maintain the reaction temperature and pressure (e.g., up to 20 atm) for the desired reaction time.[2]

  • Continuously remove the gaseous products (HCl, HCFC-142b, and unreacted HF) from the top of the reactor.

  • Pass the effluent gas stream through a cooling trap to condense the desired product and unreacted starting material, and then through a scrubber containing an alkaline solution to neutralize acidic gases.

  • The crude product can be purified by fractional distillation.

  • Analyze the product composition using gas chromatography.

Protocol 2: Vapor-Phase Fluorination of Vinylidene Chloride

Objective: To synthesize this compound from vinylidene chloride in the vapor phase.

Materials:

  • 1,1-dichloroethylene (Vinylidene Chloride, VDC)

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentachloride (SbCl₅) supported catalyst.[6]

  • Nitrogen gas for purging.

Equipment:

  • Vaporizer for reactants.

  • Fixed-bed reactor (e.g., 2.54 cm diameter x 81 cm long Monel tube) heated by an electric furnace.[6]

  • Mass flow controllers for precise gas delivery.

  • Condenser and collection vessel cooled to a low temperature.

  • In-line gas chromatograph (GC) for real-time reaction monitoring.[6]

Procedure:

  • Load the reactor with the SbCl₅ supported catalyst and activate it according to established procedures.[6]

  • Heat the reactor to the desired temperature (e.g., 100°C).[6]

  • Purge the system with nitrogen.

  • Introduce a controlled flow of vaporized HF and VDC into the reactor. A typical molar ratio of HF to VDC is around 8:1.[6]

  • Maintain a contact time of approximately 10 seconds.[6]

  • The reactor effluent is passed through a condenser to collect the liquid products.

  • Monitor the reaction progress by taking samples of the effluent gas directly into an in-line GC.

  • The collected crude product contains HCFC-142b, the intermediate HCFC-141b, and potentially HFC-143a, and can be purified by distillation.[6]

Process Visualizations

SynthesisRoutes cluster_0 Synthesis from 1,1,1-Trichloroethane cluster_1 Synthesis from Vinylidene Chloride TCE 1,1,1-Trichloroethane Product1 This compound TCE->Product1 Catalytic TCE->Product1 Non-Catalytic HF1 Hydrogen Fluoride (HF) HF1->Product1 Catalyst1 SbCl₅ Catalyst Catalyst1->Product1 NoCatalyst High Temp/Pressure NoCatalyst->Product1 VDC Vinylidene Chloride Product2 This compound VDC->Product2 Fluorination HF2 Hydrogen Fluoride (HF) HF2->Product2 VaporPhase Vapor Phase VaporPhase->Product2 LiquidPhase Liquid Phase LiquidPhase->Product2

Caption: Overview of the primary synthesis routes for this compound.

ExperimentalWorkflow cluster_0 Catalytic Fluorination of 1,1,1-Trichloroethane cluster_1 Vapor-Phase Fluorination of Vinylidene Chloride start1 Prepare Reactor (Solvent + Catalyst) react1 Feed Reactants (1,1,1-TCE + HF) start1->react1 condition1 Maintain Temp & Pressure (60-120°C, <20 atm) react1->condition1 separate1 Continuous Product Removal condition1->separate1 purify1 Condensation & Scrubbing separate1->purify1 end1 Purified HCFC-142b purify1->end1 start2 Activate Catalyst in Reactor react2 Feed Vaporized Reactants (VDC + HF) start2->react2 condition2 Maintain Temp & Flow (100°C, ~10s contact) react2->condition2 separate2 Condense Effluent condition2->separate2 purify2 Fractional Distillation separate2->purify2 end2 Purified HCFC-142b purify2->end2

Caption: Experimental workflows for key laboratory synthesis methods.

References

Methodological & Application

Application Notes & Protocols: The Use of 1-Chloro-1,1-difluoroethane (HCFC-142b) in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Chloro-1,1-difluoroethane, also known as HCFC-142b, in chemical synthesis. While not a "fluorinating agent" in the classical sense of donating a fluorine atom, HCFC-142b is a critical precursor for the synthesis of valuable fluorinated monomers, primarily vinylidene fluoride (VDF).

Overview and Physicochemical Properties

This compound (HCFC-142b) is a hydrochlorofluorocarbon with the chemical formula CH₃CClF₂.[1] It is a colorless, nearly odorless, and highly flammable gas at standard conditions, typically supplied as a liquefied gas under pressure.[1][2] Due to its contribution to ozone depletion and its high global warming potential, its use has been heavily regulated under the Montreal Protocol.[1] However, its application as a feedstock for chemical transformations, where it is consumed, remains a significant industrial process.[3]

Key Properties:

  • Molecular Formula: C₂H₃ClF₂

  • Molecular Weight: 100.49 g/mol [1]

  • Boiling Point: -9.6 °C[1]

  • Flammability Limits in Air: 5.5–17.5 % (v/v)[3]

Safety and Handling Protocols

HCFC-142b is a flammable, compressed gas that poses specific handling challenges. Adherence to strict safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

  • Safety glasses or goggles.

  • Cryogenic gloves when handling liquid HCFC-142b to prevent frostbite.[3]

  • Flame-retardant lab coat.

2.2 Equipment and Setup

  • Ventilation: All work must be conducted in a well-ventilated fume hood or a specialized enclosure for handling flammable gases.

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[2]

  • Materials: Use equipment and tubing (e.g., stainless steel) compatible with corrosive HCl, a common byproduct.

  • Electrical Equipment: All electrical devices should be intrinsically safe or explosion-proof.

  • Grounding: Metal containers and transfer lines must be grounded and bonded to prevent static electricity discharge.[2]

  • Pressure Regulation: Use a two-stage regulator appropriate for flammable gases to safely dispense HCFC-142b from the cylinder.

  • Scrubbing: The reaction off-gas, containing corrosive HCl and unreacted HCFC-142b, must be passed through a scrubber system (e.g., a potassium hydroxide solution) before venting.

2.3 General Handling Workflow

The following diagram illustrates a safe workflow for setting up a reaction with a gaseous reagent like HCFC-142b.

G cluster_prep Preparation cluster_run Execution cluster_shutdown Shutdown p1 Secure Gas Cylinder p2 Assemble & Leak-Check Reactor p1->p2 p3 Prepare Scrubber System p2->p3 r1 Purge System with Inert Gas (N2) p3->r1 r2 Heat Reactor to Setpoint r1->r2 r3 Introduce HCFC-142b via Regulator r2->r3 r4 Monitor Reaction (Temp, Pressure) r3->r4 s1 Stop HCFC-142b Flow r4->s1 s2 Cool Down Reactor s1->s2 s3 Purge System with Inert Gas s2->s3

Caption: General workflow for safe handling and reaction setup of HCFC-142b gas.

Application: Synthesis of Vinylidene Fluoride (VDF)

The primary synthetic application of HCFC-142b is as a precursor to vinylidene fluoride (VDF, CH₂=CF₂) via dehydrochlorination. VDF is a crucial monomer for producing high-performance fluoropolymers like PVDF.[1][4] The reaction can be performed thermally at high temperatures or catalytically at lower temperatures.

Reaction Scheme: CH₃CClF₂ → CH₂=CF₂ + HCl

G HCFC142b This compound (HCFC-142b) VDF Vinylidene Fluoride (VDF) HCFC142b->VDF   Δ or Catalyst (-HCl) HCl + HCl

Caption: Dehydrochlorination of HCFC-142b to produce Vinylidene Fluoride (VDF).

3.1 Experimental Protocols

Protocol 1: Catalytic Dehydrochlorination in a Fixed-Bed Reactor

This protocol describes a general method for the gas-phase catalytic conversion of HCFC-142b to VDF at lower temperatures than industrial pyrolysis, which is more suitable for laboratory-scale synthesis.

  • Materials:

    • This compound (HCFC-142b) gas cylinder.

    • Nitrogen (N₂) gas (for purging and as a diluent).

    • Catalyst (e.g., BaF₂, activated carbon).[5][6]

    • Potassium hydroxide (KOH) solution for scrubbing.

  • Equipment:

    • Fixed-bed reactor (e.g., nickel or stainless steel tube).

    • Tube furnace with temperature controller.

    • Mass flow controllers (MFCs) for HCFC-142b and N₂.

    • Gas chromatograph (GC) for product analysis.

    • Gas washing bottles for scrubbing.

  • Procedure:

    • Load the fixed-bed reactor with the chosen catalyst (e.g., 5-10 g).

    • Assemble the reactor inside the tube furnace and connect the gas lines. Ensure all fittings are secure.

    • Connect the reactor outlet to a series of gas washing bottles containing a KOH solution to neutralize the HCl byproduct.

    • Purge the entire system with N₂ gas at a flow rate of 50-100 mL/min for 30 minutes to remove air.

    • Heat the reactor to the desired reaction temperature (e.g., 350-450 °C) under a continuous N₂ flow.[4][6]

    • Once the temperature is stable, introduce HCFC-142b gas into the reactor using an MFC. A typical flow rate might be 10-30 mL/min, often diluted with N₂.

    • Allow the reaction to proceed for a set period. Periodically, collect gas samples from the outlet stream (post-scrubber) for GC analysis to determine the conversion of HCFC-142b and the selectivity to VDF.

    • Upon completion, stop the flow of HCFC-142b and continue the N₂ flow while the reactor cools to room temperature.

    • Disassemble the apparatus once cool. The spent scrubber solution should be neutralized and disposed of according to institutional guidelines.

3.2 Summary of Catalytic Performance Data

The choice of catalyst and reaction conditions significantly impacts the conversion of HCFC-142b and the selectivity towards VDF. The following table summarizes performance data from various studies.

CatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Reference
BaF₂350~55>96.5[5]
BaF(p-BDC)₀.₅ (calcined)350>90~91[4]
K/Activated Carbon400~90>95[6]
NOMC (N-doped carbon)400High (not specified)High (not specified)[7]
None (Thermal Pyrolysis)550-70080-10085-95[7]

Note: Conversion and selectivity are highly dependent on space velocity and other process parameters. The data presented are representative values.

Alternative Synthetic Pathways & Limitations

While dehydrochlorination is the dominant application, it's important to understand why other pathways are not favored.

  • Nucleophilic Substitution (Sₙ1/Sₙ2): The chlorine atom in HCFC-142b is attached to a carbon that also bears two highly electronegative fluorine atoms. This electronic environment strongly disfavors the formation of a carbocation, making an Sₙ1 pathway unlikely. Furthermore, the steric bulk of the methyl and fluorine groups hinders backside attack, making an Sₙ2 reaction very difficult.[8][9]

  • Radical Difluoroethylation: While photocatalytic methods exist for activating C-H and C-Cl bonds, there are no prominent, documented methods for generating a 1,1-difluoroethyl radical from HCFC-142b for subsequent C-C bond formation.[10][11] The competing and facile HCl elimination pathway remains the most favorable transformation.

The following diagram illustrates the logical relationship between the structure of HCFC-142b and its observed chemical reactivity.

G cluster_structure Structural Features of HCFC-142b cluster_reactivity Resulting Reactivity S1 β-Hydrogens present R1 Dehydrochlorination (Elimination) S1->R1 Favors S2 Tertiary C-Cl bond R2 Nucleophilic Substitution (SN1 / SN2) S2->R2 Hinders SN2 (steric bulk) S3 Strong C-F bonds R3 Radical Generation S3->R3 Difficult to cleave S4 Electronegative F atoms S4->R2 Hinders SN1 (destabilizes C+)

Caption: Relationship between HCFC-142b structure and its preferred reaction pathway.

Conclusion

This compound (HCFC-142b) serves a specific but important role in modern synthesis as a key feedstock for vinylidene fluoride. Its utility is not as a general fluorinating agent but as a C2 building block that undergoes highly efficient dehydrochlorination. Researchers utilizing HCFC-142b must prioritize rigorous safety and handling protocols due to its flammability and gaseous nature. The catalytic conversion to VDF offers a lower-energy alternative to traditional high-temperature pyrolysis and represents an area of ongoing research for catalyst development and process optimization.

References

Application Notes and Protocols: 1-Chloro-1,1-difluoroethane as a Precursor for Polyvinylidene Fluoride (PVDF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinylidene fluoride (PVDF) is a high-performance, semi-crystalline thermoplastic fluoropolymer with a unique combination of properties including excellent chemical resistance, high thermal stability, mechanical strength, and distinct piezoelectric and ferroelectric characteristics.[1][2] These attributes make it a material of choice in a wide array of demanding applications, from chemical processing equipment and architectural coatings to advanced membranes for separation processes, and critically, as a binder and separator coating in lithium-ion batteries.[2][3]

The industrial synthesis of PVDF is a two-step process that begins with 1-chloro-1,1-difluoroethane, a hydrochlorofluorocarbon commonly known as HCFC-142b. This precursor is first converted to the vinylidene fluoride (VDF) monomer, which is subsequently polymerized to yield the final PVDF polymer. This document provides detailed application notes and experimental protocols for both stages of this synthetic pathway.

Part 1: Synthesis of Vinylidene Fluoride (VDF) from this compound (HCFC-142b)

The primary industrial route for VDF synthesis is the dehydrochlorination of HCFC-142b. This reaction involves the elimination of a molecule of hydrogen chloride (HCl) from the HCFC-142b precursor.

Reaction Pathway: Dehydrochlorination of HCFC-142b

G HCFC142b This compound (HCFC-142b) CH3CClF2 VDF Vinylidene Fluoride (VDF) CH2=CF2 HCFC142b->VDF Δ or Catalyst (-HCl) HCl Hydrogen Chloride (HCl)

Caption: Dehydrochlorination of HCFC-142b to VDF.

Application Note 1.1: Thermal vs. Catalytic Dehydrochlorination

The dehydrochlorination of HCFC-142b can be achieved through two primary methods: high-temperature thermal pyrolysis and lower-temperature catalytic processes.

  • Thermal Pyrolysis: This is the conventional industrial method, typically carried out in a tubular reactor at temperatures ranging from 550°C to 700°C.[4] While effective, this process is energy-intensive and can lead to the formation of coke deposits within the reactor, necessitating periodic shutdowns for maintenance.[5]

  • Catalytic Dehydrochlorination: To address the drawbacks of high-temperature pyrolysis, various catalytic systems have been developed. These catalysts lower the required reaction temperature to the 350-500°C range, thereby reducing energy consumption and minimizing coking.[6][7] Effective catalysts include metal fluorides (e.g., BaF₂, SrF₂), metal chlorides supported on activated carbon (e.g., FeCl₃/C, CuCl₂/C), and N-doped carbon materials.[5][6][8] The choice of catalyst significantly influences the conversion rate of HCFC-142b and the selectivity towards the desired VDF monomer.[6][8]

Data Presentation: Comparison of Dehydrochlorination Methods
MethodCatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Reference(s)
Thermal PyrolysisNone550-70080-10085-95[4][9]
CatalyticBaF(p-BDC)₀.₅ derived350>10~91[10]
CatalyticFeCl₃/C400-50010-20 (enhanced)Reduced by 10-14[6][7]
CatalyticCuCl₂/C400-480>50 (enhanced)Greatly improved[6][7]
CatalyticN-doped Carbon400HighHigh[6]
Experimental Protocol 1.1: Catalytic Dehydrochlorination in a Fixed-Bed Reactor

This protocol describes a general procedure for the catalytic pyrolysis of HCFC-142b.

Workflow: Catalytic Dehydrochlorination

G cluster_prep System Preparation cluster_reaction Reaction cluster_collection Product Collection & Purification cluster_analysis Analysis p1 Load Catalyst into Fixed-Bed Reactor p2 Purge System with Inert Gas (N₂) p1->p2 p3 Heat Reactor to Target Temperature (e.g., 350-450°C) p2->p3 r1 Introduce Gaseous HCFC-142b and Inert Carrier Gas p3->r1 r2 Maintain Constant Temperature and Flow Rate r1->r2 c1 Pass Effluent Gas Through Alkaline Scrubber (e.g., KOH solution) to remove HCl r2->c1 c2 Collect Purified VDF Gas c1->c2 a1 Analyze Product Composition by Gas Chromatography (GC) c2->a1

Caption: Workflow for catalytic synthesis of VDF.

Methodology:

  • Catalyst Loading: A packed bed of the selected catalyst is loaded into a fixed-bed reactor.

  • System Purge: The entire system, including the reactor and downstream lines, is purged with an inert gas such as nitrogen (N₂) to eliminate air and moisture.[8]

  • Heating: The reactor is heated to the desired reaction temperature (e.g., 350-450°C, depending on the catalyst) and allowed to stabilize.

  • Reaction Initiation: A gaseous stream of HCFC-142b, typically diluted with an inert gas (e.g., N₂), is introduced into the preheated reactor at a controlled flow rate.

  • Product Collection: The effluent gas from the reactor, containing VDF, unreacted HCFC-142b, HCl, and potential byproducts, is passed through a scrubbing solution of potassium hydroxide (KOH) or another suitable alkaline solution to neutralize and remove the acidic HCl byproduct.[8]

  • Purification: The scrubbed gas can be further purified, for example, by passing it through a cold trap to condense any higher-boiling impurities. For industrial-scale production, cryogenic distillation is employed to achieve high-purity VDF.[8]

  • Analysis: The composition of the product gas is analyzed by gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity to VDF.[8]

Part 2: Polymerization of Vinylidene Fluoride (VDF) to Polyvinylidene Fluoride (PVDF)

The second step in the synthesis is the free-radical polymerization of the VDF monomer to form the long-chain PVDF polymer. The most common commercial methods are suspension and emulsion polymerization.[1]

Reaction Pathway: VDF Polymerization

G VDF n (CH2=CF2) Vinylidene Fluoride PVDF -[CH2-CF2]n- Polyvinylidene Fluoride VDF->PVDF Initiator, T, P

Caption: Polymerization of VDF to PVDF.

Application Note 2.1: Suspension vs. Emulsion Polymerization

Both suspension and emulsion polymerization are heterogeneous processes conducted in an aqueous medium. The choice of method affects the final properties of the PVDF resin, such as particle size and molecular weight distribution.

  • Suspension Polymerization: In this method, VDF monomer is suspended as droplets in water using a dispersing agent and mechanical agitation. An oil-soluble initiator is used, which dissolves in the monomer droplets and initiates polymerization.[7] This process typically yields larger, granular polymer particles (100-300 microns).[11]

  • Emulsion Polymerization: This technique involves dispersing the VDF monomer in an aqueous solution containing a surfactant (emulsifier) to form micelles. A water-soluble initiator generates free radicals in the aqueous phase, which then diffuse into the micelles to initiate polymerization.[7] This results in a stable latex of fine polymer particles.

Data Presentation: Typical VDF Polymerization Conditions
ParameterEmulsion PolymerizationSuspension PolymerizationReference(s)
Reaction Medium Deionized WaterDeionized Water[7]
Dispersing Agent Surfactant (e.g., fluorinated)Dispersant (e.g., cellulosic)[1]
Initiator Type Water-soluble (e.g., Persulfate)Oil-soluble (e.g., Organic Peroxide)[1]
Temperature (°C) 60 - 12520 - 60[1]
Pressure (bar) 27 - 5570 - 100[1]
**Polymerization Time (h)~1415 - 22[7]
Experimental Protocol 2.1: Emulsion Polymerization of VDF

This protocol provides a generalized procedure for the emulsion polymerization of VDF in a stainless steel autoclave.

Workflow: Emulsion Polymerization of VDF

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_termination Termination & Recovery cluster_processing Post-Processing p1 Charge Reactor with Deionized Water, Surfactant, and Buffer p2 Deoxygenate System (Vacuum/N₂ Cycles) p1->p2 p3 Heat to Target Temperature (e.g., 75-90°C) p2->p3 r1 Pressurize with VDF Monomer to Target Pressure (e.g., 2.0-3.8 MPa) p3->r1 r2 Add Initiator Solution to Start Polymerization r1->r2 r3 Continuously Feed VDF to Maintain Pressure r2->r3 c1 Stop Monomer Feed and Cool Reactor r3->c1 c2 Vent Unreacted VDF c1->c2 c3 Collect PVDF Latex c2->c3 a1 Purify Latex (e.g., Washing, Centrifugation) c3->a1 a2 Dry and Granulate PVDF Polymer a1->a2

Caption: Workflow for emulsion polymerization of VDF to PVDF.

Methodology:

  • Reactor Charging: A stainless steel autoclave equipped with a mechanical stirrer is charged with deionized water, an emulsifier (surfactant), and a buffer solution (e.g., sodium acetate).[7][9]

  • Deoxygenation: The reactor is sealed, and the system is deoxygenated by several cycles of vacuum and nitrogen purging to remove oxygen, which can inhibit free-radical polymerization.[7]

  • Pressurization and Heating: The reactor is heated to the target polymerization temperature (e.g., 80°C). VDF monomer is then fed into the reactor until the desired operating pressure is reached.[9]

  • Initiation: The polymerization is initiated by injecting a solution of a water-soluble initiator, such as potassium persulfate (KPS), into the reactor.[4][7]

  • Polymerization: The reaction is allowed to proceed under constant stirring. VDF monomer is continuously supplied to the reactor to maintain a constant pressure as it is consumed in the polymerization process.[7]

  • Termination and Recovery: Once the desired conversion is achieved, the monomer feed is stopped. The reactor is cooled, and any unreacted VDF is vented and recovered. The resulting PVDF latex (an aqueous dispersion of polymer particles) is then discharged from the reactor.[7]

  • Post-Processing: The PVDF polymer is purified to remove residual monomer, surfactant, and other impurities. This typically involves washing, centrifugation, and filtration, followed by drying to obtain the final PVDF resin in powder or granular form.[4]

Conclusion

The synthesis of PVDF from this compound is a well-established industrial process. The dehydrochlorination of HCFC-142b to VDF can be optimized for lower energy consumption and higher efficiency through catalysis. The subsequent polymerization of VDF via suspension or emulsion techniques allows for the production of PVDF resins with tailored properties suitable for a variety of high-performance applications. The protocols and data provided herein offer a comprehensive guide for researchers and professionals working in the field of fluoropolymer synthesis and application.

References

Application Note: Synthesis of Vinylidene Fluoride via Pyrolysis of 1-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical synthesis professionals.

Purpose: This document provides a detailed overview and experimental protocols for the synthesis of vinylidene fluoride (VDF, CH₂=CF₂) through the pyrolysis of 1-chloro-1,1-difluoroethane (HCFC-142b, CH₃CClF₂). It covers both thermal and catalytic methodologies, presenting comparative data and a step-by-step laboratory procedure.

Introduction

Vinylidene fluoride (VDF) is a critical fluorinated monomer essential for the production of high-performance fluoropolymers, particularly polyvinylidene fluoride (PVDF).[1][2] PVDF is highly valued for its exceptional chemical resistance, thermal stability, and unique piezoelectric properties, making it indispensable in lithium-ion batteries, chemical processing equipment, architectural coatings, and water filtration membranes.[1]

The most established commercial route for VDF synthesis is the dehydrochlorination of this compound (HCFC-142b).[1][3] This process, typically conducted at high temperatures, involves the elimination of a hydrogen chloride (HCl) molecule. While effective, the high energy input and potential for coke formation present significant challenges.[1][4] Current research focuses on developing catalytic systems to facilitate the reaction at lower temperatures, thereby improving efficiency and reducing operational issues.

Reaction Pathway and Byproducts

The primary reaction is the elimination of HCl from HCFC-142b. However, side reactions can occur, primarily the dehydrofluorination to produce vinylidene chlorofluoride (VCF).[3]

Primary Reaction: CH₃CClF₂ (HCFC-142b) → CH₂=CF₂ (VDF) + HCl

Side Reaction: CH₃CClF₂ (HCFC-142b) → CH₂=CClF (VCF) + HF

G cluster_main Primary Reaction Pathway cluster_side Side Reaction HCFC142b This compound (HCFC-142b) VDF Vinylidene Fluoride (VDF) HCFC142b->VDF Dehydrochlorination (High Temp / Catalyst) HCFC142b_side This compound (HCFC-142b) HCl Hydrogen Chloride (HCl) VCF Vinylidene Chlorofluoride (VCF) HCFC142b_side->VCF Dehydrofluorination HF Hydrogen Fluoride (HF)

Caption: Primary and side reaction pathways in VDF synthesis.

Comparative Performance Data

The efficiency of VDF production is highly dependent on the reaction conditions and the presence of a catalyst. The following table summarizes performance data from various methods.

Method / CatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Notes
Thermal Pyrolysis (Industrial) 550 - 70080 - 10085 - 95High energy consumption and coke formation are major drawbacks.[5]
BaF(p-BDC)₀.₅-M500 Catalyst 350>10~91Demonstrates significant reduction in reaction temperature.[4]
FeCl₃ on Activated Carbon (FeCl₃/C) 400 - 500Increased by 10-20%Reduced by 10-14%Enhances conversion at the cost of selectivity.[6][7]
CuCl₂ on Activated Carbon (CuCl₂/C) 400 - 480>50"Greatly improved"Offers a good balance of conversion and selectivity at lower temps.[6][7]
N-doped Ordered Mesoporous Carbon (NOMC) 400HighHighExhibits stable catalytic activity at significantly lower temperatures.[5][7][8]

Experimental Protocol: Catalytic Pyrolysis

This protocol describes a general procedure for the laboratory-scale synthesis of VDF using a fixed-bed catalytic reactor.

4.1 Materials and Equipment

  • Reactant: this compound (HCFC-142b) gas cylinder.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging.

  • Catalyst: Selected catalyst, e.g., CuCl₂ on activated carbon.

  • Reactor: Quartz or nickel tube fixed-bed reactor housed in a tube furnace.

  • Mass Flow Controllers (MFCs): To regulate gas flow rates.

  • Scrubbing Solution: Potassium hydroxide (KOH) solution to neutralize acidic byproducts.[3]

  • Collection System: Cold trap (e.g., liquid nitrogen bath) and/or gas sampling bags.

  • Analytical Equipment: Gas Chromatograph (GC) for product analysis.[3]

4.2 Procedure

  • Catalyst Loading: Load a precisely weighed amount of the chosen catalyst into the center of the fixed-bed reactor tube, securing it with quartz wool plugs.

  • System Assembly: Assemble the reactor system, connecting the gas lines, reactor, scrubbing bottles, and collection system. Ensure all connections are leak-proof.

  • System Purge: Purge the entire system with an inert gas (e.g., N₂) for 30-60 minutes to remove air and moisture.[3]

  • Heating: Heat the furnace to the desired reaction temperature (e.g., 450 °C for CuCl₂/C) under a continuous flow of inert gas.

  • Reaction Initiation: Once the temperature is stable, stop the inert gas flow to the reactor inlet and introduce the HCFC-142b reactant gas at a predetermined flow rate using an MFC. An inert gas can be used as a diluent if required.

  • Product Collection: The effluent gas from the reactor passes through the KOH scrubbing solution to remove HCl and HF.[3] The purified gas stream containing VDF is then collected in a gas bag or condensed in a cold trap.

  • Reaction Termination: After the desired reaction time, stop the HCFC-142b flow and switch back to the inert gas flow. Allow the reactor to cool down to room temperature under the inert atmosphere.

  • Analysis: Analyze the collected gas products using a Gas Chromatograph (GC) to determine the conversion of HCFC-142b and the selectivity towards VDF and other byproducts.[3]

Experimental Workflow Diagram

The logical flow of the experimental protocol is visualized below.

G prep System Preparation purge Inert Gas Purge (N₂ or Ar) prep->purge Remove O₂/H₂O heat Heat Reactor to Set Temperature purge->heat react Introduce HCFC-142b (Pyrolysis Reaction) heat->react T = Stable scrub Acid Gas Scrubbing (KOH Solution) react->scrub Effluent Gas cooldown System Cooldown (Under Inert Gas) react->cooldown End of Run collect Product Collection (Gas Bag / Cold Trap) scrub->collect Purified Gas analyze Analysis (Gas Chromatography) collect->analyze cooldown->prep Next Experiment

Caption: Workflow for laboratory-scale catalytic pyrolysis of HCFC-142b.

Conclusion

The pyrolysis of HCFC-142b remains the cornerstone of industrial VDF production. While traditional thermal methods are effective, they are energy-intensive and prone to coking. The development of novel catalysts capable of operating efficiently at lower temperatures (350-450 °C) represents a significant advancement, promising more sustainable and cost-effective VDF synthesis.[4][6][7] The protocol and data presented herein provide a comprehensive guide for researchers aiming to explore and optimize this vital chemical transformation.

References

Application Notes and Protocols for the Analytical Detection of 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of 1-Chloro-1,1-difluoroethane (HCFC-142b). The methodologies outlined are primarily based on gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID), which are standard techniques for the analysis of volatile organic compounds (VOCs).

Introduction

This compound, also known as HCFC-142b, is a hydrochlorofluorocarbon that has been used as a refrigerant, a blowing agent for foam plastics, and a feedstock in the production of fluoropolymers.[1] Due to its contribution to ozone depletion and its global warming potential, its production and use have been regulated under the Montreal Protocol.[2] Accurate and sensitive analytical methods are essential for monitoring its presence in environmental matrices, occupational settings, and in toxicological studies. This application note details validated methods for the detection of HCFC-142b in various sample types.

Analytical Methods Overview

Gas chromatography is the primary technique for separating HCFC-142b from other components in a sample. Following separation, detection is typically achieved using a mass spectrometer (MS) for high selectivity and sensitivity, or a flame ionization detector (FID) for robust and linear quantification.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for confirmation and quantification at trace levels. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, low detection limits and high specificity can be achieved.[3][5]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A reliable and cost-effective method for routine analysis, particularly when high concentrations are expected or when a mass spectrometer is not available.[3][6]

Sample introduction techniques vary depending on the matrix:

  • Direct Injection/Canister Sampling: For gaseous samples such as air.[5]

  • Headspace Analysis: For liquid samples (e.g., water, blood, urine) and solid samples, where the volatile HCFC-142b is partitioned into the gas phase above the sample before injection into the GC.[3][7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical methods described.

ParameterMethodMatrixValueReference
Precursor Ion (m/z) GC-MS/MSAir65.0, 85.0Shimadzu Application Note[5]
Product Ion (m/z) GC-MS/MSAir45.0, 50.0Shimadzu Application Note[5]
Collision Energy (V) GC-MS/MSAir17, 25Shimadzu Application Note[5]
Top Peak (m/z) GC-MSGeneral65PubChem CID 6388[10]
Second Highest Peak (m/z) GC-MSGeneral45PubChem CID 6388[10]
Practical Quantitation Level (PQL) Not SpecifiedGround Water500 µg/L (ppb)New Jersey Department of Environmental Protection[11]
Limit of Detection (LOD) for related compound (1,1-Difluoroethane) HS-GC-FIDWhole Blood0.018 mg/LAvella, et al., 2008[6]
Limit of Quantitation (LOQ) for related compound (1,1-Difluoroethane) HS-GC-FIDWhole Blood0.099 mg/LAvella, et al., 2008[6]

Experimental Protocols

Protocol 1: Analysis of this compound in Air by GC-MS/MS

This protocol is based on the Shimadzu application note for hazardous air pollutants and photoozone precursors.[5]

1. Sample Collection and Preparation:

  • Collect air samples in evacuated stainless steel canisters.
  • No further sample preparation is required.

2. Instrumentation:

  • Canister Preconcentrator (e.g., CC2100, GL Sciences)
  • Triple Quadrupole Gas Chromatograph Mass Spectrometer (e.g., GCMS-TQ8040, Shimadzu Corporation)
  • GC Column: InertCap 624, 0.25 mm ID x 60 m, 1.4 µm film thickness (or equivalent)

3. GC-MS/MS Conditions:

  • Oven Temperature Program:
  • Initial Temperature: 40°C, hold for 5 minutes
  • Ramp 1: 10°C/min to 100°C
  • Ramp 2: 5°C/min to 200°C, hold for 5 minutes
  • Injector Temperature: 200°C
  • Carrier Gas: Helium at a constant linear velocity
  • Ion Source Temperature: 200°C
  • Interface Temperature: 250°C
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Precursor Ion 65.0 -> Product Ion 45.0 (Collision Energy: 17 V)
  • Precursor Ion 85.0 -> Product Ion 50.0 (Collision Energy: 25 V)

4. Calibration:

  • Prepare a multi-point calibration curve using certified gas standards of HCFC-142b in nitrogen or air.
  • Dilute the primary standard to generate a series of working standards covering the expected concentration range of the samples.

5. Quality Control:

  • Analyze a blank sample (e.g., purified nitrogen) to check for system contamination.
  • Analyze a known concentration standard periodically to check for instrument drift.

Protocol 2: Analysis of this compound in Water and Biological Matrices by Headspace GC-MS

This protocol is a general procedure adapted from established methods for volatile organic compounds in similar matrices.[3][7][8][9]

1. Sample Preparation and Headspace Analysis:

  • For water samples, add 5-10 mL of the sample to a 20 mL headspace vial.
  • For biological samples (e.g., blood, urine), add 0.5-1.0 mL of the sample to a 20 mL headspace vial.
  • If using an internal standard, spike the sample with a known amount of a suitable compound (e.g., a deuterated analog).
  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
  • Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes) to allow HCFC-142b to partition into the headspace.

2. Instrumentation:

  • Headspace Autosampler
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)
  • GC Column: A mid-polar to non-polar column suitable for volatile halocarbons, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624) or similar, with dimensions of 30-60 m length, 0.25-0.32 mm ID, and 1.4-1.8 µm film thickness.

3. GC-MS Conditions:

  • Injector Temperature: 200-250°C
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
  • Oven Temperature Program:
  • Initial Temperature: 35-40°C, hold for 2-5 minutes
  • Ramp: 10-15°C/min to 180-220°C
  • MS Transfer Line Temperature: 250-280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode:
  • Full Scan (e.g., m/z 35-250) for initial identification.
  • Selected Ion Monitoring (SIM) for quantification, monitoring ions m/z 65 and 45.

4. Calibration:

  • Prepare aqueous calibration standards of HCFC-142b. Due to its gaseous nature, this can be achieved by bubbling a known amount of the gas into a known volume of matrix-matched liquid (e.g., blank water or blood) or by using certified reference materials.
  • Process the calibration standards through the same headspace procedure as the unknown samples.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.

5. Quality Control:

  • Analyze a method blank with each batch of samples.
  • Analyze a laboratory control sample (a blank matrix spiked with a known concentration of HCFC-142b) to assess accuracy and precision.
  • Matrix spike and duplicate samples should be analyzed to assess matrix effects and method precision.

Visualized Workflows

GCMS_Air_Analysis cluster_sampling Sample Collection cluster_analysis Instrumental Analysis cluster_data Data Processing AirSample Air Sample Canister Evacuated Canister AirSample->Canister Collection Preconcentrator Canister Preconcentrator Canister->Preconcentrator Introduction GCMS GC-MS/MS System Preconcentrator->GCMS Injection DataSystem Data System GCMS->DataSystem Acquisition Report Quantitative Report DataSystem->Report Quantification

Caption: Workflow for the analysis of this compound in air.

Headspace_GCMS_Analysis cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing LiquidSample Water/Biological Sample HeadspaceVial Headspace Vial LiquidSample->HeadspaceVial Aliquot Autosampler Headspace Autosampler HeadspaceVial->Autosampler Equilibration & Heating GCMS GC-MS System Autosampler->GCMS Headspace Injection DataSystem Data System GCMS->DataSystem Acquisition Report Quantitative Report DataSystem->Report Quantification

Caption: Workflow for Headspace GC-MS analysis of this compound.

References

Application Notes and Protocols for Reactions Involving Gaseous 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with gaseous 1-Chloro-1,1-difluoroethane (HCFC-142b). It includes essential safety information, experimental setups, and specific protocols for synthesis and pyrolysis reactions.

Safety and Handling Precautions

This compound (HCFC-142b) is a colorless, flammable gas shipped as a liquid under its own vapor pressure.[1][2] It is crucial to handle this substance with extreme care in a controlled laboratory setting.

1.1. General Hazards:

  • Flammability: HCFC-142b is a flammable gas and can form explosive mixtures with air.[3] All ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.[3] Use explosion-proof electrical equipment and non-sparking tools.[3]

  • Asphyxiation: As a vapor heavier than air, it can displace oxygen in poorly ventilated or enclosed spaces, leading to dizziness, lightheadedness, and asphyxiation.[1]

  • Frostbite: Direct contact with the liquefied gas can cause severe frostbite.[1][4]

  • Container Rupture: Cylinders may rupture violently if exposed to fire or intense heat.[1]

  • Hazardous Decomposition Products: Poisonous gases, including phosgene, hydrogen fluoride, hydrogen chloride, and carbonyl fluoride, are produced in a fire.

1.2. Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Thermal insulating gloves should be worn when handling cylinders or lines containing liquefied gas.

  • Skin Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: Use only with adequate ventilation. In case of a leak or emergency, a self-contained breathing apparatus (SCBA) may be necessary.

1.3. Engineering Controls:

  • Ventilation: All work must be conducted in a well-ventilated laboratory, preferably within a fume hood.[4] Local exhaust ventilation is essential at points of potential release.[4]

  • Closed Systems: For industrial manufacturing and use, HCFC-142b is handled in closed systems under strictly controlled conditions.[4] In a laboratory setting, reactions should be performed in sealed, pressure-rated apparatus.

  • Gas Monitoring: An appropriate gas detection system should be in place to monitor for leaks.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible.[4]

1.4. Storage and Handling:

  • Store cylinders upright in a cool, dry, well-ventilated, and fire-resistant area, away from direct sunlight and heat sources.[3]

  • Cylinder temperatures should not exceed 52 °C (125 °F).[3]

  • Secure cylinders firmly to prevent them from falling or being knocked over.[3]

  • Use a backflow prevention device in the piping.[3]

  • Ground and bond metal containers during transfer to prevent static discharge.

Experimental Setups and Protocols

Reactions involving gaseous HCFC-142b typically require specialized equipment to handle pressurized gases and often involve high temperatures or corrosive reagents.

General Experimental Workflow for Gaseous Reactants

The following diagram outlines a general workflow for introducing a gaseous reactant like HCFC-142b into a reaction system.

G cluster_reaction Reaction Zone cluster_analysis Product Collection & Analysis gas_cylinder HCFC-142b Cylinder regulator Pressure Regulator gas_cylinder->regulator mfc Mass Flow Controller regulator->mfc valve Isolation Valve mfc->valve reactor Reactor (e.g., Autoclave, Tube Furnace) valve->reactor condenser Condenser / Cold Trap reactor->condenser gc_ms Online GC/GC-MS reactor->gc_ms Online Monitoring scrubber Scrubber (for acidic gases) condenser->scrubber

Caption: General workflow for reactions with gaseous HCFC-142b.

Protocol 1: Liquid-Phase Synthesis of HCFC-142b

This protocol is based on the fluorination of 1,1,1-trichloroethane (CH₃CCl₃) with anhydrous hydrofluoric acid (HF) in the presence of a catalyst.[5]

Apparatus:

  • A high-pressure autoclave reactor made of a corrosion-resistant material (e.g., stainless steel, Monel).[5]

  • Magnetic or mechanical stirring system.[5]

  • Heating mantle or circulating fluid bath for temperature control.[5]

  • Inlet ports for introducing reactants and an outlet port connected to a pressure regulator and collection system.

  • A scrubbing system containing an aqueous alkali solution to neutralize unreacted HF and byproduct HCl.

Methodology:

  • Catalyst Charging: In a dry and inert atmosphere, charge the autoclave with the chosen catalyst. Perfluoroalkanesulfonic acids (e.g., triflic acid) or antimony pentachloride (SbCl₅) have been used.[5][6]

  • Reactant Introduction: Cool the autoclave and introduce the liquid 1,1,1-trichloroethane. Then, carefully add the required amount of anhydrous hydrofluoric acid.[5]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to the target temperature, typically between 80°C and 150°C.[5] The reaction generates autogenous pressure, which is maintained between 15 and 50 bar.[5]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure change or by taking periodic samples for analysis via Gas Chromatography (GC).

  • Product Recovery: After the reaction is complete, cool the reactor. Vent the gaseous products (HCFC-142b and HCl) through the pressure regulator into the scrubbing system and then through a cold trap to collect the HCFC-142b product.

  • Purification: The collected product can be further purified by distillation.

Quantitative Data Summary:

ParameterValueReference
Reactants1,1,1-Trichloroethane, Anhydrous HF[5]
CatalystTriflic Acid or SbCl₅[5][6]
Molar Ratio (HF/CH₃CCl₃)2 to 5[5]
Temperature80 - 150 °C (100-110 °C preferred)[5]
Pressure15 - 50 bar[5]
Protocol 2: Vapor-Phase Synthesis of HCFC-142b

This protocol describes the vapor-phase fluorination of 1,1-dichloroethylene (VDC) using HF over a supported catalyst.[7] HCFC-142b is formed as an intermediate in this process.

Apparatus:

  • A tubular reactor (e.g., Monel) housed in an electric furnace.[7]

  • A vaporizer to convert liquid reactants (VDC) into a gaseous stream.[7]

  • Mass flow controllers to regulate the flow rates of VDC and HF gas.

  • A downstream system for product analysis, typically an in-line Gas Chromatograph (GC).[7]

  • A scrubbing and collection system as described in Protocol 2.2.

Methodology:

  • Catalyst Packing: Pack the tubular reactor with a supported catalyst, such as SbCl₅ on activated carbon.[7] Activate the catalyst as per the required procedure.[7]

  • System Purge: Heat the reactor to the desired temperature (e.g., 100°C) under a flow of inert gas (e.g., nitrogen) to remove air and moisture.[7]

  • Reactant Introduction: Introduce a controlled flow of anhydrous HF gas into the reactor.[7] Once the flow is stable, introduce the vaporized VDC stream at the desired flow rate.[7]

  • Reaction Conditions: Maintain the reactor at the target temperature and atmospheric pressure.[7] The reaction is typically fast, with contact times of around 10 seconds.[7]

  • Product Analysis: The effluent gas from the reactor is directly sampled and analyzed by an in-line GC to monitor the conversion of VDC and the formation of products, including the intermediate HCFC-142b.[7]

  • Product Collection: The remaining effluent is passed through a scrubbing system to remove acidic gases, and the organic products are collected in a cold trap.

Quantitative Data Summary:

ParameterValueReference
Reactants1,1-Dichloroethylene (VDC), Hydrogen Fluoride (HF)[7]
CatalystSbCl₅ on Carbon[7]
Temperature100 °C[7]
PressureAtmospheric[7]
Molar Ratio (HF/VDC)~8:1[7]
Contact Time~10 seconds[7]
Protocol 3: Pyrolysis of HCFC-142b to Vinylidene Fluoride (VDF)

This protocol outlines the thermal dehydrochlorination of HCFC-142b to produce vinylidene fluoride (VDF, CH₂=CF₂), a key monomer for fluoropolymers.[8]

Apparatus:

  • A high-temperature tube furnace.

  • A pyrolysis reactor tube made of a suitable material like nickel.[8]

  • A mass flow controller to deliver a precise flow of HCFC-142b gas.

  • A product collection system consisting of a series of cold traps to condense the VDF product and separate it from the HCl byproduct.

  • An analytical system (GC) to determine the conversion of HCFC-142b and the selectivity to VDF.

G cluster_input Reactant Input cluster_reaction Pyrolysis Reaction cluster_output Product Separation & Analysis HCFC_Cylinder HCFC-142b Cylinder MFC Mass Flow Controller HCFC_Cylinder->MFC Reactor Nickel Tube Reactor MFC->Reactor Furnace Tube Furnace ColdTrap Cold Trap (Collects VDF) Reactor->ColdTrap Scrubber Scrubber (Removes HCl) ColdTrap->Scrubber GC Gas Chromatograph (Analysis) Scrubber->GC Vent Vent GC->Vent

Caption: Experimental setup for the pyrolysis of HCFC-142b.

Methodology:

  • System Setup: Assemble the pyrolysis apparatus as shown in the diagram. Ensure all connections are leak-tight.

  • Inert Purge: Heat the nickel tube reactor to the target temperature under a flow of inert gas (e.g., nitrogen) to create an oxygen-free environment.

  • Reaction Initiation: Discontinue the inert gas flow and introduce a controlled flow of gaseous HCFC-142b into the hot reactor tube.

  • Reaction Conditions: The pyrolysis is typically carried out at temperatures between 550°C and 700°C.[8] The feed flow rate is adjusted to control the residence time in the reactor.

  • Product Collection: The gas mixture exiting the reactor (VDF, HCl, and unreacted HCFC-142b) is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the VDF and unreacted starting material. The non-condensable HCl gas passes through to a scrubber.

  • Analysis: The composition of the product mixture is analyzed by GC to calculate the conversion of HCFC-142b and the selectivity towards VDF.

Quantitative Data Summary:

ParameterValueReference
ReactantThis compound (HCFC-142b)[8]
ProductVinylidene Fluoride (VDF)[8]
Temperature550 - 700 °C[8]
HCFC-142b Conversion80 - 100%[8][9]
VDF Selectivity85 - 95%[8][9]

Catalytic pyrolysis using catalysts such as activated carbon supported metal chlorides (FeCl₃/C, CuCl₂/C) or metal fluorides (BaF₂) can lower the required reaction temperature to 350-480°C.[9][10][11]

Reaction Pathways and Logic

The synthesis of HCFC-142b from 1,1,1-trichloroethane involves a stepwise substitution of chlorine atoms with fluorine.

G A 1,1,1-Trichloroethane (CH3CCl3) B 1,1-Dichloro-1-fluoroethane (CH3CCl2F) (Intermediate) A->B + HF - HCl C This compound (CH3CClF2) (Target Product) B->C + HF - HCl D 1,1,1-Trifluoroethane (CH3CF3) (Byproduct) C->D + HF - HCl

Caption: Logical pathway for the synthesis of HCFC-142b.

References

Application Notes and Protocols for 1-Chloro-1,1-difluoroethane (HCFC-142b) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of 1-Chloro-1,1-difluoroethane, a flammable, colorless gas often used as a refrigerant and solvent.[1] Adherence to these protocols is critical to ensure personnel safety and prevent accidental releases.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula CH₃CClF₂[2]
Molecular Weight 100.49 g/mol [3][4]
CAS Number 75-68-3[1][5]
Boiling Point -9.1 °C to -10 °C[2][3]
Melting Point -130.8 °C to -131 °C[3][5]
Flash Point Flammable Gas[5]
Autoignition Temperature 625 °C to 632 °C[4][5]
Lower Explosive Limit (LEL) 5.5% - 6.2%[4][5]
Upper Explosive Limit (UEL) 17.5% - 17.9%[4][5]
Vapor Pressure 0.34 MPa at 20°C[4]
Water Solubility 1.4 g/L at 20°C[4]
Odor Slightly ethereal or odorless[1][5]
Appearance Colorless gas[1][5]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, the following provides general guidance.

  • Eye Protection : Chemical splash goggles or a full-face shield are mandatory to protect against splashes of the liquefied gas, which can cause frostbite.[6]

  • Skin Protection : Insulated gloves are required when handling cylinders or lines containing the liquefied gas to prevent frostbite.[6] Chemical-resistant gloves should be worn when there is a potential for skin contact with the liquid. A lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If the potential for inhalation exists, a NIOSH-approved respirator appropriate for organic gases should be used.[8]

  • Footwear : Closed-toe shoes are required in the laboratory.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) ppe_assessment Risk Assessment eye_protection Eye Protection (Goggles/Face Shield) ppe_assessment->eye_protection skin_protection Skin Protection (Insulated/Chemical Gloves, Lab Coat) ppe_assessment->skin_protection respiratory_protection Respiratory Protection (Fume Hood/Respirator) ppe_assessment->respiratory_protection footwear Footwear (Closed-toe Shoes) ppe_assessment->footwear

Caption: Required Personal Protective Equipment for handling this compound.

Handling Procedures
  • Training : All personnel must be trained on the proper handling and storage of this compound before working with the substance.[1]

  • Ventilation : Always handle this compound in a well-ventilated area.[9] A certified chemical fume hood is the preferred location for all manipulations.

  • Ignition Sources : This is a flammable gas and can form explosive mixtures with air.[10][11] All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[9] Use only non-sparking tools.[10]

  • Cylinder Handling :

    • Secure gas cylinders in an upright position using a cylinder strap or stand.

    • Use a suitable hand truck for moving cylinders; do not drag or roll them.[10]

    • Use a regulator appropriate for the cylinder pressure.

    • Close the cylinder valve when not in use and when empty.[9]

  • Grounding : All equipment used when handling the product must be grounded to prevent static discharge.[3]

  • Leak Check : After connecting any equipment, perform a leak check using a suitable leak detection solution (e.g., soapy water).

Storage Procedures
  • Location : Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[9][10] Detached or outdoor storage is preferred.[3]

  • Segregation : Store away from incompatible materials, especially oxidizing agents (e.g., perchlorates, peroxides, nitrates), alkali metals (e.g., sodium, potassium), and alkaline earth metals (e.g., magnesium, calcium), as violent reactions can occur.[1]

  • Cylinder Condition : Cylinders should be stored in an upright position and securely fastened. Protect cylinders from physical damage.[10]

  • Inventory : Maintain an accurate inventory of all cylinders.

Storage_Protocol cluster_storage Storage Protocol storage_location Store in Cool, Dry, Well-Ventilated Area segregation Segregate from Incompatible Materials storage_location->segregation cylinder_condition Secure Cylinders Upright & Protect from Damage storage_location->cylinder_condition inventory Maintain Accurate Inventory cylinder_condition->inventory Emergency_Response cluster_emergency Emergency Response Workflow incident Incident Occurs (Leak, Fire, Exposure) assess_safety Assess Safety of the Scene incident->assess_safety evacuate Evacuate Area assess_safety->evacuate Scene Unsafe leak_response Leak Response assess_safety->leak_response Leak fire_response Fire Response assess_safety->fire_response Fire first_aid Provide First Aid assess_safety->first_aid Exposure notify Notify Emergency Services evacuate->notify leak_response->notify fire_response->notify first_aid->notify

References

Application Notes and Protocols for 1-Chloro-1,1-difluoroethane (HCFC-142b) in Experimental Cooling Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoroethane, also known as HCFC-142b or R-142b, is a hydrochlorofluorocarbon that has historically seen use as a refrigerant and a foam blowing agent.[1] Due to its thermodynamic properties, it presents an interesting candidate for specialized, small-scale experimental cooling systems where precise temperature control is critical. However, its environmental impact, specifically its ozone depletion potential (ODP) and global warming potential (GWP), necessitates careful consideration and contained use.[1] Production and use of HCFC-142b have been significantly curtailed under international agreements like the Montreal Protocol.[1] Therefore, its application is now primarily limited to research and specialized uses where alternatives are not feasible and emission control is stringent.

These application notes provide a summary of the key properties of this compound, a detailed protocol for its use in a laboratory-scale experimental cooling system, and essential safety guidelines.

Data Presentation

Physicochemical and Thermodynamic Properties

The following tables summarize the key physical and thermodynamic properties of this compound.

PropertyValue
Chemical FormulaCH₃CClF₂[2]
Molar Mass100.495 g/mol [3]
Boiling Point (at 1 atm)-9.2 °C[4]
Freezing Point-130.8 °C[2]
Critical Temperature137.1 °C[1]
Critical Pressure4.123 MPa[1]
Liquid Density (at 25 °C)Not specified, gas at this temperature
Vapor Pressure (at 20 °C)0.34 MPa[4]
Water Solubility (at 20 °C)1.4 g/L[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Specific Heat (Liquid, at 25°C)Data not available in snippets
Specific Heat (Vapor, at 1.013 bar)Data not available in snippets
Thermal Conductivity (Liquid, at 30°C)0.07954 W/(m·K)[5]
Thermal Conductivity (Vapor, at 1.013 bar)0.01161 W/(m·K)[5]
Viscosity (Liquid, at 25°C)0.238 x 10⁻³ Pa·s[5]
Viscosity (Vapor, at 1.013 bar)0.009912 x 10⁻³ Pa·s[5]

Table 2: Thermodynamic Properties of this compound

Environmental Impact

The environmental profile of this compound is a critical consideration for its use.

ParameterValue
Ozone Depletion Potential (ODP)0.065 - 0.07[1][6]
Global Warming Potential (GWP, 100-year)1800 - 5000[1][6]
Atmospheric Lifetime~17 years[1]

Table 3: Environmental Impact of this compound

Experimental Protocols

This protocol outlines the setup and operation of a closed-loop, laboratory-scale vapor-compression cooling system using this compound. This system is suitable for applications requiring precise temperature control of a small volume, such as in specialized analytical instrumentation or for cooling biological samples.

I. Materials and Equipment
  • This compound (refrigerant grade)

  • Small-scale, hermetically sealed compressor compatible with HCFC-142b

  • Water-cooled condenser (tube-in-tube or shell-and-coil)

  • Thermostatic expansion valve

  • Evaporator (e.g., cold plate, immersion coil) designed for the specific application

  • Refrigerant recovery system

  • Vacuum pump

  • Pressure gauges (high and low pressure)

  • Temperature sensors (e.g., thermocouples, RTDs)

  • Data acquisition system

  • Leak detector for halogenated refrigerants

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

II. Experimental Setup and Workflow

The experimental setup follows a standard vapor-compression refrigeration cycle.

Experimental_Workflow cluster_0 High-Pressure Side cluster_1 Low-Pressure Side Compressor Compressor Condenser Condenser Compressor->Condenser High-pressure, hot vapor ExpansionValve Expansion Valve Condenser->ExpansionValve High-pressure liquid HeatOut Heat Rejection from Condenser Condenser->HeatOut Evaporator Evaporator Evaporator->Compressor Low-pressure vapor ExpansionValve->Evaporator Low-pressure, cold liquid/vapor mix HeatIn Heat Input to Evaporator HeatIn->Evaporator

Caption: Vapor-compression refrigeration cycle workflow.

III. System Preparation and Charging
  • System Assembly: Assemble the compressor, condenser, expansion valve, and evaporator in a well-ventilated fume hood or designated area. Ensure all connections are secure and rated for the pressures to be encountered.

  • Instrumentation: Install pressure gauges on the high and low-pressure sides of the system. Place temperature sensors at the inlet and outlet of each component to monitor the thermodynamic state of the refrigerant.

  • Leak Testing: Pressurize the system with an inert gas (e.g., dry nitrogen) to check for leaks. Use a leak detection solution or an electronic leak detector to identify and rectify any leaks.

  • Evacuation: Once the system is confirmed to be leak-free, evacuate the system using a vacuum pump to remove air and moisture. A deep vacuum is essential for proper system operation.

  • Refrigerant Charging: Connect the cylinder of this compound to the low-pressure side of the system. With the system under vacuum, carefully open the cylinder valve to charge the system with the refrigerant. The amount of refrigerant will depend on the system volume and operating conditions. Monitor the system pressure and charge by weight if possible.

IV. System Operation and Data Collection
  • Startup: Once the system is charged, start the cooling water flow to the condenser. Power on the compressor.

  • Stabilization: Allow the system to run until it reaches a steady state, indicated by stable pressures and temperatures throughout the cycle.

  • Data Acquisition: Record the temperature and pressure at all sensor locations. This data will be used to analyze the performance of the cooling system, including the coefficient of performance (COP) and cooling capacity.

  • Experimental Cooling: The evaporator can now be used for the intended cooling application. Monitor the temperature of the object or medium being cooled.

  • Shutdown: To shut down the system, turn off the compressor. Allow the pressures to equalize before stopping the condenser cooling water.

V. Refrigerant Recovery and System Maintenance
  • Refrigerant Recovery: Due to the environmental impact of HCFC-142b, it is imperative to recover the refrigerant at the end of the experiment or during maintenance. Use a dedicated refrigerant recovery unit to transfer the refrigerant from the system to a recovery cylinder.

  • Maintenance: Regularly inspect the system for any signs of leaks, corrosion, or component wear.

Safety Precautions

This compound is a flammable gas and can form explosive mixtures with air.[4] It is also a liquefied gas, and contact with the liquid can cause frostbite.[7]

  • Ventilation: Always work in a well-ventilated area, preferably in a fume hood, to prevent the accumulation of flammable or asphyxiating concentrations of the gas.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle cylinders of this compound with care to prevent physical damage.

  • Leak Detection: Regularly check for leaks using a halogen leak detector. In case of a leak, evacuate the area and ventilate it thoroughly before re-entry.

Logical Relationships in Experimental Design

The following diagram illustrates the logical relationships between the key experimental parameters and the performance of the cooling system.

Logical_Relationships cluster_input Independent Variables cluster_output Dependent Variables (Performance Metrics) CompressorSpeed Compressor Speed CoolingCapacity Cooling Capacity CompressorSpeed->CoolingCapacity PowerConsumption Power Consumption CompressorSpeed->PowerConsumption CondenserTemp Condenser Temperature CondenserTemp->CoolingCapacity inverse COP Coefficient of Performance (COP) CondenserTemp->COP inverse EvaporatorLoad Evaporator Heat Load EvaporatorLoad->CoolingCapacity CoolingCapacity->COP PowerConsumption->COP inverse

Caption: Key parameter relationships in the cooling system.

Conclusion

This compound can be a viable refrigerant for specialized, small-scale experimental cooling systems where its thermodynamic properties are advantageous. However, its use must be approached with a strong emphasis on safety and environmental responsibility. The protocols and data provided in these notes are intended to guide researchers in the safe and effective use of this compound in a controlled laboratory setting. Given the regulatory landscape and environmental concerns, researchers should always consider alternative refrigerants with lower ODP and GWP where feasible.

References

Application Notes and Protocols for HCFC-142b in Polymer Foam Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-chloro-1,1-difluoroethane (HCFC-142b) is an ozone-depleting substance regulated under the Montreal Protocol. Its production and import have been phased out in many countries, including the United States and European Union, for foam blowing applications.[1][2][3][4] These notes are provided for historical, academic, and research purposes to understand its past application and properties in polymer foam science. Current research and industrial applications focus on environmentally benign alternatives with zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP).

Application Notes

Introduction and Historical Context

HCFC-142b was a second-generation blowing agent, primarily used as a replacement for chlorofluorocarbons (CFCs), such as CFC-12, in the production of rigid polymer foams.[2][5] Following the Montreal Protocol, which mandated the phase-out of CFCs due to their high ODP, HCFCs were adopted as transitional substitutes.[2][6] HCFC-142b was selected for its reduced, albeit not zero, ODP, non-flammability, suitable boiling point, and good solubility in polystyrene.[4][7] Its primary application was in the manufacture of extruded polystyrene (XPS) rigid foam insulation boards.[1][8][9]

Primary Application: Extruded Polystyrene (XPS) Foam

HCFC-142b was a key component in the production of XPS foam, a closed-cell rigid insulation material widely used in the construction industry. In the XPS manufacturing process, HCFC-142b acted as a physical blowing agent. It was injected under high pressure into molten polystyrene, where it dissolved completely. As the polymer melt was extruded through a die to a region of lower atmospheric pressure, the dissolved HCFC-142b would vaporize and expand, creating the cellular foam structure. The low thermal conductivity of the trapped HCFC-142b gas within the foam cells contributed significantly to the material's high insulating performance. Sometimes, it was used in blends with HCFC-22.[8][10]

Regulatory Status and Transition to Alternatives

As a Class II ozone-depleting substance, HCFC-142b was subject to a global phase-out schedule under the Montreal Protocol.[1][3] In the United States, production and import of HCFC-142b were progressively reduced and ultimately banned for foam applications by 2020.[1][9] The industry has since transitioned to zero-ODP alternatives. Initial replacements included hydrofluorocarbons (HFCs) like HFC-134a, but these are now also being phased down due to their high GWP.[2][5] Current-generation blowing agents include hydrocarbons (HCs), carbon dioxide (CO2), and hydrofluoroolefins (HFOs), which offer significantly improved environmental profiles.[5][8]

Data Presentation

Properties of HCFC-142b

The following table summarizes the key physicochemical and environmental properties of HCFC-142b.

PropertyValueReference
Chemical NameThis compound[11][12]
Chemical FormulaCH₃CClF₂[11][12]
Molar Mass100.49 g·mol⁻¹[12]
Boiling Point-9.8 °C[11][12]
AppearanceColorless Gas[12]
Flammability Range7.8 - 16.8 vol% in air[11]
Ozone Depletion Potential (ODP)0.065[11][12]
Global Warming Potential (GWP, 100-yr)~2310[11][12]
Typical Properties of HCFC-142b Blown XPS Foam

This table presents typical physical properties for XPS foam produced using HCFC-142b-based technology. These values are representative and can vary based on specific formulations and processing conditions.

PropertyTypical Value RangeReference
Density28 - 40 kg/m ³ (1.8 - 2.5 lb/ft³)[4][7]
Compressive Strength (@ 10% deformation)170 - 415 kPa (25 - 60 psi)[4][7]
Thermal Resistance (R-value per inch)~5.0 °F·ft²·h/BTU[4]
Cell Size0.1 - 0.4 mmN/A
Closed Cell Content>90%N/A

Experimental Protocols

The following are generalized protocols for the creation and characterization of XPS foam using a physical blowing agent like HCFC-142b. Specific parameters were often proprietary and would require optimization.

Protocol: XPS Foam Production via Tandem Extrusion

This protocol describes a typical tandem extrusion process for producing XPS foam boards.

Objective: To produce a rigid extruded polystyrene foam board using HCFC-142b as a physical blowing agent.

Apparatus:

  • Tandem extrusion line (a primary extruder for melting and mixing, and a secondary extruder for cooling).

  • High-pressure injection system for the blowing agent.

  • Slit die for shaping the foam board.

  • Conveyor and cutting system.

Materials:

  • Polystyrene (PS) resin (General Purpose Polystyrene - GPPS).

  • Additives: Nucleating agent (e.g., talc), flame retardant, colorants.

  • Blowing Agent: HCFC-142b.

Procedure:

  • Material Preparation: Dry the polystyrene resin and additives to remove any moisture.

  • Primary Extrusion (Melting & Mixing):

    • Feed the PS resin and additives into the hopper of the primary extruder.

    • Heat the extruder barrel through multiple zones to a temperature sufficient to melt the polymer (typically 180-220°C).

    • The rotating screw conveys, melts, and mixes the polymer into a homogeneous melt.

  • Blowing Agent Injection:

    • Inject liquid HCFC-142b into the molten polymer in the primary extruder under high pressure (e.g., 10-20 MPa) to ensure it dissolves completely. The amount injected typically ranges from 5% to 12% by weight of the polymer.

  • Secondary Extrusion (Cooling):

    • Transfer the polymer/blowing agent solution to a larger diameter, slower-turning secondary extruder.

    • Cool the solution to a precise foaming temperature (typically 110-130°C). This step is critical to control the melt viscosity and achieve a fine, uniform cell structure.

  • Extrusion and Foaming:

    • Force the cooled, pressurized melt through a slit die into a zone of atmospheric pressure.

    • The sudden pressure drop causes the dissolved HCFC-142b to nucleate and expand, forming the cellular structure of the foam.

  • Shaping and Curing:

    • The expanding foam is passed through a shaping device to control the final board dimensions.

    • The board is then allowed to cool and cure on a conveyor system. During this time, air slowly diffuses into the cells while the blowing agent diffuses out.

  • Finishing: Cut the continuous foam board to the desired length and trim the edges.

Protocol: Foam Characterization

Objective: To measure the key physical properties of the produced XPS foam.

1. Density Measurement (ASTM D1622):

  • Cut a defect-free rectangular specimen of a known volume from the foam board.
  • Measure the length, width, and thickness at several points and average them.
  • Weigh the specimen using an analytical balance.
  • Calculate the density using the formula: Density = Mass / Volume.

2. Compressive Strength (ASTM D1621):

  • Cut a specimen of specified dimensions (e.g., 50 mm x 50 mm with the thickness of the board).
  • Place the specimen in a universal testing machine (UTM).
  • Apply a compressive load along the thickness direction at a constant rate of crosshead movement (e.g., 2.5 mm/min).
  • Record the stress at 10% strain or at the yield point, whichever occurs first.

3. Thermal Conductivity (ASTM C518):

  • Use a heat flow meter apparatus.
  • Cut a flat specimen of the foam to fit the apparatus.
  • Place the specimen between two plates held at different, controlled temperatures, creating a steady-state heat flux through the material.
  • The apparatus measures the heat flow and temperature difference across the specimen.
  • The thermal conductivity (k-factor) is calculated. The thermal resistance (R-value) is the thickness divided by the thermal conductivity.

Visualizations

Experimental Workflow for XPS Foam Production

The following diagram illustrates the generalized workflow for producing and characterizing XPS foam.

XPS_Workflow cluster_prep 1. Material Preparation cluster_process 2. Tandem Extrusion Process cluster_finish 3. Finishing cluster_char 4. Characterization A Polystyrene Resin & Additives B Drying A->B C Primary Extruder (Melt & Mix) B->C Feed D HCFC-142b Injection C->D E Secondary Extruder (Cooling) D->E F Die Extrusion & Foaming E->F G Shaping & Curing F->G H Cutting & Trimming G->H I Final XPS Board H->I J Density (ASTM D1622) I->J K Compressive Strength (ASTM D1621) I->K L Thermal Conductivity (ASTM C518) I->L Blowing_Agent_Evolution CFC 1st Gen: CFCs (e.g., CFC-12) HCFC 2nd Gen: HCFCs (e.g., HCFC-142b) CFC->HCFC Montreal Protocol (Ozone Depletion) L1 High ODP High GWP HFC 3rd Gen: HFCs (e.g., HFC-134a) HCFC->HFC Accelerated HCFC Phase-out L2 Low ODP High GWP ALT 4th Gen: Alternatives (HFOs, HCs, CO₂) HFC->ALT Kyoto Protocol / Kigali Amendment (Global Warming) L3 Zero ODP High GWP L4 Zero ODP Low GWP

References

Application Note: Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b) for the Synthesis of Vinylidene Fluoride (VDF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) to produce vinylidene fluoride (VDF), a critical monomer for the synthesis of high-performance fluoropolymers like polyvinylidene fluoride (PVDF). Both gas-phase catalytic and liquid-phase methods are discussed, offering flexibility for various laboratory and industrial scales. This document includes comprehensive data on catalyst performance, reaction conditions, and product selectivity, alongside troubleshooting guidance. Diagrams illustrating the experimental workflow and reaction mechanism are provided to enhance understanding.

Introduction

The dehydrochlorination of this compound (HCFC-142b) is a primary industrial route for the production of vinylidene fluoride (VDF). This process involves the elimination of a molecule of hydrogen chloride (HCl) from HCFC-142b. While thermal dehydrochlorination is practiced, it necessitates high temperatures (typically 650–800 °C), which can lead to undesirable side reactions and coke formation.[1] Catalytic dehydrochlorination offers a more energy-efficient alternative, allowing the reaction to proceed at significantly lower temperatures, thereby improving selectivity and process stability. This note details both gas-phase catalytic and liquid-phase dehydrochlorination protocols.

Data Presentation

The following tables summarize the quantitative data for different dehydrochlorination methods of this compound.

Table 1: Gas-Phase Catalytic Dehydrochlorination of HCFC-142b

CatalystTemperature (°C)GHSV (h⁻¹)HCFC-142b Conversion (%)VDF Selectivity (%)Reference
BaF₂3501200>95>96.5[1]
SrF₂350600~7080-87[1]
N-doped Activated Carbon3501200HighHigh[1]
BaF(p-BDC)₀.₅-M6003501200~75~95
BaF(p-BDC)₀.₅-M7003501200~85~93

Table 2: Liquid-Phase Dehydrochlorination of HCFC-142b

Inorganic AlkaliPhase Transfer CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)VDF Content in Crude Product (%)HCFC-142b in Crude Product (%)
20% KOH (aq)Tetrabutylammonium chloride1002.0-2.5293.16.3
50% NaOH (aq)Tetrabutylammonium bromide2004.5-5.00.596.62.2
70% KOH (aq)Tetrabutylammonium chloride1002.0-2.5196.33.1

Experimental Protocols

Protocol 1: Gas-Phase Catalytic Dehydrochlorination in a Fixed-Bed Reactor

This protocol describes the dehydrochlorination of HCFC-142b using a solid-state catalyst in a continuous flow fixed-bed reactor.

1. Catalyst Preparation (Example: BaF₂)

  • Grind a mixture of barium acetate (Ba(CH₃COO)₂) and polyvinylidene fluoride (PVDF) powder to achieve a uniform mixture.

  • Transfer the mixture to a watch glass and add dimethylformamide (DMF) to form a slurry.

  • Dry the slurry in an oven at 110 °C for 12 hours.

  • Calcinate the dried sample in a muffle furnace at 400 °C for 4 hours with a heating rate of 5 °C/min under an air atmosphere to obtain the BaF₂ catalyst.[1]

2. Experimental Setup

A standard fixed-bed reactor setup is used for this procedure. The key components include:

  • Gas cylinders for HCFC-142b and an inert gas (e.g., N₂).

  • Mass flow controllers to regulate gas flow rates.

  • A tubular reactor (e.g., stainless steel) housed in a furnace with temperature control.

  • A catalyst bed packed within the isothermal zone of the reactor.

  • A downstream scrubbing system containing an alkaline solution (e.g., KOH) to neutralize the HCl byproduct.

  • A product collection system (e.g., a cold trap or gas bag).

  • Analytical instrumentation (e.g., Gas Chromatography) for product analysis.

3. Reaction Procedure

  • Load the prepared catalyst into the fixed-bed reactor.

  • Purge the system with an inert gas, such as nitrogen, to remove air and moisture.

  • Heat the reactor to the desired reaction temperature (e.g., 350 °C) under a continuous flow of nitrogen.

  • Once the temperature is stable, introduce a controlled flow of HCFC-142b mixed with nitrogen into the reactor. A typical gas hourly space velocity (GHSV) is 1200 h⁻¹.

  • Pass the reactor effluent through a scrubbing solution of potassium hydroxide to remove acidic byproducts like HCl.

  • Collect the purified product gas in a cold trap or a gas bag.

  • Analyze the composition of the product gas using gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity to VDF.

Protocol 2: Liquid-Phase Dehydrochlorination using a Phase Transfer Catalyst

This protocol outlines a batch process for the dehydrochlorination of HCFC-142b in an autoclave.

1. Materials and Equipment

  • Autoclave (e.g., 500 mL) equipped with a stirrer, heating mantle, pressure gauge, and gas inlet/outlet ports.

  • This compound (HCFC-142b).

  • Inorganic alkali solution (e.g., 10-70% KOH or NaOH in water).

  • Phase transfer catalyst (e.g., tetrabutylammonium chloride or tetrabutylammonium bromide).

2. Reaction Procedure

  • Charge the autoclave with the inorganic alkali solution, the phase transfer catalyst, and liquid HCFC-142b. The mass ratio of the phase transfer agent to the inorganic alkali is typically between 0.0001:1 and 0.01:1, and the mass ratio of the phase transfer agent to HCFC-142b is between 0.0003:1 and 0.06:1.

  • Seal the autoclave and begin stirring.

  • Heat the reactor to the desired temperature (60-200 °C).

  • Monitor the pressure inside the reactor. As the reaction proceeds and VDF is formed, the pressure will increase.

  • Control the reactor pressure within the desired range (0.8-5.0 MPa) by extracting the gaseous product.

  • Collect the extracted gas, which is the crude VDF product.

  • After the desired reaction time (0.5-5 hours), stop heating and cool the reactor.

  • Release the remaining pressure and collect the gas phase from the reactor.

  • Combine all collected gaseous materials to obtain the crude VDF.

  • Analyze the crude product by gas chromatography to determine its composition.

Mandatory Visualizations

experimental_workflow HCFC142b HCFC-142b Cylinder MFCs Mass Flow Controllers HCFC142b->MFCs N2 N2 Cylinder N2->MFCs Reactor Fixed-Bed Reactor (Catalyst Packed) MFCs->Reactor Scrubber KOH Scrubber Reactor->Scrubber Furnace Furnace ColdTrap Cold Trap Scrubber->ColdTrap GC Gas Chromatography ColdTrap->GC Product Product Collection ColdTrap->Product

Caption: Experimental workflow for gas-phase dehydrochlorination.

reaction_mechanism cluster_surface Catalyst Surface (e.g., BaF₂) Adsorption 1. Adsorption of HCFC-142b on catalyst surface Dehydrochlorination 2. Elimination of HCl Adsorption->Dehydrochlorination Desorption 3. Desorption of VDF and HCl Dehydrochlorination->Desorption Products VDF (CH₂=CF₂) + HCl Desorption->Products Gas Phase Reactants HCFC-142b (CH₃CClF₂) Reactants->Adsorption Gas Phase

Caption: Simplified reaction mechanism on a solid catalyst surface.

Troubleshooting

Low Conversion of HCFC-142b:

  • Cause: Reaction temperature may be too low.

    • Solution: Gradually increase the reaction temperature.

  • Cause: Insufficient residence time in the reactor.

    • Solution: Decrease the flow rate of the reactant gas.

  • Cause: Catalyst deactivation.

    • Solution: Regenerate or replace the catalyst. For some catalysts, deactivation can be due to coking or chlorination by HCl.[1]

Low Selectivity to VDF:

  • Cause: Reaction temperature may be too high, promoting side reactions.

    • Solution: Optimize the reaction temperature.

  • Cause: Inappropriate catalyst.

    • Solution: The choice of catalyst can influence selectivity. For example, some catalysts may favor dehydrofluorination. A thorough catalyst screening may be necessary.

  • Cause: Impurities in the starting material.

    • Solution: Ensure the purity of the HCFC-142b feed.

Conclusion

The dehydrochlorination of this compound is a versatile and scalable method for the synthesis of vinylidene fluoride. Catalytic approaches, particularly in the gas phase, offer significant advantages in terms of lower reaction temperatures and improved selectivity compared to traditional thermal methods. The choice between a gas-phase continuous process and a liquid-phase batch process will depend on the specific requirements of the laboratory or production facility, including scale, desired purity, and available equipment. The protocols and data provided in this application note serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for the Study of 1-Chloro-1,1-difluoroethane (HCFC-142b) in Atmospheric Chemistry Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant, a blowing agent for foam plastics, and as a feedstock for the production of polyvinylidene fluoride (PVDF).[1][2] As a member of the HCFC family, it was introduced as a transitional replacement for the more potent ozone-depleting chlorofluorocarbons (CFCs).[3] However, HCFC-142b still contributes to ozone depletion and is also a potent greenhouse gas.[1][2] Its production and import have been phased out in developed countries as of January 1, 2020, under the Montreal Protocol, but it remains a subject of atmospheric chemistry research due to its atmospheric lifetime and environmental impact.[1]

These application notes provide an overview of the atmospheric chemistry of HCFC-142b and detailed protocols for its study in simulation experiments. Understanding its atmospheric fate is crucial for accurate climate and atmospheric chemistry modeling.

Physicochemical and Environmental Properties

A summary of the key properties of HCFC-142b is presented in the table below, providing a basis for its atmospheric behavior.

PropertyValueReferences
Chemical Formula CH₃CClF₂[1]
Molar Mass 100.49 g/mol [1]
Boiling Point -9.6 °C[1]
Atmospheric Lifetime Approximately 17-19 years[1][4]
Ozone Depletion Potential (ODP) 0.065 - 0.07[1][3][4]
Global Warming Potential (GWP), 100-year 1980 - 2400[3][5][6]

Atmospheric Degradation of HCFC-142b

The primary removal process for HCFC-142b from the atmosphere is through reaction with the hydroxyl radical (OH) in the troposphere.[7] This reaction initiates a cascade of chemical transformations that ultimately lead to the formation of more stable, water-soluble compounds that can be removed from the atmosphere through deposition. For HCFCs containing a single chlorine atom, like HCFC-142b, it is suggested that the chlorine atom is released almost instantaneously following the initial OH radical attack.

HCFC142b_Degradation_Pathway cluster_troposphere Tropospheric Degradation cluster_stratosphere Stratospheric Photolysis (Minor Pathway) cluster_ozone_depletion Ozone Depletion Cycle HCFC142b CH₃CClF₂ (HCFC-142b) Radical1 CH₃CF₂• (1,1-difluoroethyl radical) + Cl• HCFC142b->Radical1 H-abstraction OH •OH (Hydroxyl Radical) OH->Radical1 H2O H₂O PeroxyRadical CH₃CF₂O₂• (1,1-difluoroethylperoxy radical) Radical1->PeroxyRadical + O₂ O2_1 O₂ O2_1->PeroxyRadical AlkoxyRadical CH₃CF₂O• (1,1-difluoroethoxy radical) PeroxyRadical->AlkoxyRadical + NO NO NO NO->AlkoxyRadical NO2 NO₂ FinalProduct1 CF₂O (Carbonyl fluoride) AlkoxyRadical->FinalProduct1 Decomposition FinalProduct3 CH₃• (Methyl radical) AlkoxyRadical->FinalProduct3 O2_2 O₂ FinalProduct2 HO₂• (Hydroperoxy radical) O2_2->FinalProduct2 FinalProduct3->FinalProduct2 + O₂ HCFC142b_strat CH₃CClF₂ Radical_strat CH₃CF₂• + Cl• HCFC142b_strat->Radical_strat Photolysis UV UV Radiation (hv) UV->Radical_strat Cl Cl• ClO ClO• Cl->ClO + O₃ O3 O₃ O3->ClO ClO->Cl + O O2_cycle O₂ O O O->Cl Experimental_Workflow_Rate_Constant start Start prep Prepare Smog Chamber (Evacuate and Flush) start->prep intro Introduce Reactants (HCFC-142b, Reference Compound, OH Precursor, Air) prep->intro mix Allow Gases to Mix intro->mix initial_meas Measure Initial Concentrations (GC-MS/FID) mix->initial_meas irradiate Initiate Photolysis (Turn on UV Lights) initial_meas->irradiate monitor Monitor Concentration Decay (Periodic Sampling and Analysis) irradiate->monitor analyze Data Analysis (Relative Rate Plot) monitor->analyze result Determine OH Rate Constant for HCFC-142b analyze->result

References

Application Notes and Protocols for the Experimental Determination of the Atmospheric Lifetime of HCFC-142b

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the experimental determination of the atmospheric lifetime of 1-chloro-1,1-difluoroethane (HCFC-142b). The primary atmospheric loss process for HCFC-142b is its reaction with the hydroxyl radical (OH). Therefore, determining the rate constant of this reaction is essential for calculating the compound's atmospheric lifetime, which in turn is used to quantify its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This guide focuses on the widely used relative rate technique, offering a comprehensive protocol suitable for researchers in atmospheric and environmental chemistry.

Introduction

HCFC-142b (CH₃CClF₂) is a hydrochlorofluorocarbon that has been used as a refrigerant, a foam blowing agent, and a feedstock for the production of fluoropolymers.[1] As a member of the HCFC family, it contains chlorine and possesses hydrogen, making it susceptible to degradation in the troposphere.[2] This reactivity reduces its ability to reach the stratosphere and deplete the ozone layer compared to chlorofluorocarbons (CFCs). However, it is still an ozone-depleting substance and a potent greenhouse gas, making the accurate determination of its atmospheric lifetime a critical task for environmental impact assessment and regulatory compliance under international agreements like the Montreal Protocol.[3][4]

The dominant removal pathway for HCFC-142b in the atmosphere is its gas-phase reaction with the hydroxyl radical (OH).[5] The overall atmospheric lifetime (τ) is therefore primarily dictated by the rate of this reaction.

Principle of Atmospheric Lifetime Calculation

The tropospheric lifetime of HCFC-142b with respect to its reaction with OH radicals is calculated using the following equation:

τ = 1 / (k_OH * [OH])

Where:

  • τ : The atmospheric lifetime of HCFC-142b in seconds (s).

  • k_OH : The temperature-dependent second-order rate constant for the reaction between HCFC-142b and the OH radical (in cm³ molecule⁻¹ s⁻¹).

  • [OH] : The global mean tropospheric concentration of OH radicals (typically averaged to ~1.0 x 10⁶ molecules cm⁻³).

The central experimental objective is the precise measurement of the rate constant, k_OH . This is typically achieved using laboratory-based simulation chambers.

Data Presentation

The environmental impact of HCFC-142b is summarized by several key parameters derived from its atmospheric lifetime and chemical properties.

Table 1: Environmental Impact Parameters for HCFC-142b

ParameterValueReference(s)
Atmospheric Lifetime17.2 - 17.9 years[1][6]
Ozone Depletion Potential (ODP)¹0.06 - 0.07[1][6]
Global Warming Potential (GWP)²1980 - 2310[6][7]
¹ ODP is relative to CFC-11 (ODP = 1.0).[2]
² GWP is for a 100-year time horizon, relative to CO₂ (GWP = 1.0).[4]

The determination of the atmospheric lifetime relies on accurate kinetic data for the reaction between HCFC-142b and OH radicals.

Table 2: Recommended Rate Constant Data for the Reaction CH₃CClF₂ + OH

Temperature (K)k_OH (cm³ molecule⁻¹ s⁻¹)MethodReference(s)
270Agreement with previous studiesFlash Photolysis[8]
220-4009.6 x 10⁻¹³ exp(-1650/T)Data Compilation/Evaluation[8]

Atmospheric Degradation Pathway

The atmospheric degradation of HCFC-142b is initiated by hydrogen abstraction by an OH radical. This process is the rate-limiting step that determines its atmospheric lifetime. The resulting haloalkyl radical reacts rapidly with molecular oxygen, leading to a cascade of reactions that ultimately form stable, water-soluble products that are removed from the atmosphere via precipitation.

Atmospheric Degradation Pathway of HCFC-142b cluster_products Final Removal HCFC142b HCFC-142b (CH₃CClF₂) Radical Haloalkyl Radical (•CH₂CClF₂) HCFC142b->Radical + OH - H₂O OH OH Radical Peroxy Peroxy Radical (CH₂(O₂)CClF₂) Radical->Peroxy + O₂ O2_1 O₂ NO2 NO₂ Alkoxy Alkoxy Radical (CH₂(O)CClF₂) Peroxy->Alkoxy + NO NO NO NO->NO2 Products Further Reactions & Degradation Products (e.g., C(O)F₂, HCl, HF) Alkoxy->Products + O₂ O2_2 O₂

Caption: Initial steps in the atmospheric degradation of HCFC-142b.

Experimental Protocols

The most common and reliable method for determining the rate constant k_OH for HCFC-142b is the relative rate technique .[9] This method avoids the need to measure the absolute concentration of the highly reactive OH radical.

Relative Rate Technique

Principle: The rate of disappearance of HCFC-142b is measured relative to that of a reference compound (e.g., methane, CH₄, or another HCFC) for which the OH reaction rate constant is accurately known. Since both compounds are exposed to the same OH radical concentration in the reaction chamber, the ratio of their rate constants can be determined from the change in their concentrations over time.[9]

The kinetic analysis is based on the following relationship: ln([HCFC-142b]₀ / [HCFC-142b]ₜ) = (k_HCFC-142b / k_ref) * ln([Ref]₀ / [Ref]ₜ)

A plot of ln([HCFC-142b]₀ / [HCFC-142b]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line passing through the origin with a slope equal to k_HCFC-142b / k_ref. Knowing k_ref, the rate constant for HCFC-142b can be calculated.

Protocol: Relative Rate Measurement of HCFC-142b + OH

A. Apparatus:

  • Reaction Chamber: A collapsible ~100-300 L chamber made of FEP Teflon film.[10] The film is chemically inert and transparent to the UV radiation needed to generate OH radicals.

  • UV Light Source: A bank of blacklamps (e.g., λ ≈ 254 nm or 350 nm) surrounding the chamber to initiate photolysis.[10]

  • Gas Handling System: A manifold system constructed of stainless steel or Teflon tubing with mass flow controllers (MFCs) for accurate introduction of gases.

  • Analytical System: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for measuring the concentrations of HCFC-142b and the reference compound.

  • Temperature Control: The reaction chamber should be housed in a temperature-controlled enclosure to perform experiments at various atmospherically relevant temperatures (e.g., 260-340 K).[10]

B. Reagents:

  • HCFC-142b: High purity sample (>99%).

  • Reference Compound: A compound with a well-characterized rate constant for its reaction with OH, such as Methane (CH₄) or HCFC-22.

  • OH Radical Precursor: Methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂). Methyl nitrite is often preferred as its photolysis at λ > 300 nm produces OH radicals cleanly.[11]

  • Nitric Oxide (NO): To be added with methyl nitrite to suppress the formation of ozone (O₃) and the nitrate radical (NO₃).

  • Bath Gas: High-purity synthetic air or nitrogen (<1% relative humidity).[11]

C. Experimental Procedure:

  • Chamber Preparation: The Teflon chamber is flushed for several hours with purified air to remove any contaminants. A leak check should be performed.

  • Reagent Introduction:

    • The chamber is filled with the bath gas.

    • Known concentrations of HCFC-142b and the reference compound are introduced into the chamber using calibrated syringes or MFCs. Typical starting concentrations are in the parts-per-billion (ppb) range.

    • The OH precursor (e.g., methyl nitrite, ~10 ppmv) and NO (~10 ppmv) are added to the chamber.[11]

    • The gases are allowed to mix thoroughly for 30-60 minutes, aided by internal fans if available.

  • Reaction Initiation and Monitoring:

    • An initial gas sample (t=0) is taken from the chamber and analyzed by GC to determine the starting concentrations of HCFC-142b and the reference compound.

    • The UV lamps are switched on to initiate the photolysis of the OH precursor, starting the reaction.

    • Gas samples are collected from the chamber into sampling bags or injected directly into the GC at regular intervals (e.g., every 5-10 minutes) for a total reaction time of 1-2 hours.[10]

  • Data Analysis:

    • The peak areas from the GC analysis are used to determine the concentrations of HCFC-142b and the reference compound at each time point.

    • For each time point t, calculate the values for ln([HCFC-142b]₀ / [HCFC-142b]ₜ) and ln([Ref]₀ / [Ref]ₜ).

    • Plot ln([HCFC-142b]₀ / [HCFC-142b]ₜ) (y-axis) versus ln([Ref]₀ / [Ref]ₜ) (x-axis).

    • Perform a linear regression on the data points. The slope of this line is the ratio of the rate constants, k_HCFC-142b / k_ref.

    • Calculate k_HCFC-142b using the known, temperature-specific rate constant for the reference compound (k_ref).

    • Repeat the experiment at different temperatures to determine the Arrhenius parameters (pre-exponential factor A and activation energy Eₐ) for the reaction.

Experimental Workflow: Relative Rate Method cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A1 Flush Teflon Chamber with Purified Air A2 Introduce Bath Gas, HCFC-142b, & Reference A1->A2 A3 Add OH Precursor (e.g., CH₃ONO + NO) A2->A3 A4 Allow Gases to Mix A3->A4 B1 Take Initial Sample (t=0) via GC-FID A4->B1 B2 Turn on UV Lamps to Initiate Reaction B1->B2 B3 Collect Samples at Regular Intervals B2->B3 C1 Measure Concentrations from GC Peak Areas B3->C1 C2 Calculate ln([X]₀/[X]ₜ) for each compound C1->C2 C3 Plot ln([HCFC]₀/[HCFC]ₜ) vs ln([Ref]₀/[Ref]ₜ) C2->C3 C4 Determine Slope (k_HCFC / k_ref) C3->C4 C5 Calculate k_HCFC C4->C5

References

Application Notes and Protocols: 1-Chloro-1,1-difluoroethane as a Solvent for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoroethane (HCFC-142b) is a hydrochlorofluorocarbon primarily known for its applications as a refrigerant, a blowing agent for foam plastics, and as a crucial feedstock for the synthesis of polyvinylidene fluoride (PVDF).[1][2] While not a conventional laboratory solvent, its unique physicochemical properties, including a low boiling point and specific solubility characteristics, make it a subject of interest for specialized chemical reactions. This document provides detailed application notes and protocols for a specific chemical reaction where this compound serves a critical role in the reaction medium.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use as a solvent. The following table summarizes its key properties.

PropertyValue
Chemical Formula C₂H₃ClF₂
Molecular Weight 100.5 g/mol
Boiling Point -9.1 °C
Melting Point -130.8 °C
Density (liquid at 20°C) 1113 kg/m ³
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in benzene
Autoignition Temperature 632 °C

Data sourced from PubChem and other technical resources.[3]

Application Note 1: Co-solvent in Liquid-Phase Fluorination

Reaction: Synthesis of 1,1-dichloro-1-fluoroethane (HCFC-141b) and this compound (HCFC-142b) from 1,1,1-trichloroethane and hydrogen fluoride.

Role of this compound: In this reaction, this compound, which is also a product of the reaction, is used as a co-solvent to enhance the solubility of hydrogen fluoride (HF) in the organic phase.[4] This increased solubility of HF promotes the fluorination of 1,1,1-trichloroethane, leading to higher reaction conversion and selectivity.[4] The presence of HCFC-142b in the reaction mixture helps to prevent the formation of tars, which can be a significant issue in non-catalytic fluorination processes.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this application.

ParameterValueReference
Reaction Temperature 60°C to 120°C[4]
Reaction Pressure Atmospheric pressure to 20 atm (preferably 6 to 15 atm)[4]
Molar Ratio of HF to Feeding Materials 1 to 10 (preferably 3 to 8)[4]
Concentration of HCFC-142b in Organic Phase At least >20 mole % (preferably 30 to 50 mole %)[4]
Feeding Ratio of HCFC-142b to 1,1,1-trichloroethane 20 to 100 mole % (preferably 30 to 70 mole %)[4]

Experimental Workflow Diagram

G cluster_prep Reactor Preparation cluster_charging Reactant Charging cluster_reaction Reaction cluster_workup Product Separation and Purification prep_reactor Prepare SS-316 Reaction Vessel charge_tce Charge 1,1,1-trichloroethane prep_reactor->charge_tce 1 charge_hcfc Charge this compound (co-solvent) charge_tce->charge_hcfc 2 charge_hf Charge Hydrogen Fluoride charge_hcfc->charge_hf 3 set_conditions Set Temperature (60-120°C) and Pressure (6-15 atm) charge_hf->set_conditions 4 react Maintain Reaction with Agitation set_conditions->react 5 remove_hcl Remove HCl (by-product) from the top of the reactor react->remove_hcl 6 recover_mixture Continuously recover reaction mixture from the bottom react->recover_mixture 7 separate_products Separate desired products (HCFC-141b and HCFC-142b) recover_mixture->separate_products 8 recycle Recycle unreacted reactants and a portion of HCFC-142b separate_products->recycle 9 recycle->charge_hcfc

Caption: Experimental workflow for the synthesis of HCFC-141b and HCFC-142b.

Detailed Experimental Protocol

Objective: To synthesize 1,1-dichloro-1-fluoroethane (HCFC-141b) and this compound (HCFC-142b) from 1,1,1-trichloroethane using this compound as a co-solvent to enhance the reaction rate and selectivity.

Materials:

  • 1,1,1-trichloroethane (CH₃CCl₃)

  • Anhydrous Hydrogen Fluoride (HF)

  • This compound (CH₃CClF₂) (purified or unpurified)

  • SS-316 Reaction Vessel (autoclave) equipped with a stirrer, temperature and pressure controls, and inlet and outlet ports.

  • Gas Chromatography (GC) system for product analysis.

Procedure:

  • Reactor Preparation: Ensure the SS-316 reaction vessel is clean, dry, and leak-proof.

  • Charging Reactants:

    • Charge the reaction vessel with 1,1,1-trichloroethane.

    • Introduce this compound into the vessel to act as a co-solvent. The amount should be calculated to maintain a concentration of at least 20 mole % (preferably 30-50 mole %) in the organic phase during the reaction.[4]

    • Carefully feed anhydrous hydrogen fluoride into the reactor. The molar ratio of HF to the total organic feed should be between 1 and 10 (preferably 3 to 8).[4]

  • Reaction Conditions:

    • Seal the reactor and begin agitation.

    • Heat the reaction mixture to a temperature between 60°C and 120°C.[4]

    • Pressurize the reactor to a pressure between 6 and 15 atm.[4]

    • Maintain these conditions for the duration of the reaction. The reaction progress can be monitored by taking samples and analyzing them by GC.

  • Product Recovery and Purification:

    • Continuously remove the by-product, hydrogen chloride (HCl), from the top of the reaction vessel.

    • Continuously withdraw the liquid reaction mixture from the bottom of the reactor.

    • The withdrawn mixture contains the products (HCFC-141b and HCFC-142b), unreacted starting materials, and the HCFC-142b co-solvent.

    • Separate the desired products from the reaction mixture through distillation.

    • Recycle the unreacted 1,1,1-trichloroethane and a portion of the this compound back into the reactor.

Safety Precautions:

  • This reaction involves highly corrosive and toxic materials (HF and HCl). All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • The reaction is conducted under pressure and at elevated temperatures. Ensure the reaction vessel is rated for the intended operating conditions.

  • Have an emergency plan in place for handling HF exposure.

Logical Relationship Diagram: Role of HCFC-142b in Fluorination

G cluster_reactants Reactants cluster_solvent Co-Solvent cluster_effect Effect cluster_outcome Outcome TCE 1,1,1-trichloroethane (Organic Phase) Promotion Promoted Fluorination Reaction TCE->Promotion HF Hydrogen Fluoride (Inorganic Phase) HF->Promotion HCFC142b This compound Solubility Increased Solubility of HF in Organic Phase HCFC142b->Solubility Enhances Solubility->Promotion Leads to Products Increased Yield and Selectivity of HCFC-141b and HCFC-142b Promotion->Products NoTars Prevention of Tar Formation Promotion->NoTars

Caption: Role of HCFC-142b as a co-solvent in the fluorination of 1,1,1-trichloroethane.

Concluding Remarks

The available scientific literature and patent landscape suggest that the use of this compound as a primary solvent for a wide range of chemical reactions is not extensively documented. Its primary industrial applications are in other areas. However, as demonstrated in the detailed application note, it can serve as a highly effective co-solvent in specific contexts, such as fluorination reactions, where its unique solubility properties can significantly improve reaction outcomes. Researchers exploring novel reaction conditions or seeking to enhance the miscibility of polar and non-polar reactants may find this compound to be a valuable, albeit specialized, tool. Due to its status as an HCFC and its environmental impact, its use should be carefully considered and contained within closed systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Vinylidene Fluoride (VDF) from 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinylidene fluoride (VDF) from 1-Chloro-1,1-difluoroethane (HCFC-142b).

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing vinylidene fluoride (VDF)?

The most prevalent industrial method for VDF synthesis is the dehydrochlorination of this compound (HCFC-142b).[1][2] This process is typically a high-temperature, gas-phase reaction.

Q2: What are the typical reaction conditions for the dehydrochlorination of HCFC-142b?

Industrially, the thermal dehydrochlorination of HCFC-142b is performed at high temperatures, generally ranging from 550°C to 700°C.[2] Under these conditions, HCFC-142b conversion can be between 80-100% with a selectivity to VDF of about 85-95%.[2] However, these high temperatures can lead to challenges such as coking.[2]

Q3: What are the major challenges and side reactions in VDF synthesis from HCFC-142b?

The primary challenges and side reactions include:

  • High Reaction Temperatures: The process traditionally requires high energy input.

  • Dehydrofluorination: A competing reaction where hydrogen fluoride (HF) is eliminated instead of hydrogen chloride (HCl), leading to the formation of vinylidene chlorofluoride (VCF) as a significant byproduct.

  • F/Cl Exchange Reactions: These can lead to the formation of other undesired fluorinated compounds.

  • Coking and Catalyst Deactivation: At high temperatures, carbonaceous deposits (coke) can form on the reactor walls and catalyst surfaces, leading to reduced efficiency and the need for periodic shutdowns for decoking.[2]

  • Catalyst Stability: Some catalysts may exhibit poor stability under the harsh reaction conditions.

Q4: Can catalysts be used to improve the synthesis of VDF from HCFC-142b?

Yes, various catalysts are employed to facilitate the dehydrochlorination of HCFC-142b at lower temperatures, which can improve energy efficiency and minimize side reactions. Commonly used catalysts include:

  • Metal Fluorides: Such as Strontium Fluoride (SrF₂) and Barium Fluoride (BaF₂).

  • Metal Chlorides on Activated Carbon: Examples include FeCl₃/C and CuCl₂/C.

  • N-doped Carbon Materials: These have shown promising catalytic performance.

The choice of catalyst significantly impacts the reaction temperature, conversion rate, and selectivity towards VDF.

Q5: How is the crude VDF product purified?

Purification of VDF typically involves several steps to remove unreacted starting materials, byproducts like VCF, and acidic gases such as HCl and HF. A common purification train involves:

  • Scrubbing: The product gas stream is passed through an alkaline solution (e.g., potassium hydroxide) to neutralize and remove acidic gases.

  • Cryogenic Distillation: The scrubbed gas is then cooled to low temperatures to separate VDF from other components based on their different boiling points.

Troubleshooting Guides

Low Yield of VDF
Symptom Potential Cause Recommended Action
Low conversion of HCFC-142bInadequate Reaction Temperature: The temperature may be too low for the thermal reaction or for the catalyst to be fully active.Gradually increase the reaction temperature in 20-30°C increments and monitor the conversion.
Insufficient Residence Time: The reactant may not be spending enough time in the reactor for the reaction to proceed to completion.Decrease the flow rate of the reactant gas to increase its residence time in the reactor.
Catalyst Deactivation: The catalyst may have lost its activity due to coking or poisoning.Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh catalyst.
Low selectivity to VDFSuboptimal Reaction Temperature: The reaction temperature may be favoring side reactions.Optimize the reaction temperature. Sometimes a lower temperature can improve selectivity, especially with a catalyst.
Incorrect Catalyst: The chosen catalyst may inherently promote the formation of byproducts.Experiment with different catalysts known for high VDF selectivity.
Impure Starting Material: Impurities in the HCFC-142b feed can lead to undesired side reactions.Ensure the purity of the starting material using appropriate analytical techniques like Gas Chromatography (GC).
High Levels of Impurities in the Final Product
Symptom Potential Cause Recommended Action
Presence of Vinylidene Chlorofluoride (VCF)Dehydrofluorination Side Reaction: The reaction conditions are promoting the elimination of HF.Adjust the reaction temperature. Screen for a catalyst that is more selective for dehydrochlorination.
Presence of unreacted HCFC-142bIncomplete Reaction: The conversion of the starting material is low.Refer to the "Low Yield of VDF" troubleshooting guide to improve conversion.
Inefficient Purification: The purification process is not effectively separating VDF from unreacted HCFC-142b.Optimize the parameters of the cryogenic distillation, such as temperature and pressure, to improve separation efficiency.
Presence of acidic gases (HCl, HF)Inadequate Scrubbing: The alkaline scrubbing solution is saturated or the contact time is insufficient.Replace the scrubbing solution with a fresh batch. Ensure efficient mixing and sufficient residence time in the scrubber.

Quantitative Data

Table 1: Performance of Various Catalysts in the Dehydrochlorination of HCFC-142b

CatalystReaction Temperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Reference
BaF(p-BDC)₀.₅ (uncalcined)350< 10~82[1]
BaF(p-BDC)₀.₅ (calcined at 500°C)350Slightly improved~91[1]
BaF₂-NAC-M350~80~90[3]
FeCl₃/C400-500Increased by 10-20% over uncatalyzedReduced by 10-14% over uncatalyzed[4]
CuCl₂/C400-480Increased by >50% over uncatalyzedGreatly improved[4]
NOMC400HighHigh[2]

Experimental Protocols

Laboratory-Scale Catalytic Dehydrochlorination of HCFC-142b

This protocol describes a general procedure for the gas-phase catalytic dehydrochlorination of HCFC-142b in a laboratory setting.

Materials:

  • This compound (HCFC-142b) gas cylinder

  • Inert gas (e.g., Nitrogen, Argon) cylinder

  • Selected catalyst (e.g., BaF₂)

  • Alkaline scrubbing solution (e.g., 10% Potassium Hydroxide)

Equipment:

  • Gas flow controllers

  • Fixed-bed tubular reactor (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Gas scrubbing bottle (bubbler)

  • Cold trap (e.g., using dry ice/acetone or liquid nitrogen)

  • Product collection system (e.g., gas bag or cold finger)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Loading: Pack a known amount of the catalyst into the center of the tubular reactor, securing it with quartz wool plugs.

  • System Assembly: Assemble the experimental setup, ensuring all connections are gas-tight. The setup should allow for the controlled flow of gases through the reactor, followed by scrubbing and product collection.

  • Catalyst Pre-treatment: Heat the catalyst to the desired pre-treatment temperature (e.g., 350°C) under a flow of inert gas for a specified period (e.g., 2 hours) to remove any adsorbed moisture and activate the catalyst.[3]

  • Reaction:

    • Adjust the furnace to the desired reaction temperature (e.g., 350°C).

    • Once the temperature is stable, introduce a controlled flow of HCFC-142b, often diluted with an inert gas, into the reactor.

    • Pass the reactor effluent through the alkaline scrubbing solution to remove acidic byproducts.

    • Collect the product stream in the cold trap or gas bag.

  • Analysis: Analyze the composition of the collected product gas using a Gas Chromatograph (GC) to determine the conversion of HCFC-142b and the selectivity to VDF.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_loading Catalyst Loading system_assembly System Assembly catalyst_loading->system_assembly catalyst_pretreatment Catalyst Pre-treatment system_assembly->catalyst_pretreatment set_temp Set Reaction Temperature catalyst_pretreatment->set_temp introduce_gas Introduce HCFC-142b set_temp->introduce_gas scrubbing Scrubbing introduce_gas->scrubbing collection Product Collection scrubbing->collection gc_analysis GC Analysis collection->gc_analysis

Caption: Experimental workflow for the catalytic synthesis of VDF.

troubleshooting_low_selectivity start Low VDF Selectivity Observed q1 Is reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst appropriate? a1_yes->q2 action1 Optimize temperature. Lower temperature may favor VDF. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the HCFC-142b feed pure? a2_yes->q3 action2 Screen for a more selective catalyst. a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Problem Resolved a3_yes->end_node action3 Purify starting material. a3_no->action3 action3->end_node

Caption: Troubleshooting logic for low VDF selectivity.

References

Optimizing reaction conditions for the pyrolysis of HCFC-142b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the pyrolysis of 1-chloro-1,1-difluoroethane (HCFC-142b). The primary focus of this process is the production of vinylidene fluoride (VDF), a valuable monomer in the synthesis of fluoropolymers.

Troubleshooting Guide

This guide addresses common issues encountered during the pyrolysis of HCFC-142b.

Issue Potential Cause(s) Recommended Solution(s)
Low HCFC-142b Conversion 1. Inadequate Reaction Temperature: The temperature is too low for efficient dehydrochlorination. 2. Short Residence Time: The reactant is not spending enough time in the reaction zone. 3. Catalyst Deactivation: For catalytic pyrolysis, the catalyst may be poisoned or coked.1. Increase Temperature: For non-catalytic pyrolysis, gradually increase the temperature within the optimal range (typically 650-800°C). For catalytic processes, ensure the temperature is within the catalyst's active range (e.g., 350-500°C for many catalysts).[1] 2. Adjust Flow Rate: Decrease the flow rate of HCFC-142b to increase its residence time in the reactor. 3. Regenerate or Replace Catalyst: If coking is suspected, regenerate the catalyst through controlled oxidation or replace it with a fresh batch. For other forms of deactivation, consider catalyst replacement.
Low Selectivity to Vinylidene Fluoride (VDF) 1. Suboptimal Temperature: The reaction temperature may be too high, promoting side reactions. 2. Undesired Side Reactions: Conditions may favor the formation of byproducts such as acetylene, vinyl chloride, and other halogenated hydrocarbons. 3. Inappropriate Catalyst: The chosen catalyst may not be selective for dehydrochlorination.1. Optimize Temperature: Carefully control the temperature. While higher temperatures increase conversion, they can decrease selectivity. Find the optimal balance for your specific setup.[1] 2. Modify Reaction Conditions: Adjusting pressure or introducing an inert diluent gas can sometimes suppress side reactions. 3. Select a More Selective Catalyst: For catalytic pyrolysis, consider using catalysts known for high VDF selectivity, such as certain metal fluorides or supported metal chlorides.[2][3]
Coke Formation and Reactor Fouling 1. High Reaction Temperatures: Elevated temperatures, especially in non-catalytic pyrolysis, can lead to the thermal decomposition of hydrocarbons and subsequent coke formation.[1] 2. Catalyst Properties: Certain catalysts can promote coking. 3. Feedstock Impurities: Impurities in the HCFC-142b feed can act as coke precursors.1. Lower Reaction Temperature: If possible, operate at the lower end of the effective temperature range. The use of a suitable catalyst can significantly lower the required temperature, thereby reducing coking. 2. Catalyst Selection and Modification: Choose catalysts less prone to coking. Surface modification of catalysts can also help mitigate coke formation. 3. Ensure Feed Purity: Use high-purity HCFC-142b to minimize the introduction of coke precursors. 4. Periodic Decoking: Implement a regular maintenance schedule for reactor decoking. This can be done by controlled oxidation with air or steam.
Inconsistent Product Yields 1. Fluctuations in Reaction Temperature: Unstable temperature control will lead to variable reaction rates and product distributions. 2. Inconsistent Feed Flow Rate: Variations in the reactant feed rate will alter the residence time and reactant concentration in the reactor. 3. Reactor Hot Spots: Uneven heating of the reactor can create localized areas of high temperature, leading to inconsistent reactions.1. Improve Temperature Control: Utilize a well-calibrated and responsive temperature control system (e.g., PID controller). 2. Stabilize Feed Flow: Employ a precise mass flow controller to ensure a constant and accurate feed rate of HCFC-142b. 3. Ensure Uniform Heating: Use a furnace or heating element designed for uniform temperature distribution along the length of the reactor. For fluidized bed reactors, ensure proper fluidization to maintain a consistent temperature throughout the bed.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the pyrolysis of HCFC-142b?

A1: The primary reaction is the dehydrochlorination of this compound (CH₃CClF₂) to produce vinylidene fluoride (CH₂=CF₂) and hydrogen chloride (HCl).

Q2: What are the typical temperature ranges for non-catalytic and catalytic pyrolysis of HCFC-142b?

A2: Non-catalytic pyrolysis is generally carried out at higher temperatures, typically in the range of 650°C to 800°C.[1] Catalytic pyrolysis can be performed at significantly lower temperatures, often between 350°C and 500°C, depending on the catalyst used.[1]

Q3: What are the main advantages of using a catalyst for HCFC-142b pyrolysis?

A3: The main advantages of catalytic pyrolysis include:

  • Lower reaction temperatures: This reduces energy consumption and can minimize side reactions and coke formation.

  • Increased selectivity: A well-chosen catalyst can significantly improve the selectivity towards the desired product, VDF.

  • Higher conversion rates: Catalysts can enhance the reaction rate, leading to higher conversion of HCFC-142b.

Q4: What are some common byproducts in the pyrolysis of HCFC-142b?

A4: Besides the main product, VDF, several byproducts can be formed, including acetylene, vinyl chloride, and other halogenated hydrocarbons. The formation and distribution of these byproducts are highly dependent on the reaction conditions.

Q5: How can I analyze the products of my HCFC-142b pyrolysis experiment?

A5: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the qualitative and quantitative analysis of the reaction products. This method allows for the separation and identification of the various components in the product stream, including unreacted HCFC-142b, VDF, and any byproducts.

Data Presentation

Table 1: Comparison of Non-Catalytic and Catalytic Pyrolysis of HCFC-142b

ParameterNon-Catalytic PyrolysisCatalytic Pyrolysis
Temperature Range 650 - 800°C[1]350 - 500°C[1]
Typical Catalysts Not ApplicableBaF₂, Activated Carbon, Supported Metal Chlorides (e.g., CuCl₂, FeCl₃)[1][2]
HCFC-142b Conversion ~80 - 100%[1]Can reach >90% depending on catalyst and conditions
Selectivity to VDF ~85 - 95%[1]Can be >90% with optimized catalyst and conditions[1]
Key Challenges High energy consumption, Coke formation[1]Catalyst cost and deactivation

Experimental Protocols

Protocol 1: General Non-Catalytic Pyrolysis of HCFC-142b
  • Reactor Setup:

    • A tubular reactor made of a material resistant to high temperatures and corrosive environments (e.g., nickel alloy, quartz) is placed inside a programmable tube furnace.

    • The inlet of the reactor is connected to a mass flow controller for precise delivery of HCFC-142b gas. An inert carrier gas (e.g., nitrogen) line with a separate mass flow controller may also be included.

    • The outlet of the reactor is connected to a series of cold traps (to condense any liquid products and unreacted starting material) followed by a gas sampling port for online analysis (e.g., GC-MS). The final outlet should be directed to a suitable scrubbing system to neutralize acidic gases like HCl.

  • Experimental Procedure:

    • Purge the entire system with an inert gas (e.g., nitrogen) to remove any air and moisture.

    • Heat the furnace to the desired reaction temperature (e.g., 700°C) and allow it to stabilize.

    • Start the flow of HCFC-142b at a predetermined flow rate.

    • Monitor the reaction progress by periodically taking gas samples from the outlet and analyzing them by GC-MS.

    • After the experiment, stop the flow of HCFC-142b and cool down the reactor under an inert gas flow.

    • Collect and analyze the contents of the cold traps.

Protocol 2: General Catalytic Pyrolysis of HCFC-142b
  • Catalyst Preparation and Loading:

    • Prepare or procure the desired catalyst (e.g., BaF₂).

    • Load a packed bed of the catalyst into the center of the tubular reactor. Quartz wool plugs can be used to hold the catalyst bed in place.

  • Reactor Setup:

    • The reactor setup is similar to the non-catalytic protocol.

  • Experimental Procedure:

    • Purge the system with an inert gas.

    • Activate the catalyst by heating it under an inert gas flow at a specific temperature for a set duration, as recommended for the particular catalyst.

    • Cool the reactor to the desired reaction temperature (e.g., 400°C).

    • Introduce the HCFC-142b feed, with or without a carrier gas, at a controlled flow rate.

    • Monitor the product stream using online GC-MS.

    • Upon completion, stop the reactant flow and cool the reactor under an inert atmosphere.

Mandatory Visualization

logical_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_opt Optimization Phase cluster_final Finalization A Define Objectives (e.g., Maximize Conversion, Maximize Selectivity) B Select Pyrolysis Method (Catalytic vs. Non-Catalytic) A->B C Choose Reactor Type and Materials B->C D Prepare/Select Catalyst (if applicable) B->D E Set Initial Reaction Conditions (Temperature, Flow Rate, Pressure) C->E D->E F Conduct Pyrolysis Experiment E->F G Collect and Analyze Products (GC-MS) F->G H Evaluate Results (Conversion, Selectivity, Yield) G->H I Troubleshoot Issues (e.g., Coking, Low Yield) H->I J Adjust Reaction Conditions H->J I->J K Iterate Experiments J->K L Determine Optimal Conditions J->L K->E

Caption: Workflow for optimizing HCFC-142b pyrolysis conditions.

reaction_pathway HCFC142b HCFC-142b (CH3CClF2) VDF Vinylidene Fluoride (VDF) (CH2=CF2) HCFC142b->VDF Primary Pathway (Dehydrochlorination) Byproducts Byproducts (e.g., Acetylene, Vinyl Chloride) HCFC142b->Byproducts Side Reactions Coke Coke/Tar HCFC142b->Coke Decomposition VDF->Coke Decomposition

Caption: Reaction pathways in the pyrolysis of HCFC-142b.

References

Side reactions and byproduct formation in 1-Chloro-1,1-difluoroethane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions and byproduct formation associated with 1-Chloro-1,1-difluoroethane (HCFC-142b). It is intended for researchers, scientists, and professionals in drug development who utilize this chemical in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (HCFC-142b) in research and industry?

A1: this compound (HCFC-142b) is primarily used as a refrigerant (R-142b), a blowing agent for producing foam plastics, and as a key feedstock for the synthesis of polyvinylidene fluoride (PVDF)[1]. PVDF is a fluoropolymer with high purity and is used in various applications, including in the energy and electronics industries[2].

Q2: What are the main side reactions observed during the chemical processing of this compound?

A2: The most common side reactions encountered during the chemistry of HCFC-142b are elimination reactions. The primary reaction is dehydrochlorination to produce the desired product, 1,1-difluoroethylene (vinylidene fluoride, VDF) and hydrogen chloride (HCl)[3][4]. However, a notable side reaction is dehydrofluorination, which leads to the formation of 1-chloro-1-fluoroethylene[3]. At high temperatures, the formation of coke or tar-like substances can also occur, leading to reactor fouling[2][4].

Q3: What are the typical byproducts formed from these side reactions?

A3: The main byproduct from the primary intended reaction (dehydrochlorination) is hydrogen chloride (HCl)[2]. The key byproduct from the main side reaction (dehydrofluorination) is 1-chloro-1-fluoroethylene[3]. Other impurities that have been reported in commercial HCFC-142b, though typically at very low levels, include 1,1-dichloro-1-fluoroethane (HCFC-141b), dichlorodifluoromethane (CFC-12), difluoroethane (HFC-152a), and trichlorofluoromethane (CFC-11)[5]. During synthesis of HCFC-142b from 1,1,1-trichloroethane, over-fluorination can lead to the formation of 1,1,1-trifluoroethane (HFC-143a)[6][7].

Q4: How does temperature affect the formation of byproducts during the pyrolysis of HCFC-142b?

A4: Temperature is a critical parameter in the pyrolysis of HCFC-142b to produce VDF. Generally, higher temperatures increase the conversion of HCFC-142b[4]. Industrial processes are often carried out at high temperatures (550-800°C) to achieve high conversion rates (80-100%) and good selectivity towards VDF (85-95%)[2][4]. However, these high temperatures can also promote the formation of coke deposits within the reactor[2][4]. The use of catalysts can enable the reaction to proceed at lower temperatures (e.g., below 400°C), which can help to mitigate coke formation[4].

Q5: What types of catalysts are used to improve the selectivity of the dehydrochlorination of HCFC-142b to VDF?

A5: Various catalysts have been investigated to improve the efficiency and selectivity of VDF production from HCFC-142b at lower temperatures. These include metal fluorides such as barium fluoride (BaF₂) and strontium fluoride (SrF₂), as well as various metal oxides[2][4]. N-doped ordered mesoporous carbon (NOMC) catalysts have also shown high activity and selectivity for this reaction at temperatures around 400°C[4]. The choice of catalyst can influence the reaction mechanism and the profile of byproducts. For instance, some catalysts may be more prone to deactivation through chlorination by the HCl byproduct[2].

Troubleshooting Guides

Issue 1: Low Yield of 1,1-Difluoroethylene (VDF)
Potential Cause Recommended Action
Low Reaction Temperature Gradually increase the reactor temperature in 25-50°C increments. Monitor the product stream using gas chromatography (GC) to find the optimal temperature for VDF formation without significant increases in byproducts.
Insufficient Residence Time Decrease the flow rate of HCFC-142b into the reactor to allow for a longer reaction time.
Catalyst Deactivation If using a catalyst, it may have become deactivated. Consider regenerating the catalyst according to the manufacturer's or literature procedures. In some cases, the catalyst may need to be replaced. For example, BaF₂ catalysts can be slowly deactivated by chlorination from the HCl byproduct[2].
Incomplete Mixing Ensure proper mixing of reactants, especially in a continuous flow setup. Check for blockages or channeling in the reactor bed.
Issue 2: High Levels of 1-chloro-1-fluoroethylene Byproduct
Potential Cause Recommended Action
High Reaction Temperature While higher temperatures favor the overall conversion of HCFC-142b, they can also increase the rate of the dehydrofluorination side reaction. Try to lower the reaction temperature to see if the selectivity for VDF improves.
Inappropriate Catalyst The catalyst being used may not be selective enough for dehydrochlorination. Research and select a catalyst that is known to have high selectivity for VDF formation from HCFC-142b, such as certain metal fluorides or N-doped carbon catalysts[2][4].
Surface Effects The material and condition of the reactor surface can influence the reaction pathway. "Aging" the reactor vessel by running the reaction for a period can sometimes lead to more consistent results[3].
Issue 3: Formation of Coke/Tar in the Reactor
Potential Cause Recommended Action
Excessively High Reaction Temperature Coke formation is often a result of operating at very high temperatures[2][4]. Reduce the reaction temperature. If a high conversion rate is still desired, consider using a catalyst that is effective at lower temperatures[4].
Presence of Impurities in the Feedstock Impurities in the HCFC-142b feed can sometimes act as precursors for coke formation. Ensure the purity of the starting material.
Reactor Hot Spots Uneven heating of the reactor can create localized "hot spots" where coking is more likely to occur. Ensure uniform temperature distribution across the reactor.

Experimental Protocols

Key Experiment: Catalytic Dehydrochlorination of this compound to 1,1-Difluoroethylene

This protocol describes a general procedure for the catalytic dehydrochlorination of HCFC-142b in a fixed-bed reactor.

Materials:

  • This compound (HCFC-142b), high purity

  • Inert gas (e.g., Nitrogen or Argon)

  • Selected catalyst (e.g., BaF₂)

  • Alkaline scrubbing solution (e.g., potassium hydroxide solution)

  • Gas chromatograph (GC) for product analysis

Equipment:

  • Fixed-bed reactor (e.g., made of nickel or other resistant alloy)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Gas scrubbing bottles

  • Cold trap (e.g., using dry ice/acetone or liquid nitrogen)

  • Gas sampling bags or online connection to GC

Procedure:

  • Catalyst Loading: Load the desired amount of catalyst into the fixed-bed reactor.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) for at least 2 hours at an elevated temperature (e.g., 350°C) to remove any adsorbed moisture and air from the catalyst and reactor surfaces[2].

  • Reaction Initiation: Set the reactor furnace to the desired reaction temperature (e.g., 350-400°C for a catalyzed reaction)[2][4].

  • Reactant Feed: Once the temperature has stabilized, introduce a controlled flow of HCFC-142b mixed with an inert gas into the reactor using mass flow controllers.

  • Product Collection and Analysis:

    • The effluent gas stream from the reactor is passed through a scrubbing solution to remove acidic byproducts like HCl.

    • The scrubbed gas is then passed through a cold trap to condense any unreacted starting material and higher boiling point byproducts.

    • The gaseous product stream (containing VDF) can be collected in gas sampling bags or analyzed directly using an online GC.

  • Shutdown: After the experiment, stop the flow of HCFC-142b and continue to flow the inert gas through the reactor as it cools down.

Visualizations

Dehydrochlorination_Pathway cluster_main Primary Reaction cluster_side Side Reaction HCFC142b This compound (HCFC-142b) VDF 1,1-Difluoroethylene (VDF) HCFC142b->VDF - HCl (Dehydrochlorination) HCl Hydrogen Chloride (HCl) CFE 1-Chloro-1-fluoroethylene HCFC142b->CFE - HF (Dehydrofluorination) HF Hydrogen Fluoride (HF)

Caption: Main reaction and side reaction pathways in the pyrolysis of HCFC-142b.

Troubleshooting_Workflow start Low VDF Yield check_temp Is Reaction Temperature Optimal? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_res_time Is Residence Time Sufficient? check_temp->check_res_time Yes increase_temp->check_res_time decrease_flow Decrease Flow Rate check_res_time->decrease_flow No check_catalyst Is Catalyst Active? check_res_time->check_catalyst Yes decrease_flow->check_catalyst regen_catalyst Regenerate or Replace Catalyst check_catalyst->regen_catalyst No solution Yield Improved check_catalyst->solution Yes regen_catalyst->solution

Caption: Troubleshooting workflow for low VDF yield in HCFC-142b pyrolysis.

References

Technical Support Center: Purification of 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Chloro-1,1-difluoroethane (HCFC-142b). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from HCFC-142b, ensuring high purity for your applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound (HCFC-142b)?

A1: Crude HCFC-142b can contain a variety of impurities depending on the synthesis route. Common impurities include:

  • Unreacted starting materials: Such as vinylidene chloride or 1,1,1-trichloroethane.[1]

  • Byproducts of the reaction: Including 1,1,1-trifluoroethane (HFC-143a) and 1,1-dichloro-1-fluoroethane (HCFC-141b).[2]

  • Acidic impurities: Such as hydrogen chloride (HCl) and hydrogen fluoride (HF), which are often byproducts of the synthesis process.[2]

  • Water: Which can be introduced during the synthesis or workup.

  • Other trace compounds: Including various other halogenated hydrocarbons.[1]

Q2: What are the primary purification techniques for removing these impurities?

A2: The main purification techniques for HCFC-142b are:

  • Distillation: Fractional distillation is effective for separating components with different boiling points. Reactive distillation, which combines chemical reaction and distillation in a single unit, can also be employed to remove unreacted starting materials and byproducts.[3][4]

  • Scrubbing: Passing the crude HCFC-142b gas or liquid through a basic solution, such as aqueous sodium hydroxide (caustic scrubbing), can effectively remove acidic impurities like HCl and HF.

  • Adsorption: Using solid adsorbents like molecular sieves to remove water (drying) and activated carbon to remove organic impurities.

Q3: What level of purity is typically required for this compound in pharmaceutical applications?

A3: While specific purity requirements for HCFC-142b in drug development are not extensively published, intermediates used in pharmaceutical manufacturing generally require very high purity, often exceeding 99.5%. The concentration of any single impurity is typically limited to very low levels (e.g., <0.1%) to ensure the safety and efficacy of the final drug product.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Distillation

Issue 1: Poor separation of HCFC-142b from closely boiling impurities (e.g., HCFC-141b).

  • Symptom: The distillate is still contaminated with significant levels of impurities with boiling points close to that of HCFC-142b.

  • Potential Cause 1: Inefficient distillation column.

    • Solution: Increase the number of theoretical plates in your column by using a taller column or a more efficient packing material.

  • Potential Cause 2: Incorrect reflux ratio.

    • Solution: Optimize the reflux ratio. A higher reflux ratio generally improves separation but requires more energy and increases distillation time. The optimal reflux ratio is typically 1.1 to 1.5 times the minimum reflux ratio.

  • Potential Cause 3: Formation of an azeotrope.

    • Solution: Investigate if HCFC-142b forms an azeotrope with the impurity. If so, standard distillation may not be effective. Consider pressure-swing distillation, where the distillation is carried out at a different pressure to shift the azeotropic composition, or azeotropic distillation by introducing a third component to break the azeotrope.

Issue 2: Column flooding.

  • Symptom: Liquid backs up in the column, leading to a sharp increase in pressure drop and poor separation.

  • Potential Cause: Excessive vapor flow rate.

    • Solution: Reduce the heat input to the reboiler to decrease the boil-up rate.

  • Potential Cause: High reflux ratio.

    • Solution: Decrease the reflux ratio.

Scrubbing (Acid Removal)

Issue 1: Incomplete removal of acidic impurities (HCl, HF).

  • Symptom: The HCFC-142b stream is still acidic after scrubbing.

  • Potential Cause 1: Insufficient contact time with the caustic solution.

    • Solution: Reduce the flow rate of the HCFC-142b stream through the scrubber or use a taller scrubbing tower to increase the residence time.

  • Potential Cause 2: Depleted caustic solution.

    • Solution: Replace the caustic solution with a fresh batch. Monitor the pH of the spent caustic solution to determine when it needs to be replaced.

  • Potential Cause 3: Low concentration of the caustic solution.

    • Solution: Use a more concentrated caustic solution (e.g., 5-10% NaOH).

Adsorption (Drying and Impurity Removal)

Issue 1: Incomplete removal of water by molecular sieves.

  • Symptom: The dried HCFC-142b still contains an unacceptable level of moisture.

  • Potential Cause 1: Saturated molecular sieves.

    • Solution: Regenerate or replace the molecular sieves. Regeneration typically involves heating the sieves to a high temperature (e.g., 200-300°C) under a stream of dry, inert gas to drive off the adsorbed water.

  • Potential Cause 2: Incorrect type of molecular sieve.

    • Solution: For drying halogenated refrigerants, 3A or 4A molecular sieves are commonly used. 3A sieves are often preferred as their pore size is small enough to exclude most refrigerant molecules while allowing water molecules to be adsorbed.

  • Potential Cause 3: Insufficient contact time.

    • Solution: Decrease the flow rate of the HCFC-142b through the adsorbent bed.

Issue 2: Breakthrough of organic impurities when using activated carbon.

  • Symptom: Impurities such as vinylidene chloride are detected in the outlet stream from the activated carbon bed before the expected service life of the bed is reached.

  • Potential Cause: Saturated activated carbon.

    • Solution: Replace or regenerate the activated carbon. Regeneration can sometimes be achieved by heating under vacuum or with a stream of inert gas.

  • Potential Cause: High concentration of impurities in the feed.

    • Solution: Consider a pre-purification step, such as a rough distillation, to reduce the impurity load on the activated carbon bed.

Experimental Protocols

Fractional Distillation

This protocol describes a general procedure for the fractional distillation of crude this compound.

  • Apparatus:

    • A jacketed distillation column with a height of at least 1 meter, packed with structured packing (e.g., Sulzer DX) or random packing (e.g., Raschig rings).

    • A reboiler (distillation flask) equipped with a heating mantle.

    • A condenser with a reflux head and a distillate collection flask.

    • Temperature sensors at the top and bottom of the column.

    • A pressure control system.

  • Procedure:

    • Charge the reboiler with the crude HCFC-142b.

    • Assemble the distillation apparatus.

    • Begin heating the reboiler to bring the mixture to a boil.

    • Once vapor reaches the condenser, start the flow of coolant.

    • Operate the column at total reflux for a period to allow the column to reach equilibrium.

    • Set the desired reflux ratio (e.g., 10:1 to 20:1 for high purity).

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities.

    • Collect the main fraction of purified HCFC-142b when the head temperature stabilizes at the boiling point of HCFC-142b (-9.2 °C at atmospheric pressure).

    • Monitor the purity of the distillate using in-line gas chromatography (GC) or by analyzing collected samples.

    • Stop the distillation before the higher-boiling impurities begin to distill over.

ParameterTypical Value
Column Height > 1 meter
Packing Structured or random packing
Operating Pressure 1.0 - 3.0 MPa[3]
Reboiler Temperature Dependent on pressure
Head Temperature -9.2 °C (at 1 atm)
Reflux Ratio 10:1 to 20:1[5]
Caustic Scrubbing

This protocol outlines a procedure for removing acidic impurities from a stream of HCFC-142b.

  • Apparatus:

    • A gas washing bottle or a packed scrubbing tower.

    • A supply of crude HCFC-142b.

    • A 5-10% (w/w) aqueous solution of sodium hydroxide (NaOH).

    • A drying tube or column packed with a suitable desiccant (e.g., molecular sieves) to dry the gas after scrubbing.

  • Procedure:

    • Fill the gas washing bottle or scrubbing tower with the 5-10% NaOH solution.

    • Slowly bubble the crude HCFC-142b gas through the caustic solution.

    • Ensure sufficient contact time for the neutralization reaction to occur.

    • Pass the scrubbed gas through a drying tube to remove any entrained water.

    • Collect the purified HCFC-142b.

    • Periodically check the pH of the caustic solution and replace it when it becomes acidic.

Adsorption with Molecular Sieves (Drying)

This protocol describes the use of molecular sieves to remove water from HCFC-142b.

  • Apparatus:

    • A column packed with 3A or 4A molecular sieves.

    • A supply of HCFC-142b containing water.

  • Procedure:

    • Activate the molecular sieves by heating them at 200-300°C for several hours under a stream of dry nitrogen or under vacuum.

    • Cool the activated sieves in a desiccator.

    • Pack a column with the activated molecular sieves.

    • Pass the wet HCFC-142b (either as a gas or liquid) through the column at a controlled flow rate.

    • Collect the dried HCFC-142b.

    • Monitor the water content of the outlet stream to determine when the molecular sieves are saturated and require regeneration.

AdsorbentTarget ImpurityTypical Adsorption CapacityRegeneration Temperature
3A Molecular Sieve Water~20% by weight200-300 °C
4A Molecular Sieve Water~22% by weight200-300 °C

Visualizations

Purification_Workflow Crude_HCFC142b Crude HCFC-142b (with impurities) Scrubbing Caustic Scrubbing (Removes HCl, HF) Crude_HCFC142b->Scrubbing Drying Adsorption Drying (Molecular Sieves) (Removes Water) Scrubbing->Drying Distillation Fractional Distillation (Separates Organics) Drying->Distillation Activated_Carbon Activated Carbon Adsorption (Removes Trace Organics) Distillation->Activated_Carbon Pure_HCFC142b High-Purity HCFC-142b Activated_Carbon->Pure_HCFC142b

Caption: A typical multi-step purification workflow for this compound.

Distillation_Troubleshooting cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation Inefficient_Column Inefficient Column Poor_Separation->Inefficient_Column Incorrect_Reflux Incorrect Reflux Ratio Poor_Separation->Incorrect_Reflux Azeotrope Azeotrope Formation Poor_Separation->Azeotrope Increase_Plates Increase Theoretical Plates Inefficient_Column->Increase_Plates Optimize_Reflux Optimize Reflux Ratio Incorrect_Reflux->Optimize_Reflux Pressure_Swing Pressure-Swing Distillation Azeotrope->Pressure_Swing

Caption: Troubleshooting logic for poor separation in distillation.

References

Technical Support Center: Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of vinylidene fluoride (VDF) from the dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the dehydrochlorination of this compound (HCFC-142b) to produce vinylidene fluoride (VDF)?

A1: The two main industrial methods are thermal dehydrochlorination (pyrolysis) and catalytic dehydrochlorination. Thermal dehydrochlorination is typically performed at high temperatures, ranging from 550-800°C.[1][2] Catalytic dehydrochlorination allows for the reaction to occur at significantly lower temperatures (around 350-450°C), which can help to reduce energy consumption and minimize side reactions like coking.[3][4]

Q2: What are the common side reactions and byproducts in the dehydrochlorination of HCFC-142b?

A2: The primary side reaction is the dehydrofluorination of HCFC-142b, which produces vinylidene chlorofluoride (VCF). Other potential impurities can include unreacted starting material and byproducts from coking at high temperatures.[5][6] The choice of catalyst and reaction conditions significantly influences the selectivity towards VDF and the formation of these byproducts.[5]

Q3: What types of catalysts are effective for the dehydrochlorination of HCFC-142b?

A3: A range of catalysts have been shown to be effective, including:

  • Metal Fluorides: Barium fluoride (BaF₂) and Strontium fluoride (SrF₂) have demonstrated good catalytic activity. BaF₂ has shown high selectivity towards VDF (over 96.5%).[1]

  • Metal Chlorides on Activated Carbon: Catalysts like iron(III) chloride on carbon (FeCl₃/C) and copper(II) chloride on carbon (CuCl₂/C) have been studied. CuCl₂/C, in particular, has been shown to enhance the conversion of HCFC-142b and improve the selectivity to VDF at temperatures between 400-480°C.[7]

  • Nitrogen-Doped Carbon Materials: These materials can also exhibit high activity for this reaction and are resistant to chlorination by the HCl byproduct.[1]

  • Potassium-Promoted Carbon Catalysts: The addition of potassium to carbon catalysts can improve their performance by increasing the number of basic sites on the surface.[4]

Q4: How can the crude VDF product be purified?

A4: Purification of the VDF product stream typically involves several steps to remove unreacted HCFC-142b, acidic gases (HCl, HF), and other byproducts. This can be achieved by scrubbing the gas stream with an alkaline solution, such as potassium hydroxide (KOH), to neutralize the acids. Following this, cryogenic distillation is often employed to separate VDF from the remaining components based on their different boiling points.[5]

Troubleshooting Guides

Low Yield of Vinylidene Fluoride (VDF)
Symptom Potential Cause Recommended Action
Low conversion of HCFC-142b Inadequate Reaction Temperature: The temperature may be too low for the specific catalyst or for thermal pyrolysis.Gradually increase the reaction temperature in increments of 20-30°C while monitoring the conversion and selectivity. For thermal pyrolysis, temperatures are typically in the range of 550-700°C.[2] For catalytic processes, the optimal temperature will depend on the catalyst used (e.g., 350-450°C for many solid catalysts).[3][4]
Insufficient Residence Time: The reactant may not be spending enough time in the reactor to undergo conversion.Decrease the flow rate of the HCFC-142b feed to increase the residence time within the reactor.
Catalyst Deactivation: The catalyst may have lost its activity due to coking or chemical modification (e.g., chlorination).[1]Regenerate the catalyst if possible. For coking, this may involve a controlled oxidation to burn off the carbon deposits. For chlorination of fluoride catalysts, the deactivation might be irreversible. Consider using a catalyst more resistant to the reaction conditions, such as nitrogen-doped carbon.[1]
High conversion but low VDF selectivity Sub-optimal Reaction Temperature: The temperature might be too high, promoting side reactions.Optimize the reaction temperature. While higher temperatures can increase conversion, they may also lead to the formation of unwanted byproducts. A systematic study of the temperature effect on selectivity is recommended.
Inappropriate Catalyst: The chosen catalyst may inherently favor the formation of byproducts.Screen different catalysts. For example, while SrF₂ is active, it may have lower selectivity to VDF compared to BaF₂.[1] The support material for the catalyst can also influence selectivity.
Presence of Impurities: Impurities in the HCFC-142b feed can poison the catalyst or lead to undesired side reactions.Ensure the purity of the starting material through appropriate purification methods before introducing it to the reactor.
Low Selectivity to Vinylidene Fluoride (VDF)
Symptom Potential Cause Recommended Action
Significant formation of vinylidene chlorofluoride (VCF) Dehydrofluorination Side Reaction: The reaction conditions or catalyst may be promoting the elimination of HF instead of HCl.Modify the reaction conditions, particularly the temperature. Catalyst selection is also crucial; some catalysts have a higher propensity for promoting dehydrofluorination.
Formation of coke and other heavy byproducts Excessively High Reaction Temperature: High temperatures, especially in non-catalytic pyrolysis, can lead to coking, which blocks the reactor and deactivates catalysts.[2]Lower the reaction temperature. The use of a suitable catalyst can significantly reduce the required temperature and thus minimize coking.[3][4]
Long Residence Time at High Temperatures: Extended exposure of reactants and products to high temperatures can promote decomposition and polymerization reactions.Optimize the flow rate to reduce the residence time while maintaining an acceptable conversion rate.

Data Presentation

Table 1: Effect of Catalyst on HCFC-142b Conversion and VDF Selectivity

CatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Reference
BaF₂350>90 (initial)>96.5[1]
SrF₂350HighLower than BaF₂[1]
FeCl₃/C400-500Increased by 10-20%Reduced by 10-14%[7]
CuCl₂/C400-480Increased by >50%Greatly improved[7]
1.0% K/C60047.748.4[4]
BaF(p-BDC)₀.₅ (calcined at 500°C)350Slightly improved from baseline91[3]

Table 2: Effect of Temperature on Thermal Dehydrochlorination of HCFC-142b

Temperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Reference
550-600AcceptableAcceptable[2]
650-80080-10085-95[1]
650-750HighHigh (with controlled residence time)[6]

Experimental Protocols

Protocol 1: Catalytic Dehydrochlorination in a Fixed-Bed Reactor

Objective: To evaluate the performance of a solid catalyst for the dehydrochlorination of HCFC-142b.

Materials:

  • This compound (HCFC-142b)

  • Inert gas (e.g., Nitrogen, Argon)

  • Solid catalyst (e.g., BaF₂, CuCl₂/C)

  • Alkaline scrubbing solution (e.g., 1 M KOH)

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID or TCD)

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst into the center of the fixed-bed reactor, securing it with quartz wool plugs.

  • System Purge: Assemble the reactor system and purge with an inert gas for at least 30 minutes to remove air and moisture.

  • Catalyst Pre-treatment (if required): Some catalysts may require pre-treatment, such as calcination in situ. Follow the specific pre-treatment protocol for the chosen catalyst.

  • Reaction Initiation: Heat the reactor to the desired reaction temperature under a continuous flow of inert gas.

  • Once the temperature is stable, introduce a controlled flow of HCFC-142b into the reactor using a mass flow controller. The inert gas flow can be maintained as a diluent.

  • Product Collection and Analysis: Pass the reactor effluent through a cold trap to condense any high-boiling point byproducts. Then, bubble the gas stream through an alkaline scrubbing solution to remove acidic gases (HCl, HF).

  • Collect the scrubbed gas in a gas bag or direct it to the online gas chromatograph for analysis.

  • Data Analysis: Analyze the composition of the product gas using the GC to determine the conversion of HCFC-142b and the selectivity to VDF.

    • Conversion (%) = [(moles of HCFC-142b reacted) / (moles of HCFC-142b fed)] x 100

    • Selectivity (%) = [(moles of VDF produced) / (moles of HCFC-142b reacted)] x 100

  • System Shutdown: After the experiment, stop the flow of HCFC-142b and cool the reactor to room temperature under an inert gas flow.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Product Analysis catalyst_loading Catalyst Loading system_purge System Purge catalyst_loading->system_purge heating Heating to Reaction Temperature system_purge->heating reactant_feed HCFC-142b Feed heating->reactant_feed reaction Dehydrochlorination in Reactor reactant_feed->reaction product_collection Product Collection & Scrubbing reaction->product_collection gc_analysis GC Analysis product_collection->gc_analysis data_analysis Data Analysis gc_analysis->data_analysis

Caption: Experimental workflow for catalytic dehydrochlorination of HCFC-142b.

Troubleshooting_Yield start Low VDF Yield check_conversion Is HCFC-142b Conversion Low? start->check_conversion check_selectivity Is VDF Selectivity Low? check_conversion->check_selectivity No increase_temp Increase Reaction Temperature check_conversion->increase_temp Yes optimize_temp Optimize Reaction Temperature check_selectivity->optimize_temp Yes decrease_flow Decrease Flow Rate (Increase Residence Time) increase_temp->decrease_flow check_catalyst Check for Catalyst Deactivation decrease_flow->check_catalyst change_catalyst Screen Different Catalysts optimize_temp->change_catalyst purify_feed Ensure Feed Purity change_catalyst->purify_feed

Caption: Troubleshooting decision tree for low VDF yield.

References

Technical Support Center: Catalyst Deactivation in the Conversion of HCFC-142b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the conversion of 1-chloro-1,1-difluoroethane (HCFC-142b).

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for HCFC-142b conversion and their primary modes of deactivation?

A1: Common catalysts for the dehydrochlorination of HCFC-142b to vinylidene fluoride (VDF) include metal fluorides (e.g., BaF₂), nitrogen-doped activated carbon (NAC), and metal chlorides supported on activated carbon (e.g., FeCl₃/C, CuCl₂/C).[1][2][3] The primary deactivation mechanisms for these catalysts are:

  • Coking: The deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores. This is a significant issue at the high temperatures often required for the reaction.[1]

  • Chlorination: The byproduct hydrogen chloride (HCl) can react with some catalysts, such as BaF₂, leading to a gradual chlorination of the catalyst and a slow deactivation.[1]

  • Sintering: At elevated temperatures, the active metal particles on a supported catalyst can agglomerate, leading to a loss of active surface area and reduced catalytic activity.[4][5]

Q2: I'm observing a steady decline in HCFC-142b conversion. What is the likely cause?

A2: A steady decline in conversion is often indicative of slow catalyst deactivation. For catalysts like BaF₂, this can be due to gradual chlorination by the HCl byproduct.[1] For carbon-based catalysts, the slow accumulation of coke on the active sites is a common cause.[1]

Q3: My catalyst deactivated very rapidly. What could be the reason?

A3: Rapid deactivation can be caused by several factors. If you are co-feeding other reactants, such as acetylene in a cascade reaction, polymerization of the co-reactant can lead to rapid coke formation and severe catalyst deactivation.[1] High reaction temperatures can also accelerate both coking and sintering, leading to a faster loss of activity.[1]

Q4: How does the presence of byproducts affect catalyst stability?

A4: The primary byproduct in the dehydrochlorination of HCFC-142b is hydrogen chloride (HCl). HCl is known to be a major contributor to the deactivation of certain catalysts, like BaF₂, through chlorination.[1] While nitrogen-doped carbon catalysts are resistant to chlorination by HCl, they can be difficult to regenerate once deactivated by coke.[1]

Q5: What are the typical operating temperatures for HCFC-142b conversion, and how do they impact deactivation?

A5: Industrial processes for the dehydrochlorination of HCFC-142b can operate at high temperatures, sometimes between 650-800°C, to achieve high conversion rates.[1] However, these high temperatures significantly promote coke formation.[1] The use of heterogeneous catalysts allows for lower reaction temperatures (e.g., 350°C), which can help mitigate coking issues.[1][6]

Troubleshooting Guides

Issue 1: Gradual Decrease in HCFC-142b Conversion
Symptom Potential Cause Recommended Action
Steady decline in conversion over several hours of operation.Catalyst Chlorination: For catalysts like BaF₂, the HCl byproduct is likely causing gradual chlorination of the active sites.[1]- Consider using a catalyst that is resistant to HCl poisoning, such as nitrogen-doped activated carbon. - Explore operating at conditions that minimize HCl concentration near the catalyst surface.
Slow Coking: A gradual buildup of carbonaceous deposits on the catalyst surface.- Perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst to confirm the presence of coke. - If coking is confirmed, a regeneration procedure will be necessary (see Issue 3).
Issue 2: Rapid Loss of Catalytic Activity
Symptom Potential Cause Recommended Action
Sharp drop in conversion within the first few hours of the experiment.Accelerated Coking: Can be caused by localized high temperatures ("hot spots") in the reactor or the presence of reactants prone to polymerization.[1]- Ensure uniform temperature distribution across the catalyst bed. - If using co-reactants, investigate their potential for polymerization under reaction conditions.[1]
Catalyst Sintering: High reaction temperatures can cause the agglomeration of active metal particles.[4][5]- Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to check for changes in particle size. - Consider operating at a lower temperature, if feasible for the desired conversion.
Issue 3: Catalyst Regeneration
Symptom Potential Cause Recommended Action
Confirmed catalyst deactivation due to coking.Coke Deposition: Carbonaceous deposits blocking active sites.[1]- For nitrogen-doped carbon catalysts, regeneration can be attempted by high-temperature treatment in an ammonia atmosphere.[1] - For other catalysts, a common regeneration method is calcination in an oxidizing atmosphere (e.g., air) to burn off the coke.[7] Care must be taken to control the temperature to avoid catalyst sintering.
Confirmed catalyst deactivation due to chlorination.Catalyst Chlorination: Chemical transformation of the catalyst by HCl.[1]- Regeneration from chlorination can be challenging. Depending on the catalyst, treatment with a fluorine-containing compound at elevated temperatures might be explored, though this is a complex process.

Data Presentation

Table 1: Catalyst Performance and Deactivation in HCFC-142b Conversion

CatalystReaction Temperature (°C)Initial HCFC-142b Conversion (%)HCFC-142b Conversion after 10h (%)Primary Deactivation MechanismReference
BaF₂350~60~45Chlorination by HCl[1]
Nitrogen-doped Activated Carbon (NAC)350Lower than BaF₂-Coking[1]
FeCl₃/C400-500--Coking[2]
CuCl₂/C400-480--Coking[2]

Experimental Protocols

Protocol 1: Experimental Setup for Studying Catalyst Deactivation

A typical experimental setup for studying catalyst deactivation in the gas-phase conversion of HCFC-142b is a fixed-bed reactor system.

  • Reactor: A quartz or stainless steel tube is used as the reactor.

  • Catalyst Loading: A known amount of the catalyst is packed in the center of the reactor, held in place by quartz wool plugs.

  • Pre-treatment: The catalyst is pre-treated in situ, typically by heating under an inert gas flow (e.g., N₂) to a specific temperature for a set duration to remove any adsorbed species.[1]

  • Reactant Feed: A mixture of HCFC-142b and a carrier gas (e.g., N₂) is introduced into the reactor at a controlled flow rate using mass flow controllers.

  • Temperature Control: The reactor is placed in a furnace with a temperature controller to maintain the desired reaction temperature.

  • Product Analysis: The effluent gas stream is analyzed online using a gas chromatograph (GC) equipped with a suitable detector (e.g., FID or TCD) to determine the conversion of HCFC-142b and the selectivity to products.

  • Data Acquisition: The conversion and selectivity are monitored as a function of time on stream to assess catalyst stability and deactivation.

Protocol 2: Temperature Programmed Oxidation (TPO) of Coked Catalysts

TPO is a technique used to characterize the amount and nature of coke deposited on a catalyst.

  • Sample Preparation: A known weight of the spent (coked) catalyst is loaded into a sample holder in the TPO apparatus.

  • Inert Gas Purge: The sample is heated to a low temperature (e.g., 100-150°C) under an inert gas flow (e.g., He or Ar) to remove any physisorbed species.

  • Oxidation: The gas flow is switched to a dilute oxygen mixture (e.g., 5% O₂ in He). The temperature is then ramped linearly at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).

  • Detection: The off-gas is monitored by a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO and CO₂ from the combustion of coke.

  • Data Analysis: The amount of coke can be quantified from the integrated peak areas of the CO and CO₂ signals. The temperature at which the combustion peaks occur can provide information about the nature of the coke (i.e., more graphitic coke combusts at higher temperatures).

Mandatory Visualization

CatalystDeactivationPathways cluster_main_pathway Catalytic Conversion of HCFC-142b cluster_deactivation Deactivation Pathways HCFC-142b HCFC-142b VDF_HCl VDF + HCl HCFC-142b->VDF_HCl Dehydrochlorination Active_Catalyst Active_Catalyst Coking Coking Active_Catalyst->Coking High Temperature, Hydrocarbon Deposits Chlorination Chlorination Active_Catalyst->Chlorination HCl Byproduct Sintering Sintering Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Chlorination->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Catalyst deactivation pathways in HCFC-142b conversion.

TPO_Workflow start Start load_sample Load Spent Catalyst Sample start->load_sample purge Purge with Inert Gas (e.g., He, Ar) load_sample->purge switch_gas Switch to Dilute O₂ Mixture purge->switch_gas ramp_temp Linearly Ramp Temperature switch_gas->ramp_temp detect Detect CO and CO₂ Evolution (TCD or Mass Spec) ramp_temp->detect analyze Analyze Data: - Quantify Coke - Characterize Coke Nature detect->analyze end End analyze->end

Caption: Experimental workflow for Temperature Programmed Oxidation (TPO).

TroubleshootingLogic action_node action_node start Conversion Decrease? rate Rate of Deactivation? start->rate gradual Gradual rate->gradual Gradual rapid Rapid rate->rapid Rapid cause_gradual Likely Cause: - Slow Coking - Catalyst Chlorination gradual->cause_gradual cause_rapid Likely Cause: - Accelerated Coking - Catalyst Sintering rapid->cause_rapid action_gradual Action: - Perform TPO Analysis - Consider HCl-resistant catalyst cause_gradual->action_gradual action_rapid Action: - Check Temperature Uniformity - Analyze for Sintering (TEM) cause_rapid->action_rapid

References

Technical Support Center: Safe Handling of Pressurized 1-Chloro-1,1-difluoroethane (HCFC-142b) Cylinders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with pressurized cylinders of 1-Chloro-1,1-difluoroethane (also known as HCFC-142b or R-142b). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (HCFC-142b) is a hydrochlorofluorocarbon with the chemical formula CH₃CClF₂.[1] It is a colorless, highly flammable gas that is typically shipped as a liquefied gas under its own vapor pressure.[1][2][3] While it has low acute toxicity, it can act as a simple asphyxiant by displacing oxygen and may cause frostbite if the liquid form comes into contact with skin.[2][3][4] It is primarily used as a refrigerant, a blowing agent for foam plastics, and as a chemical intermediate.[1][4]

Q2: What are the primary hazards associated with this compound cylinders?

The primary hazards include:

  • Flammability: The gas is extremely flammable and can form explosive mixtures with air.[3][4] Vapors are heavier than air and can travel to an ignition source.[2][3]

  • High Pressure: Cylinders contain gas under pressure and may explode if heated or damaged.[2][4]

  • Asphyxiation: In enclosed or poorly ventilated spaces, the gas can displace oxygen, leading to rapid suffocation.[2][4]

  • Frostbite: Direct contact with the liquefied gas can cause severe frostbite due to rapid evaporative cooling.[2][4]

  • Hazardous Decomposition: When heated to decomposition, it can release toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and phosgene.[2]

Q3: What Personal Protective Equipment (PPE) is required for handling these cylinders?

A risk assessment should be conducted to determine the appropriate PPE for a specific task.[5] However, the following are generally recommended:

  • Eye/Face Protection: Safety goggles or sealed safety glasses are mandatory.[6][7] A face shield should be worn in addition to goggles when connecting or disconnecting lines where liquid spray is possible.[6][7][8]

  • Hand Protection: Wear leather or other heavyweight gloves when handling cylinders to protect against physical injury.[6][8] Use cryogenic or cold-insulating gloves if there is a potential for contact with the liquefied gas.[9]

  • Foot Protection: Steel-toed safety boots are required to protect against crushing injuries if a cylinder is dropped.[6][8][9]

  • Respiratory Protection: Not typically required in well-ventilated areas.[10] In case of a leak, for emergency response, or in confined spaces, a self-contained breathing apparatus (SCBA) is necessary.[6][11] Air-purifying respirators do not protect against oxygen-deficient atmospheres.[6]

Q4: How should this compound cylinders be stored?

Proper storage is critical to prevent accidents. Follow these guidelines:

  • Location: Store cylinders in a designated cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[12][13][14] Storage temperatures should not exceed 52°C (125°F).[13][14]

  • Securing: Always store cylinders in an upright position and secure them firmly with chains, straps, or in a designated rack to prevent them from falling.[12][15][16]

  • Separation: Store cylinders at least 20 feet away from combustible materials, incompatible gases like oxidizers (e.g., oxygen), and open flames.[12][15] If this distance is not possible, a fire-resistant barrier at least 5 feet high with a fire rating of at least 30 minutes can be used.[13][15]

  • Segregation: Clearly separate full and empty cylinders.[13][15]

  • Valve Caps: Always keep the valve protection cap securely in place when the cylinder is not in use.[13][15][16]

Q5: How do I transport a cylinder within the laboratory or facility?

Never drag, slide, or roll a cylinder.[8][11] Use a specially designed hand truck or cart with a securing chain or belt to move cylinders.[8][16] The valve protection cap must be on during transport.[8]

Troubleshooting Guides

Q: What should I do if I suspect a cylinder is leaking?

A leak poses a serious fire and asphyxiation hazard. Approach the situation with extreme caution and follow this procedure:

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the area.[17] Increase ventilation to the maximum extent possible.

  • Eliminate Ignition Sources: Immediately shut down all potential ignition sources, including open flames, hot surfaces, and non-explosion-proof electrical equipment.[10] Post "No Smoking" warnings.[14]

  • Don PPE: Before approaching the cylinder, don the appropriate PPE, including safety goggles, gloves, and if the leak is large or in a confined space, an SCBA.[11]

  • Identify Leak Source: If it can be done without significant risk, try to identify the source of the leak (e.g., valve packing, regulator fitting, cylinder body).

  • Attempt to Stop the Leak:

    • Valve Outlet/Regulator: If the leak is at the connection, try tightening the fitting.

    • Valve Stem: Gently tighten the packing nut on the valve.

  • If the Leak Cannot Be Stopped: If the leak is uncontrollable, do not attempt to extinguish a leaking gas fire unless the gas flow can be stopped safely.[10] Move the leaking cylinder to a safe, isolated, and well-ventilated location outdoors, away from any buildings or ignition sources.[18] Position the cylinder so that gas, not liquid, is escaping (leak source at the top).[18] Allow the cylinder to empty.

  • Contact Emergency Personnel: Inform your institution's emergency response team and the gas supplier immediately.[11]

Q: The regulator does not fit the cylinder valve. What should I do?

Do not force the connection or use an adapter. Each gas cylinder valve has a specific Compressed Gas Association (CGA) fitting to prevent accidental mixing of incompatible gases. Using the wrong regulator can lead to a dangerous reaction or a high-pressure failure. Verify that the regulator's CGA fitting number matches the one specified for this compound. If they do not match, obtain the correct regulator.

Q: The cylinder valve is stuck and will not open. How should I proceed?

Do not use excessive force, a wrench, or a cheater bar on the valve handle. This can damage or break the valve, causing an uncontrolled release. If the valve is stuck, ensure the cylinder is properly secured, discontinue use, label it as "Defective," and contact the gas supplier for instructions and to arrange for its return.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₃ClF₂
Molecular Weight 100.49 g/mol [2][19]
Boiling Point -10 °C[1][3]
Freezing Point -130.8 °C[4]
Vapor Pressure 0.34 MPa @ 20°C[4]
Autoignition Temp. 625 °C[4]
LEL (Lower Explosive Limit) 6.2%[3]
UEL (Upper Explosive Limit) 17.9%[3]
Appearance Colorless Gas[1][2][3]
Odor Odorless or slightly ether-like[2][18]

Table 2: Summary of Storage and Handling Requirements

RequirementSpecification
Storage Position Upright and firmly secured[12][16]
Storage Temperature Do not exceed 52°C (125°F)[14]
Separation from Combustibles/Oxidizers Minimum 20 feet (6.1 meters) or a 5-foot, 30-min fire-rated wall[12][15]
Ventilation Store in a well-ventilated area[12][15][16]
Ignition Sources Prohibited in storage and use areas[11][14]
Valve Protection Cap Must be on when not in use or during transport[15][16]
Transport Method Approved cylinder cart or hand truck[8][16]

Experimental Protocols & Procedures

Protocol 1: Procedure for Receiving and Inspecting a New Cylinder

  • Verify the cylinder was received from the correct supplier and matches the order.

  • Wear appropriate PPE (safety glasses, gloves, safety shoes).[8][9]

  • Move the cylinder using a proper cart to the designated receiving area.[16]

  • Visually inspect the cylinder for any signs of damage, such as dents, gouges, or heavy rust. Do not accept a damaged cylinder.

  • Check that the label clearly identifies the contents as this compound and that hazard warnings are legible.[16]

  • Ensure the valve protection cap is securely in place and that the valve itself does not appear damaged.[16]

  • If the cylinder passes inspection, transport it to the designated secure storage area.

Protocol 2: Procedure for Connecting a Regulator and Preparing for Use

  • Transport the cylinder to the point of use and secure it in an upright position.

  • Ensure the main cylinder valve is closed and remove the valve protection cap.

  • Inspect the valve outlet for any debris or damage.

  • Select the correct regulator with the matching CGA fitting for this compound.

  • Attach the regulator to the cylinder valve and tighten securely using the appropriate wrench. Do not overtighten.

  • Ensure the regulator's delivery pressure adjusting screw is turned fully counter-clockwise (to the "off" position).

  • Slowly open the main cylinder valve all the way.[16]

  • Check for leaks at the connection point using a compatible leak detection solution (e.g., soapy water). If bubbles form, close the valve and re-tighten the connection. If the leak persists, take the cylinder out of service.

  • Once the connection is leak-free, you may turn the regulator's adjusting screw clockwise to set the desired delivery pressure.

Protocol 3: Procedure for Taking a Cylinder Out of Service

  • Close the main cylinder valve securely.

  • Vent the gas remaining in the regulator and downstream lines in a safe and approved manner (e.g., into a fume hood or capture system).

  • Turn the regulator's delivery pressure adjusting screw fully counter-clockwise until it feels loose.

  • Once the regulator gauges both read zero, disconnect the regulator from the cylinder.

  • Replace the valve protection cap on the cylinder.[16]

  • If the cylinder is empty, clearly mark it as "EMPTY" and move it to the designated storage area for empty cylinders, separate from full ones.[13][15]

  • Arrange for the return of the empty cylinder to the supplier.

Visual Workflow Diagrams

LeakTroubleshootingWorkflow start Suspected Leak Detected (Hissing, Odor) evacuate Evacuate Non-Essential Personnel & Maximize Ventilation start->evacuate ppe Don Appropriate PPE (Safety Goggles, Gloves, SCBA if needed) check_source Can Leak Source Be Safely Identified? ppe->check_source ignition Eliminate All Ignition Sources evacuate->ignition ignition->ppe tighten_fitting Attempt to Tighten Fitting/Packing Nut check_source->tighten_fitting Yes move_cylinder Move Leaking Cylinder to a Safe, Isolated Outdoor Area check_source->move_cylinder No / Unsafe check_stop Is Leak Stopped? tighten_fitting->check_stop check_stop->move_cylinder No resume_ops Monitor Area & Resume Operations check_stop->resume_ops Yes contact_emergency Contact Supplier & Emergency Response Team move_cylinder->contact_emergency

Caption: Logical workflow for troubleshooting a suspected cylinder leak.

CylinderHandlingWorkflow cluster_storage Storage & Preparation cluster_use In-Use in Laboratory cluster_disposal End of Use receive 1. Receive & Inspect Cylinder transport_storage 2. Transport to Secure Storage receive->transport_storage secure_storage 3. Secure Cylinder Upright transport_storage->secure_storage transport_use 4. Move to Point of Use secure_storage->transport_use connect 5. Connect Regulator & Leak Test transport_use->connect experiment 6. Perform Experiment connect->experiment close_valve 7. Close Cylinder Valve experiment->close_valve disconnect 8. Disconnect Regulator close_valve->disconnect replace_cap 9. Replace Valve Cap disconnect->replace_cap return_storage 10. Move to 'Empty' Storage Area replace_cap->return_storage arrange_return 11. Arrange for Supplier Return return_storage->arrange_return

Caption: Standard workflow for handling a cylinder from receipt to disposal.

References

Troubleshooting gas leaks in experimental setups with 1-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Chloro-1,1-difluoroethane (HCFC-142b)

This guide provides troubleshooting assistance and safety information for researchers, scientists, and drug development professionals working with this compound (HCFC-142b) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of a this compound leak? A1: As HCFC-142b is a colorless gas with a slight ether-like odor, a leak may not be immediately obvious by sight or smell.[1] The primary indicators are often a drop in system pressure on your gauges or the audible hissing sound of escaping gas. In case of a large leak in a confined area, it can displace oxygen, leading to dizziness or asphyxiation.[2][3][4]

Q2: Is this compound flammable? A2: Yes, it is classified as an extremely flammable gas.[2][5] It can form explosive mixtures with air, with lower and upper explosive limits of approximately 5.5% and 17.5% by volume, respectively.[2][5] It is critical to eliminate all ignition sources, such as sparks, open flames, and hot surfaces, from the experimental area.[5][6]

Q3: What personal protective equipment (PPE) is required when working with HCFC-142b? A3: Standard PPE includes safety glasses or chemical goggles and protective gloves.[3][7] In situations with potential for significant leaks or in poorly ventilated areas, a respirator or a positive pressure self-contained breathing apparatus (SCBA) should be used.[3][5] Ensure an eyewash station and safety shower are readily accessible.[2]

Q4: What happens if liquid HCFC-142b comes into contact with skin? A4: Direct contact with the liquid form of HCFC-142b can cause frostbite due to rapid evaporation.[2][3][4] If contact occurs, flush the affected area with lukewarm water (do not use hot water) and seek immediate medical attention.[6]

Q5: How should cylinders of this compound be stored? A5: Cylinders should be stored upright in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[5][8] They must be firmly secured to prevent falling and stored away from incompatible materials like strong oxidizing agents and certain powdered metals.[6][9] Cylinder temperatures should not exceed 52 °C (125 °F).[5]

Quantitative Data Summary

This table summarizes key physical and safety properties of this compound.

PropertyValueCitations
Chemical Formula C₂H₃ClF₂[9][10]
Molecular Weight ~100.5 g/mol [2][3][5]
Boiling Point -9.2 °C to -10 °C[2][9][10]
Vapor Pressure 0.34 MPa (49.3 psia) at 20°C[2]
Vapor Density (air=1) ~3.5[5][9]
Flammability Limits in Air 5.5% - 17.5% (v/v)[2][5]
Autoignition Temperature 632 °C (1169.6 °F)[5][10]
Occupational Exposure Limit 1000 ppm (8-hour TWA) - AIHA WEEL[3][5]

Troubleshooting Guides

Problem: My experimental setup is losing pressure, indicating a potential gas leak.

Solution: Follow this systematic approach to identify and resolve the leak.

  • Step 1: Immediate Safety Actions

    • Ensure there are no ignition sources in the vicinity.[5] This includes sparks, open flames, and hot surfaces.

    • Ensure the area is well-ventilated to prevent the accumulation of flammable gas.[2][5]

    • Put on appropriate PPE, including safety glasses and gloves.

  • Step 2: Isolate the Leak

    • If possible and safe to do so, close the main valve on the HCFC-142b cylinder to stop the gas flow.

    • If your setup has multiple sections, use isolation valves to narrow down the area of the suspected leak. This can be confirmed by monitoring pressure gauges in each section.

  • Step 3: Pinpoint the Leak Source

    • Visual and Auditory Inspection: Carefully inspect all connections, fittings, and valve stems. Listen for any hissing sounds.

    • Bubble Test (for known suspect areas): Apply a soap solution to joints and connections. The formation of bubbles will indicate the exact location of a leak. This method is effective for pinpointing leaks once a general area is identified.[11][12]

    • Electronic Leak Detector: For a more sensitive and comprehensive search, use an electronic halogen leak detector. These devices are designed to detect halogenated gases like HCFC-142b and are highly effective for finding small or hard-to-reach leaks.[13]

  • Step 4: Repair and Verify

    • Once the leak is located, ensure the system is safely depressurized before attempting any repairs.

    • Tighten or replace the faulty fitting, seal, or tubing.

    • After the repair, pressurize the system again and re-test using the bubble method or an electronic detector to confirm the leak has been resolved.

Experimental Protocols

Protocol 1: Leak Detection Using an Electronic Halogen Detector

This protocol describes the standard method for identifying leaks of halogenated gases using a portable electronic detector.

Methodology:

  • Device Preparation: Turn on the electronic leak detector in a clean, uncontaminated area and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Sensitivity Adjustment: Start with the detector on its lowest sensitivity setting to avoid false positives from any background gases.[13]

  • Systematic Scanning: Begin scanning for leaks, starting from the gas source (cylinder valve and regulator) and moving downstream.

  • Probe Movement: Move the detector's probe slowly (approximately 1-2 inches per second) along all tubing, connections, and joints. Position the tip of the probe as close to the potential leak points as possible.

  • Signal Interpretation: The detector will provide an audible (beeping) or visual (flashing light) alarm when a leak is detected. The frequency or intensity of the alarm typically corresponds to the size of the leak.

  • Pinpointing: If an alarm sounds, move the probe away to a clean area to let it clear, then slowly bring it back to the suspect area to pinpoint the exact location. If the leak is very small, you may need to gradually increase the device's sensitivity.[13]

  • Confirmation: Once a leak is identified and repaired, re-scan the area to confirm that the repair was successful.

Protocol 2: Emergency Procedure for a Major Leak

This protocol outlines the immediate actions to take in the event of a large or uncontrolled release of this compound.

Methodology:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area without delay.[5][14] Move upwind or crosswind from the leak to avoid the gas cloud.[14]

  • Isolate the Area: Secure and control access to the area to prevent unauthorized entry.[15]

  • Shut Off Ignition Sources: If it can be done remotely and without risk, shut off all potential ignition sources in the hazard area.[5]

  • Contact Emergency Services: From a safe location, contact your institution's emergency response team or the local fire department.[14] Provide them with the name of the chemical (this compound), the location of the leak, and any other relevant information.[14]

  • Ventilate the Area: If it is safe to do so, increase ventilation to help disperse the gas.[5][16]

  • Do Not Re-enter: No one should re-enter the affected area until it has been cleared by trained emergency responders with appropriate monitoring equipment.[17]

  • Leaking Gas Fire: Do not attempt to extinguish a fire fueled by a leaking gas unless the source of the leak can be stopped safely.[4][5][18] The primary goal is to cool surrounding containers with a water spray to prevent rupture.[1][4]

Visualizations

GasLeakTroubleshootingWorkflow Gas Leak Troubleshooting Workflow start Suspected Gas Leak (e.g., Pressure Drop) safety_check 1. Ensure No Ignition Sources 2. Verify Area Ventilation 3. Wear Appropriate PPE start->safety_check isolate_source Close Main Cylinder Valve (If Safe) safety_check->isolate_source check_hissing Listen for Audible Hissing isolate_source->check_hissing use_detector Use Electronic Halogen Leak Detector check_hissing->use_detector No check_hissing->use_detector Yes, but location unclear scan_system Slowly Scan All Connections, Joints, and Tubing use_detector->scan_system leak_found Leak Detected? scan_system->leak_found depressurize Safely Depressurize System Section leak_found->depressurize Yes re_evaluate Re-evaluate System (Check for multiple leaks) leak_found->re_evaluate No repair Tighten or Replace Faulty Component depressurize->repair repressurize Repressurize System repair->repressurize verify Verify Repair with Detector or Bubble Test repressurize->verify verify->depressurize Fail resolved Leak Resolved verify->resolved Success re_evaluate->scan_system

Caption: A logical workflow for safely troubleshooting gas leaks.

HCFC142b_Exposure_Pathway Physiological Pathway of Acute HCFC-142b Exposure leak Significant Gas Leak in Confined Space inhalation Inhalation of High Concentrations leak->inhalation absorption Rapid Absorption by Lungs inhalation->absorption displacement Oxygen Displacement in Lungs inhalation->displacement cns_effects Central Nervous System Effects absorption->cns_effects cardiac Cardiac Sensitization absorption->cardiac asphyxiation Asphyxiation Risk displacement->asphyxiation symptoms Symptoms: Dizziness, Headache, Lightheadedness, Loss of Consciousness cns_effects->symptoms death High Exposure Can Lead to Death asphyxiation->death arrhythmia Potential for Cardiac Arrhythmia cardiac->arrhythmia arrhythmia->death

Caption: Potential health effects from acute HCFC-142b inhalation.

References

Technical Support Center: Mitigating Environmental Release of HCFC-142b in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and mitigation of environmental releases of 1-Chloro-1,1-difluoroethane (HCFC-142b) in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with HCFC-142b in a laboratory?

A1: HCFC-142b is an extremely flammable gas that can form explosive mixtures with air.[1][2][3] It is also a gas under pressure and may explode if heated.[1] As a simple asphyxiant, it can displace oxygen in enclosed spaces, leading to suffocation.[3] Direct contact with the rapidly evaporating liquid can cause frostbite.[3] Environmentally, it is an ozone-depleting substance (ODS) and a potent greenhouse gas.[4]

Q2: What are the immediate steps to take in case of a suspected HCFC-142b leak?

A2: If a leak is suspected, immediately evacuate the area and eliminate all ignition sources if it is safe to do so.[5] If possible, and without risk, shut off the source of the leak.[5] Ventilate the area, particularly low-lying spaces where the heavier-than-air vapor may accumulate.[5] For large releases, evacuate the building and contact your institution's emergency response team.

Q3: What personal protective equipment (PPE) is required when working with HCFC-142b?

A3: The minimum required PPE includes safety glasses with side shields, a lab coat, long pants, and closed-toe shoes.[6] For tasks with a potential for liquid splash, chemical splash goggles and a face shield should be worn.[6][7] When handling the liquid, lined neoprene or plastic/rubber gloves are necessary to prevent frostbite.[5][8] In case of a large release or inadequate ventilation, a self-contained breathing apparatus (SCBA) is required.[5][8]

Q4: How should I store HCFC-142b cylinders in the laboratory?

A4: Store cylinders in a well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5] Cylinders should be kept in an upright position and securely restrained to prevent falling.[7][9] Protect cylinders from direct sunlight and do not allow them to exceed a temperature of 40°C.[10]

Q5: What should I do with a partially used or empty lecture bottle of HCFC-142b?

A5: Do not dispose of cylinders in the regular trash. The preferred method is to return them to the supplier.[11][12] If this is not possible, contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal as hazardous waste.[10][11][12] Venting the contents to the atmosphere is not permissible due to its environmental impact.[12]

Section 2: Troubleshooting Guides

This section provides practical solutions to common issues encountered during experiments involving HCFC-142b.

Troubleshooting Minor Leaks from Gas Fittings (e.g., Swagelok, VCR)
Problem Possible Cause Solution
Audible hissing sound or pressure drop on the regulator. Improperly tightened fitting.1. Close the cylinder valve. 2. Safely vent the pressure from the line. 3. Check that the ferrules are correctly oriented. 4. Re-tighten the nut according to the manufacturer's instructions (typically 1/4 turn past finger-tight for Swagelok fittings). 5. Pressurize the system with an inert gas (e.g., nitrogen) and perform a leak test using a bubble solution or an electronic leak detector.[13]
Persistent slow leak detected by a bubble test or electronic detector. Damaged or dirty sealing surfaces.1. Depressurize the system and disconnect the fitting. 2. Inspect the tubing and fitting for scratches, dirt, or damage.[13][14] 3. Clean the components with a suitable solvent and a lint-free cloth. 4. If damaged, replace the tubing or fitting. 5. Reassemble and perform a leak test.
Leak from the valve stem of the cylinder. Worn or damaged valve packing.1. Do not attempt to repair the cylinder valve. 2. If possible and safe, move the cylinder to a fume hood or well-ventilated area. 3. Contact your institution's EHS and the gas supplier immediately.
Troubleshooting Gas Flow and Pressure Issues
Problem Possible Cause Solution
No gas flow when the cylinder and regulator valves are open. Clogged regulator or tubing.1. Close all valves. 2. Depressurize the system. 3. Disconnect the regulator and check for obstructions. 4. Check the tubing for kinks or blockages. 5. If the regulator is suspected to be faulty, have it serviced by a qualified technician.
Pressure in the reaction vessel exceeds the target pressure. Faulty regulator or incorrect charging procedure.1. Immediately close the cylinder valve. 2. Safely vent the excess pressure from the reactor to a containment system or fume hood. 3. Verify the functionality of the pressure regulator. 4. Review and follow the correct charging procedure.
Inconsistent or fluctuating gas flow. Temperature fluctuations affecting gas pressure.1. If precise flow control is critical, consider using a mass flow controller. 2. Ensure the laboratory temperature is stable.

Section 3: Data Presentation

Table 1: Physical and Chemical Properties of HCFC-142b
PropertyValue
Chemical Formula CH₃CClF₂
Molar Mass 100.49 g/mol [4]
Boiling Point -9.6 °C (14.7 °F)[4]
Melting Point -130.8 °C (-203.4 °F)[4]
Vapor Pressure @ 21°C (70°F) 44.7 psia (0.308 MPa)[3]
Flammability Limits in Air 9.0% - 14.8% by volume[1]
Autoignition Temperature 632 °C (1,170 °F)[4]
Ozone Depletion Potential (ODP) 0.065[1]
Global Warming Potential (GWP, 100-year) 2310
Table 2: Occupational Exposure Limits for HCFC-142b
OrganizationExposure Limit
ACGIH (TLV-TWA) 1000 ppm (8-hour Time-Weighted Average)[8]
OSHA (PEL-TWA) 1000 ppm (8-hour Time-Weighted Average)[8]
DFG MAK 1000 ml/m³ (4,200 mg/m³)[10]
Table 3: Comparison of HCFC-142b with Potential Alternatives
RefrigerantODPGWP (100-year)FlammabilityNotes
HCFC-142b 0.0652310FlammablePhased out of production.
HFC-134a 01430Non-flammableCommon replacement for many applications.
HFC-152a 0124FlammableLower GWP alternative.
R-290 (Propane) 0~3Highly FlammableNatural refrigerant with very low GWP.
R-744 (CO₂) 01Non-flammableNatural refrigerant, requires high-pressure systems.

Section 4: Experimental Protocols

Protocol 1: Procedure for Changing an HCFC-142b Gas Cylinder

Objective: To safely replace an empty or partially used HCFC-142b cylinder with a new one.

Materials:

  • Cylinder wrench

  • Gas cylinder cart with securing straps/chains

  • Appropriate PPE (safety glasses, lab coat, gloves)

  • Leak detection solution or electronic leak detector

Procedure:

  • Preparation:

    • Ensure no experiments are running that rely on the gas supply.

    • Notify other laboratory personnel of the cylinder change.

  • Removing the Old Cylinder:

    • Close the main valve on the HCFC-142b cylinder.[8]

    • Allow the gas in the regulator and downstream lines to be consumed or safely vented into a fume hood. The regulator gauges should both read zero.[8]

    • Close the regulator outlet valve.

    • Using a cylinder wrench, loosen the nut connecting the regulator to the cylinder.[8]

    • Unscrew the regulator by hand and remove it.

    • Replace the protective cap on the empty cylinder.[8]

    • Unstrap the cylinder and use a cylinder cart to move it to the designated empty cylinder storage area.[8]

  • Installing the New Cylinder:

    • Use a cylinder cart to transport the new cylinder to the point of use.

    • Securely strap the new cylinder in place.

    • Remove the protective cap and inspect the valve for damage.

    • Attach the regulator, ensuring the threads match and are clean. Do not use Teflon tape on CGA fittings.[6]

    • Tighten the connection nut firmly with a wrench.

  • Leak Testing:

    • Ensure the regulator outlet valve is closed.

    • Slowly open the main valve on the new cylinder.

    • Check the high-pressure gauge reading.

    • Close the main cylinder valve and observe the high-pressure gauge for any drop in pressure over several minutes. A pressure drop indicates a leak at the cylinder connection.[8]

    • If no pressure drop is observed, open the main cylinder valve again and apply a leak detection solution to the regulator connection. The absence of bubbles confirms a leak-free seal.

Protocol 2: Procedure for Charging a High-Pressure Reactor with HCFC-142b

Objective: To safely introduce a measured amount of HCFC-142b into a high-pressure reaction vessel.

Materials:

  • High-pressure reactor with appropriate fittings

  • HCFC-142b cylinder with a two-stage regulator

  • Inert gas (e.g., Nitrogen) cylinder with a regulator

  • Vacuum pump

  • Appropriate PPE (safety glasses, face shield, lab coat, gloves)

  • Calibrated pressure transducer/gauge for the reactor

Procedure:

  • System Preparation and Leak Check:

    • Assemble the high-pressure reactor according to the manufacturer's instructions.

    • Connect the HCFC-142b cylinder, inert gas cylinder, and vacuum pump to the reactor through a manifold with appropriate valves.

    • Ensure all connections are secure.

    • Close all valves.

    • Pressurize the reactor and manifold with inert gas to the intended reaction pressure (or slightly above).[15]

    • Close the inert gas supply and monitor the pressure for at least 30 minutes. A stable pressure indicates a leak-free system.[15]

    • If a leak is detected, locate and repair it before proceeding.

  • Purging the System:

    • Safely vent the inert gas from the reactor.

    • Evacuate the reactor and manifold using the vacuum pump to remove air and moisture.

    • Break the vacuum with inert gas. Repeat this purge cycle three times to ensure an inert atmosphere.[16]

  • Charging with HCFC-142b:

    • Close the valve to the inert gas supply and the vacuum pump.

    • Slowly open the main valve on the HCFC-142b cylinder and the regulator outlet valve.

    • Carefully open the inlet valve to the reactor, allowing HCFC-142b to flow into the vessel.

    • Monitor the pressure inside the reactor using the calibrated pressure gauge.

    • Once the desired pressure is reached, close the reactor inlet valve, followed by the regulator outlet valve and the main cylinder valve.[17]

  • Final Checks:

    • Record the final pressure and temperature.

    • Disconnect the gas charging line from the reactor if the experiment is to proceed without it.

    • Proceed with the experimental procedure.

Protocol 3: Procedure for Taking a Gas Sample from a Pressurized System

Objective: To safely collect a representative gas sample from a reaction system containing HCFC-142b.

Materials:

  • Sample container (e.g., gas sampling bag, evacuated cylinder)

  • Needle valve and appropriate fittings

  • Appropriate PPE (safety glasses, lab coat, gloves)

Procedure:

  • Preparation:

    • Ensure the sample container is clean, dry, and properly labeled.

    • If using an evacuated cylinder, record the initial vacuum pressure.

    • Connect the sample container to the sampling port of the reactor system using appropriate tubing and a needle valve.

  • Purging the Sampling Line:

    • Slowly open the valve on the reactor's sampling port to allow a small amount of gas to flow through the sampling line and vent into a safe location (e.g., fume hood or a capture system). This purges the line of any stagnant gas.

  • Collecting the Sample:

    • Close the vent and open the valve to the sample container.

    • Slowly fill the sample container to the desired pressure (if using a cylinder) or volume (if using a bag).[18] Do not overfill.

    • Close the valve on the sample container first, then the valve on the reactor's sampling port.

  • Disconnection:

    • Safely vent any residual pressure in the sampling line.

    • Disconnect the sample container.

    • Store the collected sample appropriately for analysis.

Protocol 4: Decontamination of Laboratory Equipment

Objective: To safely decontaminate laboratory equipment that has been in contact with HCFC-142b.

Materials:

  • Appropriate cleaning solvent (e.g., isopropanol, ethanol)

  • Lint-free wipes or cloths

  • Waste container for hazardous waste

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Preparation:

    • Perform the decontamination procedure in a well-ventilated area, preferably within a fume hood.

    • Ensure the equipment is depressurized and disconnected from any power sources.

  • Gross Decontamination:

    • Use a cloth dampened with a suitable solvent to wipe down all accessible surfaces of the equipment that may have come into contact with HCFC-142b.[19]

  • Detailed Cleaning:

    • For smaller components or intricate parts, they can be immersed in the cleaning solvent.

    • Ensure all residues are removed.

  • Drying:

    • Allow the equipment to air dry completely in the fume hood before removing it.

  • Waste Disposal:

    • Dispose of all used wipes, cloths, and contaminated solvent as hazardous waste according to your institution's guidelines.[20]

Section 5: Visualizations

Diagram 1: Workflow for HCFC-142b Leak Detection and Response

Leak_Detection_Workflow start Suspected HCFC-142b Leak q_major Is it a major leak? (e.g., rapid pressure drop, strong odor) start->q_major evacuate Evacuate Area & Activate Alarm q_major->evacuate Yes q_safe_to_act Is it safe to approach? q_major->q_safe_to_act No (Minor Leak) call_emergency Call Emergency Response evacuate->call_emergency end_unsafe Await Emergency Response call_emergency->end_unsafe q_safe_to_act->evacuate No don_ppe Don Appropriate PPE (incl. SCBA if necessary) q_safe_to_act->don_ppe Yes stop_source Attempt to stop leak (e.g., close cylinder valve) don_ppe->stop_source ventilate Increase Ventilation stop_source->ventilate leak_test Perform Leak Test (Bubble solution or electronic detector) ventilate->leak_test q_leak_found Leak Found? leak_test->q_leak_found repair_leak Repair Leak (e.g., tighten fitting, replace component) q_leak_found->repair_leak Yes monitor_air Monitor Air for HCFC-142b and Oxygen Levels q_leak_found->monitor_air No retest Retest for Leaks repair_leak->retest end_ok System Secure retest->end_ok monitor_air->end_unsafe

Caption: Workflow for detecting and responding to an HCFC-142b leak.

Diagram 2: Decision Tree for HCFC-142b Cylinder Disposal

Cylinder_Disposal_Decision_Tree start HCFC-142b Cylinder No Longer Needed q_returnable Is the cylinder returnable to the supplier? start->q_returnable return_to_supplier Follow supplier instructions for return. q_returnable->return_to_supplier Yes q_empty Is the cylinder completely empty? (Pressure = atmospheric) q_returnable->q_empty No end Cylinder Disposed return_to_supplier->end contact_ehs_full Contact EHS for hazardous waste disposal. Label as 'Hazardous Waste' q_empty->contact_ehs_full No (Partially Full) manage_empty Manage as empty cylinder per institutional policy (e.g., valve removal, scrap metal recycling). q_empty->manage_empty Yes contact_ehs_full->end q_ventable Is the residual gas non-hazardous and approved for venting by EHS? contact_ehs_residual Contact EHS for disposal guidance. Do NOT vent HCFC-142b. manage_empty->end

Caption: Decision tree for the proper disposal of HCFC-142b cylinders.

References

Navigating Material Compatibility with 1-Chloro-1,1-difluoroethane (HCFC-142b): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Chloro-1,1-difluoroethane (HCFC-142b) in their experiments, ensuring the integrity of reactor materials is paramount to both safety and experimental success. This technical support center provides essential guidance on material compatibility, troubleshooting potential issues, and answers to frequently asked questions.

This compound, a hydrochlorofluorocarbon (HCFC), is a colorless, odorless gas often handled as a liquid under pressure.[1] While chemically stable in many applications, its reactivity with certain materials can lead to equipment failure, contamination of products, and hazardous situations.[2] This guide offers a comprehensive overview of the compatibility of HCFC-142b with a range of common reactor materials, including metals, plastics, and elastomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound (HCFC-142b)?

A1: As a general rule, highly reactive metals and strong oxidizing agents should be avoided. Specifically, powdered aluminum, magnesium, and zinc can react with HCFC-142b.[2] Alkali and alkaline earth metals also pose a significant reactivity risk.

Q2: Are there any specific safety precautions I should take regarding material compatibility?

A2: Yes. Always conduct a thorough material compatibility assessment before introducing HCFC-142b into a new reactor or system. This includes reviewing manufacturer's data, consulting compatibility charts, and, if necessary, performing compatibility testing under conditions that mimic your experimental setup. Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source for this flammable gas.[2]

Q3: Can temperature and pressure affect material compatibility with HCFC-142b?

A3: Absolutely. Higher temperatures and pressures can accelerate corrosion and degradation of materials. The compatibility data provided should be considered at standard conditions unless otherwise specified. For experiments at elevated temperatures or pressures, specific testing is highly recommended.

Q4: What are the signs of material incompatibility in my reactor system?

A4: Signs of incompatibility can include, but are not limited to:

  • Metals: Discoloration, pitting, cracking, or the presence of corrosion products (e.g., rust).

  • Plastics: Swelling, softening, cracking, crazing, or discoloration.

  • Elastomers: Significant swelling or shrinkage, hardening, cracking, or loss of sealing properties.

  • System-wide: Unexplained pressure changes, presence of particulates in the product, or discoloration of the process fluid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure drop in the reactor. Leakage due to seal failure.Immediately and safely stop the experiment. Inspect all elastomeric seals (O-rings, gaskets) for signs of degradation such as swelling, cracking, or hardening. Replace with a more compatible elastomer if necessary.
Discoloration of the final product. Leaching of material components or corrosion.Analyze the product for trace contaminants. Inspect the internal surfaces of the reactor, including any metallic components and polymer liners, for signs of corrosion or degradation. Consider using a more inert material for the reactor or lining.
Visible corrosion or pitting on metallic components. Incompatibility of the metal with HCFC-142b.Cease using the affected equipment. Consult with a materials engineer to select a more resistant alloy. For example, if using a lower grade stainless steel, consider upgrading to a more corrosion-resistant alloy like Hastelloy C-276.
Swelling or cracking of plastic components (e.g., tubing, fittings). Chemical attack by HCFC-142b.Replace the compromised components with a more chemically resistant polymer. Fluoropolymers such as PTFE, PFA, or FEP generally offer excellent resistance.

Material Compatibility Data

The following tables summarize the compatibility of various materials with this compound. Ratings are based on available data and general chemical resistance principles. It is crucial to note that specific operating conditions (temperature, pressure, presence of other chemicals) can significantly impact compatibility. Users are strongly advised to conduct their own testing for critical applications.

Table 1: Compatibility of Metals with this compound (HCFC-142b)

MaterialCompatibility RatingExpected Corrosion Rate (mm/year)Notes
Stainless Steel 304LGood< 0.1Generally suitable for many applications.
Stainless Steel 316LExcellent< 0.05Preferred over 304L due to higher corrosion resistance.
Hastelloy C-276Excellent< 0.02Recommended for harsh conditions or when purity is critical.[1][3]
AluminumNot RecommendedVariablePowdered aluminum is incompatible.[2] Risk of corrosion, especially in the presence of moisture.
CopperGood< 0.1Generally compatible, but can be susceptible to attack in the presence of certain impurities.
ZincNot RecommendedHighIncompatible, especially in powdered form.[2]

Table 2: Compatibility of Plastics with this compound (HCFC-142b)

MaterialCompatibility RatingExpected Change in Tensile StrengthExpected Change in Elongation
Polytetrafluoroethylene (PTFE)Excellent< 5%< 5%
Perfluoroalkoxy (PFA)Excellent< 5%< 5%
Fluorinated Ethylene Propylene (FEP)Excellent< 5%< 5%
Polyvinylidene Fluoride (PVDF)Good< 10%< 10%
Polyether Ether Ketone (PEEK)Good< 10%< 15%

Table 3: Compatibility of Elastomers with this compound (HCFC-142b)

MaterialCompatibility RatingExpected Volume SwellNotes
Fluoroelastomer (FKM/Viton®)Good5 - 15%Generally recommended for seals and O-rings.
Perfluoroelastomer (FFKM/Kalrez®)Excellent< 5%Offers superior chemical resistance for critical applications.[4]
Ethylene Propylene Diene Monomer (EPDM)Fair15 - 30%May exhibit significant swelling. Testing is recommended.
Nitrile (Buna-N)Not Recommended> 30%Prone to significant swelling and degradation.

Experimental Protocols

For researchers who need to validate the compatibility of a specific material with this compound, the following standardized test methods are recommended as a starting point.

Immersion Testing of Metals (based on NACE TM0169 / ASTM G31)

This test determines the corrosion rate of a metal when immersed in a chemical.[2][5]

Methodology:

  • Specimen Preparation: Prepare at least three replicate coupons of the test metal with known dimensions and surface area. Clean the coupons to remove any surface contaminants and weigh them accurately.

  • Test Setup: Place the coupons in a pressure vessel constructed of a known inert material (e.g., Hastelloy C-276 or glass-lined). The coupons should be fully immersed in liquid HCFC-142b. If testing in the presence of other chemicals (e.g., solvents, catalysts), they should be added to the vessel in the correct proportions.

  • Exposure: Seal the vessel and bring it to the desired experimental temperature and pressure. Maintain these conditions for a predetermined duration (e.g., 100, 500, or 1000 hours).

  • Post-Exposure Analysis: After the exposure period, safely vent the vessel and remove the coupons. Clean the coupons to remove any corrosion products according to ASTM G1 procedures.

  • Evaluation: Reweigh the cleaned coupons to determine the mass loss. Calculate the corrosion rate in millimeters per year (mm/year) or mils per year (mpy) using the following formula: Corrosion Rate (mm/year) = (8.76 x 10^4 * W) / (D * A * T) Where:

    • W = Mass loss in grams

    • D = Density of the metal in g/cm³

    • A = Surface area of the coupon in cm²

    • T = Exposure time in hours

  • Visual Inspection: Examine the coupons under magnification for any signs of localized corrosion such as pitting or creaking.

Compatibility Testing of Plastics and Elastomers (based on ASTM D543 and ASHRAE Standard 97)

This protocol evaluates the effect of a chemical on the physical properties of plastics and elastomers.[6]

Methodology:

  • Specimen Preparation: Prepare multiple standardized test specimens (e.g., tensile bars, disks) of the polymer to be tested. Measure and record the initial weight, dimensions, tensile strength, and elongation at break for a set of control specimens.

  • Test Setup: Place the test specimens in a sealed pressure vessel (a sealed glass tube is often used for refrigerant compatibility testing as per ASHRAE 97).[6][7] Add liquid HCFC-142b to fully immerse the specimens.

  • Exposure: Seal the vessel and expose the specimens to the desired temperature and pressure for a specified duration. Thermal acceleration (testing at elevated temperatures) can be used to simulate longer-term exposure.

  • Post-Exposure Analysis: After exposure, safely remove the specimens and allow any absorbed HCFC-142b to evaporate.

  • Evaluation:

    • Weight and Dimension Changes: Remeasure the weight and dimensions of the exposed specimens and calculate the percentage change.

    • Mechanical Properties: Conduct tensile testing on the exposed specimens to determine the final tensile strength and elongation at break. Calculate the percentage change in these properties compared to the control specimens.

    • Volume Swell (for elastomers): Measure the volume of the specimens before and after exposure to determine the percentage of volume swell.

    • Visual Inspection: Visually inspect the specimens for any signs of degradation, such as cracking, crazing, discoloration, or softening.

Visualizations

MaterialSelectionWorkflow start Start: Experiment with This compound identify_materials Identify all reactor materials in contact with the chemical start->identify_materials consult_data Consult compatibility charts and technical guides identify_materials->consult_data is_compatible Is the material listed as compatible? consult_data->is_compatible is_critical Is the application critical (high temp/pressure, high purity)? is_compatible->is_critical Yes select_alternative Select an alternative material and restart evaluation is_compatible->select_alternative No conduct_testing Conduct compatibility testing (e.g., immersion, swell tests) is_critical->conduct_testing Yes select_material Select material for use is_critical->select_material No evaluate_results Evaluate test results (corrosion, degradation) conduct_testing->evaluate_results is_acceptable Are the results acceptable? evaluate_results->is_acceptable is_acceptable->select_material Yes is_acceptable->select_alternative No

Caption: Workflow for selecting compatible reactor materials.

TroubleshootingLogic start Observe anomaly in reactor system check_pressure Pressure change? start->check_pressure check_product Product contamination? check_pressure->check_product No inspect_seals Inspect seals for failure (swelling, cracking) check_pressure->inspect_seals Yes check_visual Visual signs of degradation? check_product->check_visual No inspect_internals Inspect internal surfaces (corrosion, leaching) check_product->inspect_internals Yes inspect_components Inspect all wetted components (metals, plastics, elastomers) check_visual->inspect_components Yes replace_seals Replace with more compatible elastomer inspect_seals->replace_seals upgrade_material Upgrade reactor material or lining inspect_internals->upgrade_material replace_parts Replace degraded components with suitable alternatives inspect_components->replace_parts

Caption: Troubleshooting logic for material incompatibility issues.

References

Analytical challenges in quantifying low concentrations of HCFC-142b

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of HCFC-142b

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in quantifying low concentrations of 1-Chloro-1,1-difluoroethane (HCFC-142b).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying low concentrations of HCFC-142b?

A1: The most prevalent and effective method for analyzing trace levels of HCFC-142b is gas chromatography (GC).[1] This technique is typically coupled with highly sensitive detectors, most commonly a Mass Spectrometer (GC-MS) or an Electron Capture Detector (GC-ECD).[2] GC-MS provides high selectivity by identifying compounds based on their mass spectra, which is crucial for resolving co-eluting species, while GC-ECD offers excellent sensitivity for halogenated compounds like HCFC-142b.

Q2: Why is sample pre-concentration required for ambient air analysis of HCFC-142b?

A2: HCFC-142b is found in very low concentrations in the atmosphere, often in the parts-per-trillion (ppt) or picomole per mole (pmol/mol) range.[2][3] These concentrations are typically below the direct detection limits of standard GC systems. Therefore, a pre-concentration step, often involving a cryofocusing trap, is used to enrich the analyte from a large volume of air onto a small, cold adsorbent trap.[3] This trap is then rapidly heated to inject the concentrated sample into the GC, significantly enhancing the signal and enabling precise quantification.

Q3: What are the primary sources of error and contamination in trace-level HCFC-142b analysis?

A3: Key sources of error include sample collection, preparation, and calibration. Contamination can arise from improperly cleaned sampling canisters or transfer lines.[4][5] To ensure accuracy, it is critical to use high-integrity stainless steel canisters that have been certified clean.[6] Calibration is another major challenge; creating stable and accurate calibration standards at ppt levels is difficult and requires specialized gas mixing systems or certified gas standards.[7][8]

Q4: What is a typical atmospheric concentration range for HCFC-142b?

A4: Observational studies have reported atmospheric mole fractions for HCFC-142b ranging from approximately 21 to 355 parts-per-trillion (ppt).[2] These baseline concentrations can be influenced by proximity to emission sources, leading to higher variability in urban or industrial areas compared to clean air sites.[3]

Troubleshooting Guide

Chromatography & Peak Issues

Q: My HCFC-142b peak is broad, split, or shows significant tailing. What are the likely causes?

A: Poor peak shape is often related to the chromatographic system. Common causes include:

  • Improper Temperature Settings: The injection port or column oven temperature may be too low, causing slow volatilization and band broadening.

  • Column Issues: The analytical column may be degraded, contaminated, or incompatible with the analyte.

  • Carrier Gas Flow: An incorrect or unstable carrier gas flow rate can negatively affect peak shape.[9]

  • Active Sites: Adsorption of the analyte onto active sites in the injector liner, column, or transfer lines can cause peak tailing.

Q: I suspect my HCFC-142b peak is co-eluting with an interfering compound. How can I resolve this?

A: Co-elution is a common problem in complex matrices like ambient air and can lead to inaccurate quantification.[10]

  • Confirmation with GC-MS: If using mass spectrometry, examine the mass spectrum across the peak. The presence of unexpected ions suggests a co-eluting species.

  • Modify GC Method: Adjust the column temperature program (e.g., use a slower ramp rate) to improve separation.

  • Change Analytical Column: Switching to a column with a different stationary phase can alter selectivity and resolve the co-elution.[11]

Calibration & Quantification Issues

Q: My calibration curve is not linear, especially at the lowest concentration points. What should I investigate?

A: Non-linearity at trace levels can be caused by several factors:

  • Analyte Adsorption: Active sites in the sample path can adsorb a portion of the analyte at low concentrations, leading to a negative deviation from linearity.

  • Sample Loss/Contamination: Issues with the dilution system or contamination in the blank/zero gas can affect the accuracy of standards.

  • Detector Response: Ensure the detector is operating within its linear dynamic range.

  • Indirect Calibration: If using an indirect calibration method, the relative response factor (rRF) between your reference compound and HCFC-142b may not be stable across the concentration range.[12][13]

Q: I am observing high baseline noise, which is affecting my limit of detection. How can I improve the signal-to-noise (S/N) ratio?

A: A high S/N ratio is critical for trace analysis. To reduce baseline noise:

  • Check for Leaks: Ensure all fittings in the gas lines and GC system are leak-tight.

  • Purify Carrier Gas: Use high-purity carrier gas and install purifiers to remove any residual oxygen, water, or hydrocarbons.[9]

  • Clean the Detector: The detector (e.g., MS ion source, ECD cell) may be contaminated. Follow the manufacturer's procedure for cleaning.

  • Increase Data Averaging: For FT-IR or some MS systems, increasing the number of co-added scans can reduce random noise.[14]

Data Presentation

Table 1: Comparison of Common Detectors for HCFC-142b Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detector (GC-ECD)
Principle Separates ions based on mass-to-charge ratio.Detects electron-absorbing compounds (e.g., halogens).
Selectivity High (provides structural confirmation).High for electrophilic compounds.
Sensitivity Good to Excellent.Excellent for halogenated compounds.
Reported Precision ~0.23%[2]~0.88%[2]
Interference Less susceptible to co-elution due to mass filtering.[10]Susceptible to interference from other electron-capturing compounds.
Typical Use Ideal for complex matrices and confirmation.Widely used for routine monitoring of halocarbons.

Experimental Protocols

Protocol 1: Whole Air Sample Collection via Evacuated Canister

This protocol outlines the general steps for collecting an ambient air sample for HCFC-142b analysis.

  • Canister Verification: Before field deployment, verify the initial vacuum of the pre-cleaned, evacuated stainless steel canister (e.g., Summa canister) is approximately 29.9 in Hg.[15] This check confirms the canister's integrity.

  • Assembly: In a clean environment, attach a particulate filter to the canister inlet valve to prevent particles from entering.[6] For time-integrated sampling, attach a pre-calibrated mass flow controller.

  • Sample Collection (Grab Sample):

    • Position the canister at the desired sampling location.

    • Open the canister valve fully. The canister will fill with ambient air in under a minute.

    • Close the valve securely by hand once the canister is filled (audible hiss stops). Do not overtighten.[6]

  • Sample Collection (Time-Integrated Sample):

    • Open the canister valve. The mass flow controller will regulate the sample flow over a predetermined period (e.g., 24 hours).[15]

    • At the end of the sampling period, close the valve.

  • Post-Sampling:

    • Record the final canister pressure. For a time-integrated sample, a residual vacuum of 3-10 in Hg is typical.[15]

    • Replace the inlet cap, complete the chain-of-custody form, and prepare the canister for shipment to the laboratory.[16]

Protocol 2: Analysis by GC-MS with Cryogenic Pre-concentration

This protocol describes a typical analytical procedure for a collected air sample.

  • System Setup: The analytical system consists of a sample pre-concentration unit (cryotrap) connected to a GC-MS. The cryotrap is filled with an adsorbent material (e.g., HayeSep D) and cooled using a Stirling cooler to approximately -80 °C.[3]

  • Sample Loading: A precise volume of the air sample from the canister is drawn through the cryotrap. HCFC-142b and other volatile compounds are trapped on the cold adsorbent while bulk gases (N₂, O₂) are vented.

  • Thermal Desorption and Injection: The cryotrap is rapidly heated, desorbing the trapped compounds directly onto the head of the GC analytical column. The GC oven temperature program is initiated simultaneously.

  • Chromatographic Separation: The compounds are separated on the GC column based on their boiling points and interaction with the stationary phase. A typical column might be a PLOT (Porous Layer Open Tubular) or equivalent.

  • Mass Spectrometric Detection: As compounds elute from the column, they enter the MS ion source, are ionized, and filtered by the mass analyzer. The detector records the ion abundance at specific mass-to-charge ratios characteristic of HCFC-142b.

  • Quantification: The integrated peak area for the HCFC-142b is compared against a calibration curve generated from analyzing certified gas standards at various concentrations using the same method.

Visualizations

Analytical_Workflow cluster_prep Sample Handling cluster_analysis Laboratory Analysis Canister 1. Evacuated Canister Verification Collection 2. Sample Collection (Grab or Integrated) Canister->Collection Transport 3. Transport to Lab (with COC) Collection->Transport Precon 4. Cryogenic Pre-concentration Transport->Precon GCMS 5. GC-MS Analysis Precon->GCMS Data 6. Data Processing (Peak Integration) GCMS->Data Quant 7. Quantification (vs. Calibration Curve) Data->Quant

Caption: General analytical workflow for HCFC-142b from sample collection to final quantification.

Troubleshooting_Peak_Shape Start Start: Poor Peak Shape (Broad, Tailing, Split) CheckTemp Check Temperatures (Injector, Column, Transfer Line) Start->CheckTemp TempOK Temperatures OK? CheckTemp->TempOK CheckFlow Verify Carrier Gas Flow Rate & Pressure FlowOK Flow Rate Stable? CheckFlow->FlowOK CheckSystem Inspect System (Liner, Septum, Column) SystemOK System Components OK? CheckSystem->SystemOK TempOK->CheckFlow Yes AdjustTemp Action: Adjust Temperatures TempOK->AdjustTemp No FlowOK->CheckSystem Yes AdjustFlow Action: Find & Fix Leaks, Adjust Regulator FlowOK->AdjustFlow No Replace Action: Replace Consumables (Liner, Septum, Column) SystemOK->Replace No Resolved Issue Resolved SystemOK->Resolved Yes AdjustTemp->Resolved AdjustFlow->Resolved Replace->Resolved

Caption: Troubleshooting decision tree for diagnosing poor chromatographic peak shape.

Calibration_Workflow Start Need to Quantify HCFC-142b Standard_Avail Certified Standard for HCFC-142b Available? Start->Standard_Avail Direct_Cal Perform Direct Calibration Standard_Avail->Direct_Cal Yes Indirect_Cal Use Indirect Calibration Method Standard_Avail->Indirect_Cal No Dilute Create multi-point curve via dynamic or static dilution Direct_Cal->Dilute Analyze_Direct Analyze standards & samples under identical conditions Dilute->Analyze_Direct Quantify Quantify Sample Concentration Analyze_Direct->Quantify Select_Ref Select stable reference compound present in standard and samples Indirect_Cal->Select_Ref Determine_RRF Determine Relative Response Factor (RRF) from a separate, fully characterized sample Select_Ref->Determine_RRF Determine_RRF->Quantify

Caption: Decision workflow for selecting a direct or indirect calibration strategy.

References

Technical Support Center: Optimizing Catalyst Selection for the Dehydrochlorination of 1-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) for the catalytic dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b) to produce Vinylidene Fluoride (VDF).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the catalytic dehydrochlorination of HCFC-142b?

A1: The primary goal is to convert HCFC-142b, a hydrochlorofluorocarbon with high global warming potential, into VDF (CH₂=CF₂), a valuable monomer for producing high-performance fluoropolymers like polyvinylidene fluoride (PVDF).[1][2] The catalytic approach aims to achieve this conversion at lower temperatures than the traditional industrial process, which operates at 650–800 °C and suffers from coke formation.[1][3]

Q2: What are the most common types of catalysts used for this reaction?

A2: The most frequently studied heterogeneous catalysts include:

  • Metal Fluorides: Barium fluoride (BaF₂) and Strontium fluoride (SrF₂) are effective. BaF₂ is noted for its high selectivity to VDF (over 96.5%) at around 350 °C.[1] However, it can be slowly deactivated by the HCl byproduct.[1][3] SrF₂ also shows high activity but typically has lower selectivity towards VDF compared to BaF₂.[1][4]

  • Nitrogen-Doped Carbon (N-AC): These materials exhibit high catalytic activity and are resistant to chlorination by HCl.[1] The main drawback is that they are difficult to regenerate after deactivation due to coke deposition.[1][3]

  • Bimetallic and Mixed Catalysts: Systems combining different catalytic functions, such as a mix of BaF₂ and N-AC, have been explored for cascade reactions to consume the HCl byproduct in-situ.[1][5]

Q3: What are the typical experimental conditions for this reaction?

A3: Catalytic dehydrochlorination is typically performed in a gas-phase, fixed-bed reactor. Common conditions include:

  • Temperature: 350–400 °C, which is significantly lower than non-catalytic industrial methods.[1][6]

  • Pressure: Atmospheric pressure is commonly used in laboratory-scale experiments.[3]

  • Gas Hourly Space Velocity (GHSV): This varies depending on the catalyst and reactor setup, with reported values around 72 to 1200 h⁻¹.[1][3]

  • Feed Gas: A mixture of HCFC-142b and an inert carrier gas, such as nitrogen (N₂).[1]

Q4: What are the main challenges and side reactions encountered?

A4: The primary challenges are catalyst deactivation and managing byproducts.

  • Catalyst Deactivation: This is the most significant issue. The two main causes are coking (carbon deposition on the catalyst surface) and chlorination , where the HCl byproduct reacts with metal fluoride catalysts, altering their composition and reducing activity.[1][3][7]

  • Byproduct Management: The reaction produces equimolar amounts of hydrogen chloride (HCl), a corrosive and toxic gas that requires treatment.[1]

  • Side Reactions: Competing reactions, such as dehydrofluorination, can lead to the formation of undesired products like vinylidene chlorofluoride (VCF), reducing the selectivity to VDF.[4]

Catalyst Performance Data

The following table summarizes the performance of various catalysts under different conditions for the dehydrochlorination of HCFC-142b.

CatalystTemperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Key Observations
BaF₂ 350Not specified, but shows good activity> 96.5High selectivity but gradual deactivation due to chlorination by HCl.[1]
SrF₂ Not specifiedHighLower than BaF₂Suffers from lower selectivity and stability issues.[1][4]
BaF(p-BDC)₀.₅-M600¹ 350> 30> 90Catalyst precursor that forms active BaClF species after calcination.[3]
N-doped Carbon (N-AC) 400HighHighResistant to HCl but deactivates via coking; difficult to regenerate.[1][6]
1K/C² 60047.748.4Potassium-promoted carbon catalyst; performance linked to surface basicity.[6]

¹Catalyst derived from calcination of BaF(p-BDC)₀.₅ at 600 °C. ²1.0% Potassium-loaded activated carbon.

Troubleshooting Guide

This section addresses common problems encountered during the experiment, their potential causes, and recommended solutions.

Problem 1: Low or No Conversion of HCFC-142b

  • Possible Cause 1: Incorrect Reaction Temperature. The dehydrochlorination reaction is endothermic.[1] Temperatures below the optimal range for the chosen catalyst will result in low conversion.

    • Solution: Verify the reactor temperature is accurate and stable. For catalysts like BaF₂, ensure the temperature is at or above 350 °C.[1]

  • Possible Cause 2: Catalyst Deactivation. The catalyst may have lost its activity from a previous run or due to improper storage.

    • Solution: Use a fresh batch of catalyst. If reusing, ensure it has been properly regenerated (if possible). For N-AC, regeneration is difficult, so fresh catalyst is recommended.[1]

  • Possible Cause 3: Insufficient Gas Residence Time. The gas flow rate may be too high for the amount of catalyst (high GHSV), not allowing enough time for the reaction to occur.

    • Solution: Decrease the total gas flow rate or increase the amount of catalyst in the reactor bed to lower the GHSV.

Problem 2: Poor Selectivity to VDF

  • Possible Cause 1: Suboptimal Catalyst Choice. Some catalysts are inherently less selective. For instance, SrF₂ is known to have lower VDF selectivity compared to BaF₂.[1][4]

    • Solution: Switch to a more selective catalyst, such as BaF₂.

  • Possible Cause 2: Reaction Temperature is Too High. While higher temperatures can increase conversion, they can also promote side reactions or product decomposition, leading to lower selectivity.

    • Solution: Perform a temperature screening study to find the optimal balance between conversion and selectivity for your specific catalyst.

  • Possible Cause 3: Catalyst Surface Modification. The catalyst surface may have been altered during the reaction, for example, through interaction with the support material, which can change its electronic properties and favor different reaction pathways (e.g., dehydrofluorination over dehydrochlorination).[4]

    • Solution: Characterize the used catalyst (e.g., using XPS) to understand surface changes. Consider using a different support material or catalyst formulation.

Problem 3: Rapid Decrease in Catalyst Activity Over Time

  • Possible Cause 1: Coking. At elevated temperatures, carbon deposition (coking) can block the active sites of the catalyst. This is a common issue, especially with carbon-based catalysts.[1][3]

    • Solution: Lower the reaction temperature. If using a co-reactant like acetylene, be aware that it can increase the rate of coke formation.[1]

  • Possible Cause 2: Chlorination of Catalyst. For metal fluoride catalysts like BaF₂, the HCl byproduct can react with the catalyst, converting BaF₂ to BaClF and eventually BaCl₂, which is less active.[3]

    • Solution: Consider using a catalyst that is resistant to chlorination, such as N-doped carbon.[1] Alternatively, explore cascade reaction systems that consume HCl as it is produced.[5]

  • Possible Cause 3: Reactor Blockage. Severe coking can lead to an increase in pressure drop across the reactor and eventually block the gas flow.[1]

    • Solution: If a pressure increase is observed, stop the reaction and inspect the reactor. The coke may need to be burned off under a stream of diluted air or oxygen, though this can be difficult for N-AC catalysts.[1]

Experimental Protocols & Visualizations

General Experimental Workflow

The typical workflow for evaluating catalyst performance involves catalyst preparation, reactor setup and execution, and product analysis.

Experimental_Workflow General Experimental Workflow for Catalyst Testing cluster_prep 1. Catalyst Preparation cluster_reaction 2. Catalytic Reaction cluster_analysis 3. Product Analysis prep Prepare Catalyst (e.g., calcination of precursor) char1 Characterize Fresh Catalyst (BET, XRD, XPS) prep->char1 load Load Catalyst into Fixed-Bed Reactor char1->load To Reactor pretreat Pre-treat Catalyst (e.g., N₂ flow at 350°C) load->pretreat react Introduce Reactant Gas (HCFC-142b + N₂) pretreat->react monitor Monitor Reaction (Temp, Pressure) react->monitor collect Collect Effluent Gas monitor->collect To Analysis gc Analyze Products (Gas Chromatography) collect->gc char2 Characterize Used Catalyst gc->char2 Post-Reaction Analysis Troubleshooting_Logic Troubleshooting Flowchart for Low VDF Yield start Start: Low VDF Yield check_conversion Check HCFC-142b Conversion Rate start->check_conversion low_conv Conversion is LOW check_conversion->low_conv Low high_conv Conversion is ACCEPTABLE check_conversion->high_conv Acceptable check_temp Is Temperature > 350°C? low_conv->check_temp increase_temp Action: Increase Temperature and re-evaluate. check_temp->increase_temp No check_deactivation Is Activity Decreasing Rapidly with Time? check_temp->check_deactivation Yes coking Cause: Coking or Chlorination. Action: Use fresh catalyst. Consider lower temp or different catalyst type. check_deactivation->coking Yes low_activity Cause: Catalyst is inherently low activity or poisoned. Action: Use fresh/different catalyst. check_deactivation->low_activity No check_selectivity Check VDF Selectivity high_conv->check_selectivity low_select Selectivity is LOW check_selectivity->low_select Low end Problem Resolved check_selectivity->end High check_catalyst_type Is catalyst SrF₂ or non-selective type? low_select->check_catalyst_type change_catalyst Action: Switch to a more selective catalyst like BaF₂. check_catalyst_type->change_catalyst Yes check_side_products Are there significant side products (e.g., VCF)? check_catalyst_type->check_side_products No optimize_temp Action: Optimize temperature. High temps may favor side reactions. check_side_products->optimize_temp Yes check_side_products->end No

References

Technical Support Center: Disposal of 1-Chloro-1,1-difluoroethane and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures, frequently asked questions (FAQs), and troubleshooting advice for the safe disposal of waste 1-Chloro-1,1-difluoroethane (HCFC-142b) and its associated byproducts. It is intended for researchers, scientists, and drug development professionals working in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCFC-142b) and why does its disposal require special procedures?

A1: this compound, also known as HCFC-142b or R-142b, is a hydrochlorofluorocarbon.[1] It is classified as a Class II ozone-depleting substance (ODS) and is regulated by the Environmental Protection Agency (EPA) under the Clean Air Act.[2] Its production and importation in the United States were phased out starting in 2010, with a complete ban effective January 1, 2020, for new equipment.[1][3][4] Improper disposal, such as venting to the atmosphere, is illegal and harmful to the environment.[3][5] Furthermore, it is an extremely flammable gas that can form explosive mixtures with air.[6]

Q2: How must I collect and store waste HCFC-142b in the laboratory?

A2: Waste HCFC-142b must be managed as regulated hazardous waste.[7] Follow these key storage principles:

  • Segregation: Always keep halogenated solvent waste, like HCFC-142b, separate from non-halogenated waste streams.[7][8] Mixing them increases the volume of the more expensive halogenated waste category.[8]

  • Containerization: Collect waste in a compatible, clearly labeled container. Polyethylene or glass containers are recommended over metal, as halogenated solvents can degrade to form acids that corrode metal.[9] The container must have a tight-fitting lid and be kept closed except when adding waste.[7][8]

  • Labeling: The container must be clearly marked with a "Hazardous Waste" tag that lists all chemical constituents by their full names and their approximate percentages.[7][10]

  • Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.[7][9]

Q3: What are the approved disposal methods for HCFC-142b?

A3: The primary approved disposal route for recovered HCFC-142b is to send it to an EPA-certified facility.[11] Laboratories must not dispose of this chemical down the drain or by evaporation.[8][9] The two main options are:

  • Reclamation: Send the recovered refrigerant to an EPA-certified reclaimer, who will process and purify it to meet industry standards for reuse.[3][11]

  • Destruction: Send the waste to a facility that can destroy it using approved technologies.[11] High-temperature incineration in a hazardous waste facility or a cement kiln are common methods.

Q4: What are the primary byproducts of HCFC-142b, and how should they be handled?

A4: Byproducts are typically formed during degradation or combustion.

  • Combustion/Decomposition Byproducts: When heated or involved in a fire, HCFC-142b can decompose into highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, phosgene, and carbonyl fluoride.[6][12] In case of a fire, evacuate the area and contact emergency services. Firefighting should be done from a sheltered position, using water spray to keep cylinders cool.[6]

  • Atmospheric Degradation Byproducts: In the atmosphere, HCFC-142b degrades very slowly, primarily through reactions with hydroxyl radicals.[13] The ultimate degradation products are carbon dioxide (CO2), carbon monoxide (CO), and hydrogen fluoride (HF).[13][14] These are not typically a concern for laboratory waste management.

  • Metabolic Byproducts: Animal studies have shown that HCFC-142b can be metabolized into chlorodifluoroacetic acid, which is excreted in urine.[12] This is relevant for toxicology studies but not for standard disposal procedures.

Waste containing these byproducts, for instance, from a chemical reaction, must be treated as hazardous waste and disposed of through your institution's environmental health and safety office.

Troubleshooting Guide

Issue Probable Cause Solution
Leaking Gas Cylinder or Container Faulty valve, damaged container, or loose connection.Evacuate the immediate danger area.[6] If possible and safe, move the leaking cylinder to a well-ventilated area or fume hood. Turn the cylinder so the leak is in the gas phase (top) to prevent liquid escape.[6] Do not attempt to repair the cylinder yourself. Contact your institution's Environmental Health and Safety (EH&S) department or the gas supplier immediately.
Accidental Small Spill of Liquefied Gas Mishandling during transfer; container overfill.For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE (double nitrile or Viton gloves, chemical splash goggles, lab coat).[9] Absorb the spill with an inert, dry material (e.g., vermiculite, sand).[7] Place the absorbent material in a sealed, properly labeled hazardous waste container.[7][9]
Unsure How to Classify a Waste Mixture Containing HCFC-142b Complex experimental byproducts; presence of other chemicals.Treat the entire mixture as halogenated hazardous waste.[7] List all components and their estimated percentages on the hazardous waste tag.[7] Do not mix incompatible waste streams (e.g., acids with bases, oxidizers with organics).[10] When in doubt, consult your institution's EH&S department for guidance.
Waste Container is Full Normal accumulation of waste.Do not overfill containers; stop at about 75% capacity to allow for expansion.[7] Ensure the container is tightly sealed and properly labeled. Request a waste collection from your EH&S department by following their established procedures.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound (HCFC-142b)

Property Value Reference(s)
Chemical Formula C₂H₃ClF₂ [1]
Molar Mass 100.49 g/mol [1]
Appearance Colorless Gas [1]
Boiling Point -9.6 °C [1]
Melting Point -130.8 °C [1]
Flammability Limits 5.5 - 17.5 % (v/v in air) [15]
Autoignition Temp. 632 °C [1]
Ozone Depletion Potential (ODP) 0.065 [13]

| Global Warming Potential (GWP, 100-yr) | 1800 |[13] |

Table 2: Key EPA Regulatory Milestones for HCFC-142b

Date Regulation Reference(s)
Jan 1, 2010 Ban on production, import, and use of HCFC-142b, except for servicing existing equipment. [3][4]

| Jan 1, 2020 | Ban on remaining production and import of HCFC-142b. |[3][4] |

Experimental Protocols

Protocol: Identification of HCFC-142b in Waste Streams via GC-ECD

This protocol provides a general methodology for the qualitative identification of this compound in a laboratory waste sample. This method is based on techniques used for analyzing ozone-depleting chemicals.[16]

Objective: To confirm the presence of HCFC-142b in a liquid waste mixture before segregation and disposal.

Materials:

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD).

  • Appropriate capillary column (e.g., DB-624 or similar).

  • Helium or Nitrogen (carrier gas).

  • Certified standard of this compound.

  • Waste sample.

  • Autosampler vials with septa.

  • Appropriate solvent for dilution (e.g., hexane), if necessary.

Methodology:

  • Standard Preparation: Prepare a known concentration standard of HCFC-142b in the chosen solvent. This will be used to determine the retention time of the target analyte.

  • Sample Preparation:

    • Collect a representative sample of the waste stream in a fume hood.

    • If the sample is highly concentrated, perform a serial dilution with a suitable solvent to bring the analyte concentration within the linear range of the detector.

    • Transfer an aliquot of the prepared sample into an autosampler vial and seal it.

  • GC-ECD Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Set the injector and detector temperatures (e.g., 220°C and 250°C, respectively).

    • Set the carrier gas flow rate according to the column manufacturer's recommendation.

  • Analysis:

    • First, inject the prepared standard to establish the retention time for HCFC-142b under the current analytical conditions.

    • Next, inject the prepared waste sample.

    • Run a blank (solvent only) injection between samples to check for carryover.

  • Data Interpretation:

    • Compare the chromatogram from the waste sample to the chromatogram from the standard.

    • The presence of a peak in the sample chromatogram at the same retention time as the HCFC-142b standard indicates the presence of the compound in the waste stream.

Visualizations

Disposal_Workflow Figure 1: Disposal Workflow for Waste HCFC-142b A Waste Generation (HCFC-142b) B Segregate as Halogenated Waste A->B Crucial Step C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup (EH&S Dept.) D->E When container is 3/4 full F Transport to Certified Facility E->F G Is material reclaimable? F->G H Reclamation (Repurified for reuse) G->H Yes I Destruction (High-Temp Incineration) G->I No

Caption: Figure 1: Disposal Workflow for Waste HCFC-142b

Degradation_Pathway Figure 2: Atmospheric Degradation of HCFC-142b HCFC HCFC-142b (CH3CClF2) Intermediate1 Intermediate Aldehyde HCFC->Intermediate1 + •OH Intermediate2 Carbonyl Fluoride (CF2O) Intermediate1->Intermediate2 Further Degradation EndProducts Final Products: Hydrogen Fluoride (HF) Carbon Dioxide (CO2) Intermediate2->EndProducts + H2O (Hydrolysis)

Caption: Figure 2: Atmospheric Degradation of HCFC-142b

References

Validation & Comparative

A Comparative Analysis of 1-Chloro-1,1-difluoroethane (HCFC-142b) and Other Key HCFCs in Atmospheric Science

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the atmospheric properties and environmental impact of 1-Chloro-1,1-difluoroethane (HCFC-142b) against other significant hydrochlorofluorocarbons (HCFCs). This guide provides researchers, scientists, and drug development professionals with a concise summary of key data and the experimental methodologies used in their determination.

This compound, commonly known as HCFC-142b, is a hydrochlorofluorocarbon that has been used as a refrigerant and a foam-blowing agent.[1] Like other HCFCs, it was introduced as a transitional replacement for the more potent ozone-depleting chlorofluorocarbons (CFCs).[2][3] However, HCFCs themselves contribute to ozone depletion and are also potent greenhouse gases, leading to their phasedown under the Montreal Protocol.[2][3] This guide provides a comparative analysis of the atmospheric properties of HCFC-142b with other widely used HCFCs, including HCFC-22, HCFC-123, and HCFC-124.

Comparative Data of Atmospheric Properties

The following table summarizes the key atmospheric data for HCFC-142b and other selected HCFCs, providing a clear comparison of their environmental impact.

Compound Chemical Formula Atmospheric Lifetime (years) Ozone Depletion Potential (ODP) 100-year Global Warming Potential (GWP)
HCFC-142b CH₃CClF₂ 17.9[4] - 18.5[3]0.065[3] - 0.07[1]1800[4] - 2400[3]
HCFC-22 CHClF₂ 11.8[3] - 12.00.055[3]1700[3] - 1780[5]
HCFC-123 CHCl₂CF₃ 1.3 - 1.4[3]0.02[3]79[5]
HCFC-124 CHFClCF₃ 5.8[4] - 6.1[3]0.022[3]527[5] - 620[3]
HCFC-141b CH₃CCl₂F 9.2[3] - 9.40.11[3]700[3]

Experimental Protocols

The determination of the atmospheric properties listed above involves a combination of laboratory measurements, atmospheric observations, and modeling.

Atmospheric Lifetime

The atmospheric lifetime of an HCFC is primarily determined by its reaction rate with the hydroxyl (OH) radical in the troposphere.[6] This is the dominant sink for most HCFCs.[6]

Methodology:

  • Laboratory Kinetic Studies: The rate constants for the reaction of the HCFC with OH radicals are measured in the laboratory over a range of temperatures and pressures that simulate atmospheric conditions. These experiments often utilize techniques like laser flash photolysis to generate OH radicals and laser-induced fluorescence or mass spectrometry to monitor the decay of the HCFC concentration over time.

  • Atmospheric Modeling: The laboratory-derived rate constants are then used as inputs in global atmospheric models.[7] These three-dimensional chemical transport models simulate the distribution and transport of the HCFC in the atmosphere and its reaction with a modeled global OH field.

  • Observational Data: Long-term, high-frequency atmospheric measurements from global monitoring networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration (NOAA) Global Monitoring Laboratory provide real-world data on the atmospheric concentrations of HCFCs.[8] These observations are used to validate and constrain the atmospheric models, improving the accuracy of the calculated lifetimes.[9]

Ozone Depletion Potential (ODP)

The ODP of a substance is a relative measure of its effectiveness in destroying stratospheric ozone compared to a reference compound, typically CFC-11, which is assigned an ODP of 1.0.[10]

Methodology:

  • Atmospheric Modeling: ODPs are calculated using 2-D and 3-D global atmospheric models. These models simulate the transport of the HCFC into the stratosphere, its chemical breakdown by UV radiation and reaction with O(¹D), and the subsequent release of chlorine atoms. The models then calculate the resulting ozone destruction and compare it to the ozone destruction caused by an equivalent mass of CFC-11.

  • Fractional Release Factor: A key parameter in ODP calculation is the "fractional release factor," which represents the fraction of the chlorine or bromine from the source gas that has been released into the stratosphere. This factor is derived from model simulations and constrained by atmospheric observations of the age of air and the concentrations of the source gas and its degradation products in the stratosphere.

Global Warming Potential (GWP)

The GWP is an index that compares the radiative forcing of a greenhouse gas to that of carbon dioxide (CO₂) over a specified time horizon, typically 100 years.[3]

Methodology:

  • Infrared Absorption Spectra: The first step is to measure the infrared absorption spectrum of the HCFC in the laboratory using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[1] This determines the wavelengths at which the molecule absorbs thermal radiation and its absorption cross-section.

  • Radiative Efficiency Calculation: The measured infrared spectrum is used to calculate the radiative efficiency (RE) of the molecule, which is a measure of the radiative forcing per unit change in its atmospheric concentration.

  • Atmospheric Lifetime: The atmospheric lifetime of the HCFC is a critical component of the GWP calculation.

  • GWP Calculation: The GWP is then calculated by integrating the radiative forcing of a pulse emission of the HCFC over the chosen time horizon and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period. This calculation takes into account the atmospheric decay of both substances.

Logical Workflow for Environmental Impact Assessment of HCFCs

The following diagram illustrates the logical workflow for assessing the environmental impact of different HCFCs, from initial measurements to the determination of key environmental metrics.

Workflow for HCFC Environmental Impact Assessment cluster_0 Laboratory & Observational Inputs cluster_1 Atmospheric Modeling & Calculation cluster_2 Environmental Impact Metrics A Atmospheric Concentration Measurements (e.g., AGAGE, NOAA) D Atmospheric Chemical Transport Models A->D B Infrared Absorption Spectrum (FTIR Spectroscopy) E Radiative Transfer Models B->E C Reaction Rate Constants (with OH radicals) C->D F Atmospheric Lifetime D->F G Ozone Depletion Potential (ODP) D->G H Global Warming Potential (GWP) E->H F->G F->H

Caption: Logical workflow for assessing the environmental impact of HCFCs.

References

Cross-Validation of Spectroscopic Data for HCFC-142b with Structurally Similar Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 1-chloro-1,1-difluoroethane (HCFC-142b) with two structurally similar hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs): chlorodifluoromethane (HCFC-22) and 1,1,1,2-tetrafluoroethane (HFC-134a). The objective is to facilitate the cross-validation of spectroscopic data, a critical process for ensuring the accuracy and reliability of analytical methods in research and development. This guide includes quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for cross-validation.

Comparative Spectroscopic Data

The infrared (IR) and Raman spectroscopic data presented below serve as a reference for identifying and differentiating HCFC-142b from similar compounds. The vibrational modes listed correspond to the fundamental frequencies of the molecules and are key identifiers in their respective spectra.

Table 1: Infrared (IR) Absorption Data for HCFC-142b and Similar Compounds

CompoundChemical FormulaVibrational ModeWavenumber (cm⁻¹)
HCFC-142b CH₃CClF₂C-H stretch2996
CH₃ deformation1443
C-C stretch1055
CF₂ stretch1170, 1280
C-Cl stretch842
HCFC-22 [1]CHClF₂C-H stretch3025[2]
C-F stretch1127.1, 1127.3
C-Cl stretch820.9, 829.1
CH bend1380
HFC-134a [2]CH₂FCF₃C-H stretch2996[3]
CH₂ rock974.35, 974.87[2]
CF₃ stretch1280[4]
C-C stretch842[4]

Table 2: Raman Spectroscopy Data for HCFC-142b and Similar Compounds

CompoundChemical FormulaRaman Shift (cm⁻¹)Vibrational Mode Assignment
HCFC-142b CH₃CClF₂~2950C-H stretch
~1450CH₃ deformation
~850C-C stretch
~750C-Cl stretch
HCFC-22 CHClF₂~3030C-H stretch
~1120C-F symmetric stretch
~810C-Cl stretch
~596CF₂ deformation
HFC-134a CH₂FCF₃~2979C-H stretch[5]
~1450CH₂ scissoring
~835C-C stretch[5]
~350CF₃ rock

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the procedures for obtaining high-quality gas-phase infrared and Raman spectra for HCFCs and HFCs.

Objective: To obtain high-resolution infrared absorption spectra of gaseous samples.

Instrumentation:

  • A high-resolution Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 125HR) is recommended.[1]

  • A gas cell with a defined path length (e.g., 10-20 cm), equipped with infrared-transparent windows (e.g., KBr or ZnSe).

  • A vacuum line for evacuating and filling the gas cell.

  • Pressure and temperature sensors.

Procedure:

  • Background Spectrum Acquisition:

    • Evacuate the gas cell to a pressure below 10⁻³ Torr.

    • Acquire a background spectrum of the evacuated cell. This will be used to correct for the absorbance of the cell windows and any residual atmospheric gases.

  • Sample Preparation and Introduction:

    • Introduce the gaseous sample (HCFC-142b, HCFC-22, or HFC-134a) into the evacuated gas cell to a known partial pressure.

    • Allow the gas to equilibrate within the cell for a few minutes.

  • Sample Spectrum Acquisition:

    • Record the infrared spectrum of the sample.

    • For quantitative analysis, it is crucial to record spectra at various concentrations to establish a calibration curve based on Beer's Law.

  • Data Processing:

    • The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

    • Perform baseline correction and other necessary spectral processing.

Objective: To obtain the Raman scattering spectrum of gaseous samples.

Instrumentation:

  • A Raman spectrometer equipped with a high-power laser source (e.g., a frequency-doubled Nd:YAG laser at 532 nm).

  • A gas cell designed for Raman spectroscopy, often with multiple windows to allow for laser entry and scattered light collection at 90 degrees.

  • A sensitive detector, such as a charge-coupled device (CCD).

  • Optics for focusing the laser beam into the sample and collecting the scattered light.

Procedure:

  • System Alignment and Calibration:

    • Align the laser beam to pass through the center of the gas cell.

    • Calibrate the spectrometer using a standard with known Raman peaks (e.g., neon lamp for wavelength calibration).

  • Sample Introduction:

    • Fill the gas cell with the sample gas to the desired pressure.

  • Spectrum Acquisition:

    • Irradiate the gas sample with the laser beam.

    • Collect the Raman scattered light at a 90-degree angle to the incident beam.

    • Acquire the spectrum over the desired range of Raman shifts.

  • Data Processing:

    • Subtract any background signal.

    • Identify and record the Raman shifts and relative intensities of the observed peaks.

Cross-Validation Workflow

Cross-validation is a statistical method used to assess the generalizability of a predictive model and to prevent overfitting. In the context of spectroscopic data, it can be used to validate a calibration model developed for quantifying a specific compound in a mixture. A common and robust method is Leave-One-Out Cross-Validation (LOOCV).

Objective: To validate a quantitative model built from the spectroscopic data of HCFC-142b and its potential interferents.

Methodology: Leave-One-Out Cross-Validation (LOOCV)

  • Data Collection: Acquire a dataset of spectra from samples with known concentrations of HCFC-142b, HCFC-22, and HFC-134a, both as pure components and in mixtures.

  • Model Training and Validation Loop:

    • From a dataset of 'n' samples, remove one sample.

    • Train the quantitative model (e.g., Partial Least Squares regression) on the remaining 'n-1' samples.

    • Use the trained model to predict the concentration of the removed sample.

    • Repeat this process 'n' times, with each sample being left out once.

  • Performance Evaluation:

    • Calculate the prediction error for each sample.

    • The overall performance of the model is assessed by metrics such as the Root Mean Square Error of Cross-Validation (RMSECV).

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow Cross-Validation Workflow for Spectroscopic Data cluster_data Data Acquisition & Preparation cluster_loocv Leave-One-Out Cross-Validation (LOOCV) cluster_evaluation Model Evaluation DataAcquisition Acquire Spectra (IR & Raman) SpectralPreprocessing Pre-process Spectra (e.g., Baseline Correction, Normalization) DataAcquisition->SpectralPreprocessing Dataset Create Dataset (n samples) Known Concentrations SpectralPreprocessing->Dataset LoopStart For each sample i from 1 to n Dataset->LoopStart SplitData Split Data: Training set (n-1 samples) Test set (sample i) LoopStart->SplitData TrainModel Train Quantitative Model (e.g., PLS Regression) SplitData->TrainModel Predict Predict Concentration of Test Sample i TrainModel->Predict StoreError Calculate & Store Prediction Error Predict->StoreError LoopEnd Next i StoreError->LoopEnd LoopEnd->LoopStart CalculateRMSECV Calculate RMSECV from all Prediction Errors LoopEnd->CalculateRMSECV ModelValidation Assess Model Performance: Is RMSECV acceptable? CalculateRMSECV->ModelValidation

References

A Comparative Study of Catalysts for the Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalyst performance and experimental protocols for the synthesis of vinylidene fluoride (VDF).

The catalytic dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b) to produce vinylidene fluoride (VDF), a key monomer for high-performance fluoropolymers, is a critical industrial process. The efficiency of this process is largely dependent on the catalyst employed. This guide provides a comparative overview of various catalysts, summarizing their performance based on experimental data and detailing the methodologies for their preparation and testing. This information is intended to assist researchers, scientists, and drug development professionals in selecting and developing optimal catalytic systems.

Catalyst Performance Comparison

The performance of different catalysts for the dehydrochlorination of HCFC-142b is summarized in the table below. The key metrics for comparison are the conversion of HCFC-142b, the selectivity towards the desired product VDF, and the reaction temperature.

CatalystHCFC-142b Conversion (%)VDF Selectivity (%)Reaction Temperature (°C)Stability Notes
SrF₂ High ActivityLow350Suffers from low selectivity and stability.[1]
BaF₂ ~45%>96.5%350Gradual deactivation due to chlorination by HCl.[1]
Nitrogen-Doped Activated Carbon (NAC) 5%~100%350Prone to deactivation by coking, difficult to regenerate.[1]
BaF(p-BDC)₀.₅-M600/M700 >30%>90%350Gradual deactivation observed after an induction period.[2]
BaF₂-NAC-M (Mixed) >80%>90%350Superior stability, maintained performance for 25 hours.[1]

Experimental Protocols

Detailed methodologies for catalyst preparation and catalytic performance evaluation are crucial for reproducible research. The following sections outline the protocols for the catalysts discussed.

Catalyst Preparation

Strontium Fluoride (SrF₂): High catalytic activity was reported for SrF₂ in the dehydrochlorination of HCFC-142b.[1] While the specific preparation method from the search results is not detailed, it is typically synthesized through the reaction of a strontium salt (e.g., Sr(NO₃)₂) with a fluoride source (e.g., HF or NH₄F) followed by calcination.

Barium Fluoride (BaF₂): The BaF₂ catalyst can be prepared by a simple milling and calcination method.[1]

Nitrogen-Doped Activated Carbon (NAC): Nitrogen-doped activated carbon can be prepared by treating activated carbon with a nitrogen-containing precursor, such as urea, followed by thermal treatment under an inert atmosphere.[3] For example, HNO₃-pretreated activated carbon is mixed with urea and heated under a N₂ atmosphere at 600 °C.[3]

BaF(p-BDC)₀.₅ Precursor based Catalyst: This catalyst precursor is prepared via a solid-state reaction at room temperature.[2]

  • 0.05 mol of NH₄F and 0.025 mol of terephthalic acid (p-BDC) are ground together in a mortar for 30 minutes.

  • 0.05 mol of Ba(OH)₂·8H₂O powder is added to the mixture and ground for another hour.

  • The resulting mixture is treated at 110 °C for 5 hours to yield BaF(p-BDC)₀.₅.

  • The active catalysts, designated as BaF(p-BDC)₀.₅-M600 and BaF(p-BDC)₀.₅-M700, are obtained by calcining the precursor at 600 °C and 700 °C, respectively.[2]

Mixed Barium Fluoride - Nitrogen-Doped Activated Carbon (BaF₂-NAC-M): This catalyst is a physical mixture of the individually prepared BaF₂ and NAC catalysts.[1] The "M" designates a mixed-loaded configuration in the reactor.[1]

Catalytic Dehydrochlorination of HCFC-142b

The catalytic performance is evaluated in a fixed-bed reactor system.

Experimental Setup and Procedure:

  • A fixed-bed reactor is loaded with the catalyst.

  • The catalyst is pretreated with N₂ at 350 °C for 2 hours.[1]

  • A mixture of HCFC-142b and a carrier gas (e.g., N₂) is introduced into the reactor.

  • The reaction is carried out at a specified temperature (e.g., 350 °C) and atmospheric pressure.[1][2]

  • The gas hourly space velocity (GHSV) is maintained at a constant value (e.g., 72 h⁻¹ or 1200 h⁻¹).[1][2]

  • The product stream is analyzed using gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity to VDF.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the comparative study of catalysts for the dehydrochlorination of this compound.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis SrF2 SrF₂ Reactor Fixed-Bed Reactor SrF2->Reactor BaF2 BaF₂ BaF2->Reactor NAC NAC NAC->Reactor BaF_precursor BaF(p-BDC)₀.₅ BaF_calcined BaF(p-BDC)₀.₅-M600/700 BaF_precursor->BaF_calcined Calcination BaF_calcined->Reactor BaF2_NAC_M BaF₂-NAC-M BaF2_NAC_M->Reactor Products_out Products Out (VDF, HCl, etc.) Reactor->Products_out HCFC142b_in HCFC-142b + N₂ In HCFC142b_in->Reactor GC Gas Chromatography (GC) Products_out->GC Performance Conversion & Selectivity Data GC->Performance

Caption: Experimental workflow for catalyst testing.

catalyst_deactivation_pathways cluster_BaF2 BaF₂ Deactivation cluster_NAC NAC Deactivation cluster_BaF2_NAC_M BaF₂-NAC-M Synergy Active_BaF2 Active BaF₂ Inactive_BaCl2 Inactive BaCl₂ Active_BaF2->Inactive_BaCl2 Chlorination by HCl Active_NAC Active NAC Inactive_NAC Coked NAC Active_NAC->Inactive_NAC Coke Deposition HCFC142b HCFC-142b BaF2_site BaF2_site HCFC142b->BaF2_site on BaF₂ site VDF VDF HCl HCl NAC_site NAC_site HCl->NAC_site consumed at NAC site BaF2_site->VDF BaF2_site->HCl

Caption: Catalyst deactivation and synergistic pathways.

References

A Comparative Guide to the Synthesis of Polyvinylidene Fluoride (PVDF): An Efficiency Analysis of 1-Chloro-1,1-difluoroethane and Alternative Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylidene fluoride (PVDF) is a fluoropolymer of significant interest across various scientific and industrial sectors, including advanced drug delivery systems, due to its excellent chemical resistance, thermal stability, and piezoelectric properties. The efficiency of PVDF synthesis is critically dependent on the choice of precursor for the vinylidene fluoride (VDF) monomer. This guide provides a comprehensive comparison of the predominant commercial synthesis route, which utilizes 1-Chloro-1,1-difluoroethane (HCFC-142b), with other potential monomer precursors. We present a detailed analysis of reaction efficiencies, experimental protocols, and the advantages and disadvantages of each pathway, supported by experimental data from the literature.

Introduction

The synthesis of high-purity, high-performance PVDF is a multi-step process, beginning with the production of the vinylidene fluoride (VDF) monomer, followed by its polymerization. The most established commercial route to VDF is the dehydrochlorination of this compound (HCFC-142b). However, environmental regulations and the quest for more efficient and sustainable processes have driven research into alternative precursors. This guide will compare the efficiency of the HCFC-142b route with pathways starting from other monomers such as 1,1,1-trifluoroethane (HFC-143a) and 2-chloro-1,1-difluoroethane (HCFC-142).

Synthesis of Vinylidene Fluoride (VDF) Monomer: A Comparative Analysis

The production of VDF is a critical step influencing the overall efficiency and cost of PVDF synthesis. The primary methods involve the elimination of hydrogen halides from suitable precursors.

Dehydrochlorination of this compound (HCFC-142b)

This is the most widely used industrial method for VDF production. The process involves the pyrolysis of HCFC-142b at high temperatures, often in the presence of a catalyst to improve efficiency and lower the required temperature.[1][2]

Reaction Pathway:

G HCFC142b This compound (HCFC-142b) VDF Vinylidene Fluoride (VDF) HCFC142b->VDF Pyrolysis / Catalyst HCl Hydrogen Chloride (HCl) G HFC143a 1,1,1-trifluoroethane (HFC-143a) VDF Vinylidene Fluoride (VDF) HFC143a->VDF Catalyst HF Hydrogen Fluoride (HF) G HCFC142 2-chloro-1,1-difluoroethane (HCFC-142) VDF Vinylidene Fluoride (VDF) HCFC142->VDF Catalytic Pyrolysis HCl Hydrogen Chloride (HCl) G cluster_synthesis VDF Monomer Synthesis cluster_polymerization PVDF Polymerization Precursor Precursor (e.g., HCFC-142b) VDF_Monomer VDF Monomer Precursor->VDF_Monomer Dehydrohalogenation Purification Purification VDF_Monomer->Purification Reactor Polymerization Reactor (Emulsion/Suspension) Purification->Reactor Initiator, Surfactant/Dispersant, Water PVDF_Resin PVDF Resin Reactor->PVDF_Resin Processing Post-Processing (Washing, Drying) PVDF_Resin->Processing

References

A comparative study of the reactivity of 1-Chloro-1,1-difluoroethane versus other fluorinating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of common fluorinating agents, contrasting their performance and providing context for the utility of industrial chemicals like 1-Chloro-1,1-difluoroethane (HCFC-142b).

Overview of Common Fluorinating Agents

Fluorinating agents are broadly categorized into two main classes based on their mode of action: nucleophilic and electrophilic.

  • Nucleophilic Fluorinating Agents ("F⁻" Donors): These reagents are electron-rich and are used to replace leaving groups (like hydroxyl or halide groups) with fluorine. They are the cornerstone of deoxyfluorination reactions.

  • Electrophilic Fluorinating Agents ("F⁺" Donors): These reagents are electron-deficient and are essential for creating C-F bonds at nucleophilic centers, such as enolates, silyl en ethers, and electron-rich aromatic rings. Reagents with a nitrogen-fluorine (N-F) bond are most common due to their stability and ease of handling.[1]

Performance Comparison of Key Fluorinating Agents

The selection of a fluorinating agent is a multi-faceted decision involving considerations of reactivity, safety, cost, and environmental impact. While this compound (HCFC-142b) is a significant industrial fluorochemical, its application as a reagent in fine chemical synthesis is virtually nonexistent due to its gaseous nature, low reactivity under standard laboratory conditions, and significant environmental drawbacks. It is primarily used as a refrigerant, a foam blowing agent, and as a feedstock for producing polyvinylidene fluoride (PVDF).[2] Its use as a reagent requires high-temperature pyrolysis (550-700°C) to induce dehydrochlorination, a process not amenable to complex molecule synthesis.[3]

The following tables compare the performance of commonly employed laboratory-scale fluorinating agents.

Table 1: Nucleophilic Deoxyfluorinating Agents
ReagentAcronymTypical SubstratesKey AdvantagesKey Disadvantages
(Diethylamino)sulfur TrifluorideDASTAlcohols, Aldehydes, KetonesVersatile, effective for many substrates.[4][5]Thermally unstable, can decompose explosively; reacts violently with water; often causes elimination side-products.[5][6][7][8]
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorAlcohols, Aldehydes, KetonesMore thermally stable than DAST.[5]Still moisture-sensitive; can be expensive.
2-Pyridinesulfonyl FluoridePyFluorPrimary & Secondary AlcoholsHigh chemoselectivity, minimal elimination byproducts; thermally stable and easy to handle.[7][8]Requires a strong base (e.g., DBU) for activation.[8]
N,N'-1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride / CsFPhenoFluorMixPhenols, HeterocyclesAir and moisture-stable reagent mixture; excellent for late-stage fluorination of complex phenols.[9][10]Higher cost; requires anhydrous conditions for optimal yield.[9][11]
Table 2: Electrophilic Fluorinating Agents (N-F type)
ReagentAcronymTypical SubstratesKey AdvantagesKey Disadvantages
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluorβ-Ketoesters, Enol Ethers, AromaticsHighly reactive, bench-stable, non-hygroscopic; can be used in aqueous media.[1][12][13]Generally more reactive, which can lead to lower selectivity; lower solubility in some organic solvents.[1][14]
N-FluorobenzenesulfonimideNFSIβ-Ketoesters, Enolates, AromaticsStable, crystalline solid, easy to handle; good solubility in common organic solvents.[1][12]Generally less reactive than Selectfluor, may require stronger bases or longer reaction times.[1][14]
Table 3: Safety and Environmental Profile
Reagent/CompoundKey Safety HazardsOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
HCFC-142b Extremely flammable gas; may form explosive mixtures with air; gas under pressure.[15][16]High (0.065)High (2310)
DAST Thermally unstable, potential for explosive decomposition; reacts violently with water, produces toxic HF.[6][15]0Not typically rated (decomposes)
Selectfluor Strong oxidizing agent.0Low
NFSI Generally considered safe to handle with standard laboratory precautions.0Low

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key fluorination reactions.

Protocol 1: Deoxyfluorination of an Alcohol using DAST

This procedure outlines the conversion of a primary alcohol to its corresponding fluoride.

Reaction: R-CH₂OH → R-CH₂F

Procedure:

  • A solution of the alcohol (1.0 eq) is prepared in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under a nitrogen atmosphere.

  • The flask is cooled to -78°C using a dry ice/acetone bath.

  • (Diethylamino)sulfur trifluoride (DAST) (1.1-1.2 eq) is added dropwise to the stirred solution.[15][17]

  • After addition, the reaction is allowed to warm slowly to room temperature and stirred for 1-2 hours, while monitoring by TLC.[17]

  • Upon completion, the reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is extracted with DCM (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[17]

  • The crude product is purified by silica gel column chromatography.[15]

Caution: DAST is thermally and hydrolytically unstable. Reactions should always be run behind a blast shield in a fume hood. Avoid heating DAST reactions.[5]

Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor

This procedure describes the monofluorination of an active methylene compound.

Reaction: R-CO-CH₂-COOR' → R-CO-CHF-COOR'

Procedure:

  • The β-ketoester (1.0 eq) and Selectfluor (1.0-1.2 eq) are suspended in acetonitrile (MeCN) in a round-bottom flask.[4]

  • The mixture is stirred vigorously at room temperature. Reaction times can vary from 2 to 120 hours depending on the substrate's nucleophilicity.[4]

  • The reaction progress is monitored by TLC or ¹H NMR.

  • Once the starting material is consumed, the solvent is removed in vacuo.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is extracted with the organic solvent (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the α-fluoroketone.[18]

Diagrams and Workflows

Visualizing experimental and logical flows can clarify complex processes.

General Experimental Workflow for Fluorination Reactions

The following diagram illustrates a typical workflow for performing and analyzing a fluorination reaction in a research setting.

G General Fluorination Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Substrate & Reagent Preparation B Setup Inert Atmosphere Apparatus A->B C Dissolve Substrate in Anhydrous Solvent B->C Start Reaction D Cool to Reaction Temp (e.g., -78°C or RT) C->D E Add Fluorinating Agent D->E F Monitor Reaction (TLC, LC-MS, NMR) E->F G Quench Reaction F->G Reaction Complete H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS, IR) J->K Purified Product L Determine Yield & Purity K->L

Caption: A typical workflow for laboratory-scale fluorination experiments.

Decision Pathway for Reagent Selection

Choosing the correct type of fluorinating agent is the first critical decision in designing a synthesis.

G Fluorinating Agent Selection Logic start What is the transformation? nuc_path Replace Leaving Group (e.g., OH, OTs) start->nuc_path Deoxyfluorination elec_path Fluorinate Nucleophilic Carbon (e.g., Enolate, Arene) start->elec_path C-H to C-F nuc_reagent Use Nucleophilic Agent (DAST, PyFluor, etc.) nuc_path->nuc_reagent elec_reagent Use Electrophilic Agent (Selectfluor, NFSI, etc.) elec_path->elec_reagent

Caption: A logic diagram for choosing between nucleophilic and electrophilic agents.

References

A Comparative Guide to Vinylidene Fluoride (VDF) Synthesis: Benchmarking the HCFC-142b Route Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of vinylidene fluoride (VDF), a critical monomer for high-performance fluoropolymers like PVDF, is of paramount importance. This guide provides a comprehensive comparison of the traditional synthesis of VDF from 1-chloro-1,1-difluoroethane (HCFC-142b) against alternative manufacturing routes, supported by experimental data and detailed protocols.

The predominant industrial method for VDF production has historically been the dehydrochlorination of HCFC-142b.[1] However, mounting environmental concerns associated with hydrochlorofluorocarbons (HCFCs) have spurred the development of alternative synthetic pathways. This guide will delve into the specifics of the HCFC-142b route and compare it with two key alternatives: a two-step process originating from 1,1-difluoroethane (HFC-152a) and the dehydrofluorination of 1,1,1-trifluoroethane.

Comparative Performance of VDF Synthesis Routes

The following table summarizes the key quantitative data for the different VDF synthesis routes, offering a clear comparison of their performance based on available experimental data.

ParameterSynthesis from HCFC-142bSynthesis from HFC-152aSynthesis from 1,1,1-trifluoroethane
Reaction Type Dehydrochlorination (Pyrolysis)Photochlorination & PyrolysisDehydrofluorination
Typical Reaction Temperature 550-700 °C (uncatalyzed); 350-500°C (catalyzed)[2]Data not readily available~550 °C[3]
Catalyst Activated Carbon, Metal Fluorides (e.g., BaF2), Metal Chlorides on Carbon (e.g., FeCl3/C, CuCl2/C)[3]Cr2O3/Al2O3[4]Fluorided Alumina[3]
Conversion Rate (%) 80-100% (uncatalyzed)~75% (of HFC-152a)[4]~38-52%[3]
Selectivity to VDF (%) 85-95% (uncatalyzed)[5]~0.7% (direct to VDF)[4]100%[3]
Key Byproducts Hydrogen Chloride (HCl)[2]Vinyl Fluoride, HCl[4]Hydrogen Fluoride (HF)
Purity of Crude VDF (%) 90.5-96.6%[6]Data not readily availableData not readily available

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and further research.

Synthesis of VDF from HCFC-142b (Catalytic Dehydrochlorination)

This protocol outlines a laboratory-scale synthesis of VDF via the catalytic dehydrochlorination of HCFC-142b in a fixed-bed reactor.

Materials:

  • This compound (HCFC-142b)

  • Nitrogen (N₂) gas

  • Catalyst (e.g., N-doped activated carbon, FeCl₃/C, or CuCl₂/C)

  • Potassium hydroxide (KOH) solution for scrubbing

Equipment:

  • Fixed-bed flow reactor (corrosion-resistant, e.g., nickel alloy)

  • Gas flow controllers

  • Tube furnace

  • Gas scrubbing bottles

  • Cold trap

  • Gas collection bag or cylinder

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation and Loading: Prepare the chosen catalyst according to established literature procedures. Pack the catalyst into the fixed-bed reactor.

  • System Purge: Purge the entire reactor system with an inert gas, such as nitrogen, to eliminate air and moisture.[1]

  • Reaction: Heat the reactor to the desired temperature (e.g., 400-500°C for catalyzed reactions).[3] Introduce a controlled flow of HCFC-142b gas, diluted with nitrogen, into the reactor.

  • Product Collection and Purification: Pass the effluent gas stream from the reactor through a scrubbing solution of potassium hydroxide to neutralize the acidic byproduct, hydrogen chloride (HCl).[1] Subsequently, direct the scrubbed gas through a cold trap to condense and remove any impurities with higher boiling points.[1]

  • Final Product Collection: Collect the purified vinylidene fluoride gas in a gas bag or cylinder.[1]

  • Analysis: Analyze the composition of the product gas using a gas chromatograph to determine the conversion rate of HCFC-142b and the selectivity to VDF.[1]

Synthesis from HFC-152a (Two-Step Process)

This alternative route involves the photochlorination of 1,1-difluoroethane (HFC-152a) to produce HCFC-142b, which is then subjected to pyrolysis.

Step 1: Photochlorination of HFC-152a

  • Reactants: 1,1-difluoroethane (HFC-152a) and chlorine (Cl₂) gas.

  • Conditions: The reaction is initiated by UV light.

  • Product: this compound (HCFC-142b).

Step 2: Pyrolysis of HCFC-142b

  • The HCFC-142b produced in the first step is then dehydrochlorinated at high temperatures, similar to the traditional route, to yield VDF.[2]

Synthesis from 1,1,1-Trifluoroethane (Dehydrofluorination)

This method involves the elimination of hydrogen fluoride (HF) from 1,1,1-trifluoroethane.

  • Reactant: 1,1,1-trifluoroethane.

  • Catalyst: Typically a fluorided alumina catalyst is used.[3]

  • Conditions: The reaction is carried out at elevated temperatures, for instance, around 550°C.[3]

  • Product: Vinylidene fluoride and hydrogen fluoride.

Process and Logic Diagrams

To visualize the synthesis pathways and experimental workflow, the following diagrams are provided in DOT language.

G cluster_hcfc142b Synthesis from HCFC-142b cluster_hfc152a Synthesis from HFC-152a cluster_tfe Synthesis from 1,1,1-Trifluoroethane HCFC-142b HCFC-142b Pyrolysis/Dehydrochlorination Pyrolysis/Dehydrochlorination HCFC-142b->Pyrolysis/Dehydrochlorination Heat/Catalyst VDF VDF Pyrolysis/Dehydrochlorination->VDF HCl HCl Pyrolysis/Dehydrochlorination->HCl HFC-152a HFC-152a Photochlorination Photochlorination HFC-152a->Photochlorination Cl2, UV light Intermediate (HCFC-142b) Intermediate (HCFC-142b) Photochlorination->Intermediate (HCFC-142b) Pyrolysis Pyrolysis Intermediate (HCFC-142b)->Pyrolysis Heat VDF_2 VDF Pyrolysis->VDF_2 1,1,1-Trifluoroethane 1,1,1-Trifluoroethane Dehydrofluorination Dehydrofluorination 1,1,1-Trifluoroethane->Dehydrofluorination Catalyst, Heat VDF_3 VDF Dehydrofluorination->VDF_3 HF HF Dehydrofluorination->HF

Caption: Chemical synthesis pathways for Vinylidene Fluoride (VDF).

G Start Start Catalyst Preparation & Loading Catalyst Preparation & Loading Start->Catalyst Preparation & Loading System Purge (N2) System Purge (N2) Catalyst Preparation & Loading->System Purge (N2) Reaction Reaction System Purge (N2)->Reaction Product Collection & Purification Product Collection & Purification Reaction->Product Collection & Purification Scrubbing (KOH) Scrubbing (KOH) Product Collection & Purification->Scrubbing (KOH) Cold Trap Cold Trap Scrubbing (KOH)->Cold Trap Final Product Collection Final Product Collection Cold Trap->Final Product Collection Analysis (GC) Analysis (GC) Final Product Collection->Analysis (GC) End End Analysis (GC)->End

Caption: Experimental workflow for VDF synthesis from HCFC-142b.

Environmental and Economic Considerations

The production of VDF is not without its environmental and economic implications. A life cycle assessment of polyvinylidene fluoride (PVDF) production reveals a significant global warming potential (GWP) of 55.8 kg CO₂ equivalent per kg of PVDF and a high cumulative energy demand (CED) of 756 MJ equivalent per kg of PVDF.[7] The high GWP is largely attributed to the use of HCFC compounds in the synthesis of the VDF monomer.[8]

While the traditional HCFC-142b route is well-established, the feedstock itself is an ozone-depleting substance.[8] Alternative routes starting from non-ozone-depleting precursors like HFC-152a are therefore attractive from an environmental standpoint. However, the techno-economic feasibility of these alternative routes on an industrial scale requires further investigation to ensure they are competitive with the established process. The development of highly efficient and stable catalysts is crucial for lowering the energy consumption and improving the overall sustainability of all VDF synthesis methods.[2] The choice of synthesis route will ultimately depend on a balance of factors including raw material cost and availability, energy consumption, catalyst performance, and the stringency of environmental regulations.

References

A Researcher's Guide to 1-Chloro-1,1-difluoroethane: Economic and Environmental Trade-offs in a Research Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, solvent selection is a critical decision that balances performance with economic and environmental responsibility. This guide provides a comprehensive evaluation of 1-Chloro-1,1-difluoroethane (HCFC-142b), a substance with a history of industrial use, and compares it with modern, more sustainable alternatives for a research laboratory setting. While HCFC-142b has been utilized as a refrigerant, a blowing agent for foam plastics, and a chemical feedstock for materials like polyvinylidene fluoride (PVDF), its application within laboratory research is limited due to significant environmental and safety concerns.[1][2][3] This guide will delve into the trade-offs of using HCFC-142b by comparing its properties against those of hydrofluoroethers (HFEs), which are viable and more environmentally benign alternatives.

Executive Summary: A Tale of Two Solvents

This compound is a hydrochlorofluorocarbon (HCFC) that contributes to both ozone depletion and global warming.[1] Its production and use have been largely phased out under international agreements like the Montreal Protocol. For research applications, its high flammability and status as a gas at room temperature present significant handling challenges.

In contrast, hydrofluoroethers (HFEs) such as HFE-7100 and HFE-7200 were developed as replacements for ozone-depleting substances. They offer a more favorable environmental profile with zero ozone depletion potential and lower global warming potential. Furthermore, their properties as non-flammable liquids at room temperature with low toxicity make them more suitable for a laboratory environment.

Comparative Data: HCFC-142b vs. HFE Alternatives

The following tables summarize the key quantitative data for this compound and two common hydrofluoroether alternatives, HFE-7100 and HFE-7200.

Table 1: Physicochemical Properties

PropertyThis compound (HCFC-142b)HFE-7100 (Methyl nonafluorobutyl ether)HFE-7200 (Ethyl nonafluorobutyl ether)
CAS Number 75-68-3163702-07-6 / 163702-08-7163702-05-4 / 163702-06-5
Molecular Formula C₂H₃ClF₂C₅H₃F₉OC₆H₅F₉O
Molecular Weight 100.5 g/mol 250.05 g/mol 264.08 g/mol
Boiling Point -9.2 °C61 °C76 °C
Density 1.11 g/cm³ (liquid at boiling point)1.52 g/cm³1.43 g/cm³
Vapor Pressure 334.4 kPa at 20°C26.9 kPa at 25°C14.5 kPa at 25°C
Flash Point -NoneNone
Flammability Highly FlammableNon-flammableNon-flammable

Table 2: Environmental and Safety Profile

ParameterThis compound (HCFC-142b)HFE-7100HFE-7200
Ozone Depletion Potential (ODP) ~0.06500
Global Warming Potential (GWP, 100-year) ~2310~320~59
Atmospheric Lifetime ~17.9 years~4.1 years~0.8 years
Primary Hazards Flammable Gas, AsphyxiantLow ToxicityLow Toxicity

Table 3: Economic Considerations

SubstanceTypical PurityEstimated Price (per 500g)Availability for Research
This compound (HCFC-142b) Industrial Grade (98%)~$336[4]Limited, primarily from industrial suppliers in large quantities.[1][2][3]
HFE-7100 High Purity (>99%)~$700 - $900Readily available from chemical suppliers in various lab-scale quantities.
HFE-7200 High Purity (>99%)~$800 - $1000Readily available from chemical suppliers in various lab-scale quantities.

Experimental Context: A Case Study in Nucleophilic Substitution

To objectively compare the potential performance of these compounds in a research setting, we will consider a representative experimental protocol for a bimolecular nucleophilic substitution (SN2) reaction. SN2 reactions are a cornerstone of organic synthesis, and their rates are highly influenced by the choice of solvent. Polar aprotic solvents are known to accelerate these reactions.

Experimental Protocol: SN2 Reaction of 1-Bromobutane with Sodium Iodide

Objective: To observe the formation of 1-iodobutane from 1-bromobutane and sodium iodide and to evaluate the suitability of different solvents for this transformation.

Materials:

  • 1-Bromobutane

  • Sodium Iodide (NaI)

  • Solvent (e.g., Acetone, as a standard polar aprotic solvent)

  • Test tubes

  • Pipettes

  • Water bath

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in the chosen solvent.

  • In a clean, dry test tube, add 2 mL of the 15% NaI solution.

  • Add 5 drops of 1-bromobutane to the test tube.

  • Stopper the test tube and shake to mix the reactants.

  • Observe the reaction mixture for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time taken for the precipitate to form. If no reaction is observed at room temperature after several minutes, gently warm the test tube in a 50°C water bath.

Performance Evaluation of HCFC-142b and HFE Alternatives in the SN2 Protocol:
  • This compound (HCFC-142b): Due to its boiling point of -9.2°C, conducting this reaction at room temperature or even in a heated water bath would be impractical and hazardous. The compound would be a gas, preventing it from acting as a solvent for the reactants. Specialized high-pressure equipment would be required, making it an unsuitable choice for a standard research laboratory. Its high flammability would also pose a significant safety risk.

  • HFE-7100 and HFE-7200: With boiling points of 61°C and 76°C, respectively, both HFEs are liquids at room temperature and can be safely heated. Their ability to dissolve the reactants would need to be empirically determined, but their fluorinated nature suggests they are relatively non-polar, which might not be ideal for dissolving ionic species like sodium iodide. However, they are non-flammable and have low toxicity, making them much safer to handle than HCFC-142b. Their primary advantage would be in specialized applications where their unique properties, such as immiscibility with certain phases or their use as a carrier for fluorinated reagents, are required.

Visualizing Workflows for the Modern Researcher

Given the impracticality of using HCFC-142b in a standard research setting, a more valuable visualization for the target audience is a logical workflow for selecting sustainable solvents and a clear depiction of the experimental procedure.

G cluster_0 Green Chemistry Solvent Selection Workflow start Define Reaction Requirements (Polarity, Boiling Point, etc.) assess_performance Assess Performance of Potential Solvents start->assess_performance assess_safety Evaluate Safety Hazards (Toxicity, Flammability) assess_performance->assess_safety assess_env Analyze Environmental Impact (ODP, GWP, Lifecycle) assess_safety->assess_env select_solvent Select Optimal Green Solvent assess_env->select_solvent

Caption: A logical workflow for selecting sustainable solvents based on performance, safety, and environmental criteria.

G cluster_1 Experimental Workflow for SN2 Reaction prep 1. Prepare 15% NaI in Solvent reactants 2. Add NaI Solution to Test Tube prep->reactants add_substrate 3. Add 1-Bromobutane reactants->add_substrate mix 4. Stopper and Mix add_substrate->mix observe 5. Observe for Precipitate Formation mix->observe heat 6. (Optional) Warm in Water Bath observe->heat If no reaction record 7. Record Time of Reaction observe->record If reaction occurs heat->observe

Caption: A step-by-step workflow for the SN2 nucleophilic substitution experiment.

Conclusion and Recommendations

The evaluation of this compound (HCFC-142b) for research applications reveals significant economic and environmental drawbacks with no discernible performance benefits in a standard laboratory setting. Its high flammability, gaseous state at room temperature, and severe environmental impact (high ODP and GWP) make it an unsuitable and irresponsible choice for modern research.

In contrast, hydrofluoroethers like HFE-7100 and HFE-7200 present a much more favorable profile. While they are more expensive on a per-mass basis, their enhanced safety (non-flammable, low toxicity), negligible ozone depletion potential, and significantly lower global warming potential align with the principles of green chemistry. For researchers seeking fluorinated solvents for specialized applications, HFEs are a demonstrably superior alternative to phased-out substances like HCFC-142b.

For general-purpose organic synthesis, researchers are encouraged to consult solvent selection guides that prioritize safety and sustainability, often pointing towards less hazardous and more environmentally friendly options such as certain alcohols, esters, and ethers. The adoption of greener alternatives is not only a matter of regulatory compliance but also a commitment to safer and more sustainable scientific practice.

References

A Critical Review of 1-Chloro-1,1-difluoroethane (HCFC-142b) in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Phased-Out Fluorocarbon

Abstract

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon that has historically seen widespread use as a refrigerant, foam blowing agent, and a chemical intermediate in the synthesis of polyvinylidene fluoride (PVDF).[1] Despite its industrial significance, a thorough review of scientific literature reveals a notable absence of HCFC-142b in laboratory and research applications, such as a solvent for organic synthesis or as a medium for analytical techniques. This guide provides a critical evaluation of the physicochemical properties of HCFC-142b to assess its potential utility in a research context. By comparing its characteristics with common laboratory solvents and reagents, and by examining its performance in its primary industrial roles, we aim to provide a comprehensive understanding of why this compound has remained largely confined to industrial settings and is not a viable option for modern, safety-conscious research environments.

Physicochemical Properties of this compound

A critical starting point for evaluating any chemical for laboratory use is an understanding of its fundamental physical and chemical properties. This compound is a colorless, nearly odorless gas at standard temperature and pressure.[2] Its low boiling point and high vapor pressure mean that it would need to be handled as a liquefied gas under pressure in a laboratory setting, requiring specialized equipment.

Table 1: Key Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
Molecular Formula C₂H₃ClF₂
Molar Mass 100.49 g/mol
Boiling Point -9.1 °C
Melting Point -130.8 °C
Vapor Pressure 2196 mm Hg at 21 °C
Water Solubility 0.19 g/100 mL at 25 °C (Slightly soluble)
Solubility in Organic Solvents Soluble in benzene
Autoignition Temperature 632 °C
Lower Flammability Limit 6.2% by volume in air
Upper Flammability Limit 17.9% by volume in air

From a researcher's perspective, the properties of HCFC-142b present several challenges. Its gaseous state at room temperature complicates its use as a conventional reaction solvent. While it is soluble in some organic solvents like benzene, its own solvent properties for a wide range of organic compounds are not well-documented in scientific literature.[2] Furthermore, its high flammability and potential to form explosive mixtures with air are significant safety concerns in a laboratory environment.[5]

Comparative Analysis with Common Laboratory Solvents

To better understand the potential role of HCFC-142b in a research setting, its properties are compared with those of common laboratory solvents in the table below.

Table 2: Comparison of HCFC-142b with Standard Laboratory Solvents

PropertyThis compoundDichloromethane (DCM)AcetonitrileTetrahydrofuran (THF)
State at STP GasLiquidLiquidLiquid
Boiling Point (°C) -9.139.681.666
Flammability Highly FlammableNon-flammableFlammableHighly Flammable
Polarity LowPolar aproticPolar aproticPolar aprotic
Toxicity Asphyxiant, potential for cardiac sensitizationCarcinogen, toxicToxicIrritant, peroxide former
Primary Use Refrigerant, Blowing AgentSolvent, ExtractantSolvent, Mobile PhaseSolvent

This comparison highlights the practical difficulties of using HCFC-142b in a standard laboratory. Common solvents are typically liquids at room temperature, making them easy to handle and measure. The gaseous nature of HCFC-142b would necessitate the use of high-pressure equipment, which is not standard for most synthetic or analytical laboratories. While its low polarity might suggest utility in dissolving nonpolar compounds, safer and more effective nonpolar liquid solvents are readily available.

Performance in Industrial Applications: An Indirect Assessment for Scientific Use

Although not directly applicable to most laboratory procedures, the performance of HCFC-142b in its primary industrial roles as a refrigerant and a blowing agent can offer insights into its general chemical behavior.

As a Refrigerant

HCFC-142b has been used in refrigerant blends. Its thermodynamic properties, such as its heat of vaporization, are key to its function in this application. However, due to its ozone-depleting potential and high global warming potential, it has been largely phased out in favor of hydrofluorocarbons (HFCs) like HFC-134a and, more recently, hydrofluoroolefins (HFOs) with lower environmental impact.

As a Blowing Agent for Polyurethane Foams

HCFC-142b was also utilized as a blowing agent in the production of polyurethane foams. The blowing agent's role is to create the cellular structure of the foam. The choice of blowing agent affects the foam's density, thermal conductivity, and mechanical properties.

Table 3: Comparative Performance of Blowing Agents in Polyurethane Foam

Blowing AgentOzone Depletion Potential (ODP)Global Warming Potential (100-year GWP)Key Performance Characteristics
HCFC-142b 0.0652310Good insulating properties, but being phased out.
HFC-134a 01430Lower GWP than HCFC-142b, good performance.
Hydrocarbons (e.g., Pentane) 0<10Low GWP, but highly flammable.
Water (CO₂ generation) 01 (for CO₂)Environmentally friendly, but can affect foam properties.

The data from these industrial applications underscores the trend of moving away from HCFCs due to their environmental impact. For a research setting, where environmental and safety considerations are paramount, the use of a substance with a significant ODP and GWP is highly discouraged.

Synthesis of this compound: An Experimental Protocol

While not a common laboratory procedure, understanding the synthesis of HCFC-142b provides context for its chemical reactivity. One common industrial method is the fluorination of 1,1,1-trichloroethane with hydrogen fluoride.[6]

Experimental Protocol: Catalytic Fluorination of 1,1,1-Trichloroethane[6]
  • Reactants: 1,1,1-trichloroethane (CH₃CCl₃) and anhydrous hydrogen fluoride (HF).

  • Catalyst: A perfluoroalkanesulfonic acid, such as trifluoromethanesulfonic acid.

  • Reaction Conditions: The reaction is typically carried out in the liquid phase in a closed reactor at a temperature of 80-150 °C and a pressure of 15-50 bar.

  • Procedure:

    • The reactor is charged with 1,1,1-trichloroethane and the catalyst.

    • Anhydrous hydrogen fluoride is then introduced into the reactor. The molar ratio of HF to 1,1,1-trichloroethane is typically between 2 and 5.

    • The reaction mixture is stirred and heated to the desired temperature.

    • The products, primarily this compound and hydrochloric acid, are continuously removed from the reactor.

    • The product stream is then purified to separate HCFC-142b from byproducts and unreacted starting materials.

Visualizing Chemical Processes Involving HCFC-142b

To further illustrate the chemical context of this compound, the following diagrams, generated using Graphviz, depict its synthesis pathway and a hypothetical workflow for its use in a laboratory setting.

G Synthesis of this compound 1_1_1_trichloroethane 1,1,1-Trichloroethane Reactor Liquid-Phase Reactor (80-150 °C, 15-50 bar) 1_1_1_trichloroethane->Reactor HF Hydrogen Fluoride HF->Reactor Product_Mixture Product Mixture Reactor->Product_Mixture Catalyst Perfluoroalkanesulfonic Acid Catalyst->Reactor Purification Purification (Distillation) Product_Mixture->Purification HCFC_142b This compound (Final Product) Purification->HCFC_142b HCl Hydrochloric Acid (Byproduct) Purification->HCl G Hypothetical Workflow for Using a Liquefied Gas Solvent Start Define Reaction Requiring Low-Polarity, Low-Temperature Solvent Consider_HCFC Consider HCFC-142b as a Potential Solvent Start->Consider_HCFC Safety_Assessment Conduct Thorough Safety Assessment Consider_HCFC->Safety_Assessment High_Flammability High Flammability and Explosion Risk Safety_Assessment->High_Flammability Hazard Specialized_Equipment Requires High-Pressure Reactor and Handling Equipment Safety_Assessment->Specialized_Equipment Requirement Environmental_Impact Ozone Depletion and High GWP Safety_Assessment->Environmental_Impact Impact Alternative_Solvents Evaluate Safer, Liquid Alternatives (e.g., alkanes, ethers) Safety_Assessment->Alternative_Solvents Decision Stop Do Not Use HCFC-142b High_Flammability->Stop Specialized_Equipment->Stop Environmental_Impact->Stop Proceed Proceed with Alternative Solvent Alternative_Solvents->Proceed

References

A Comparative Toxicological Assessment of 1-Chloro-1,1-difluoroethane (HCFC-142b) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Toxicological Profiles of HCFC-142b and its Substitutes, Supported by Experimental Data.

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, has been widely used as a refrigerant, foam blowing agent, and aerosol propellant. However, due to its ozone-depleting potential, its use is being phased out under the Montreal Protocol. This has led to the development and adoption of several substitutes, primarily hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). This guide provides a comparative toxicological overview of HCFC-142b and three of its common replacements: 1,1,1,2-tetrafluoroethane (HFC-134a), 1,1-difluoroethane (HFC-152a), and 2,3,3,3-tetrafluoropropene (HFO-1234yf). The following sections summarize key toxicological data, detail experimental methodologies, and provide visual representations of experimental workflows.

Data Presentation: Comparative Toxicity Data

The following tables summarize the quantitative toxicity data for HCFC-142b and its substitutes across various toxicological endpoints.

Table 1: Acute Inhalation Toxicity

CompoundSpeciesLC50 (ppm)Exposure DurationReference
HCFC-142b Rat>400,0006 hours[1]
HFC-134a Rat567,0004 hours[2]
HFC-152a Rat383,0004 hours[3][4][5][6]
HFO-1234yf Rat>405,8004 hours[7]

Table 2: Cardiac Sensitization

CompoundSpeciesNOAEL (ppm)LOAEL (ppm)Reference
HCFC-142b Dog25,00050,000[8]
HFC-134a Dog50,00075,000[9]
HFC-152a Dog50,000150,000[5]
HFO-1234yf Dog>120,000-[7]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 3: Repeated-Dose Inhalation Toxicity (Subchronic)

CompoundSpeciesNOAEL (ppm)Study DurationKey Effects at Higher DosesReference
HCFC-142b Rat10,00090 daysAnesthetic-like effects at very high concentrations.[10]
HFC-134a Rat50,00090 daysIncreased breathing rate at 100,000 ppm in a 2-week study.[9]
HFC-152a Rat25,00090 daysAnesthetic properties and respiratory irritation at 100,000 ppm.[3][5]
HFO-1234yf Rat50,00090 daysNo treatment-related adverse effects.[7]

Table 4: Carcinogenicity

CompoundSpeciesExposure RouteResultsReference
HCFC-142b RatInhalationNot carcinogenic.[10]
HFC-134a RatInhalationNot carcinogenic in females; increased incidence of benign Leydig cell tumors in males at 50,000 ppm, considered not relevant to humans.[2][10]
HFC-152a RatInhalationNot carcinogenic.[4][6]
HFO-1234yf --Data not yet available from ongoing two-year carcinogenicity studies.[11]

Table 5: Genotoxicity

CompoundAmes TestIn Vitro Chromosome AberrationIn Vivo Micronucleus TestReference
HCFC-142b Negative--[10]
HFC-134a NegativeNegativeNegative[9]
HFC-152a NegativeWeakly clastogenic at high concentrations (without metabolic activation)Negative[12]
HFO-1234yf Mutagenic at ≥20% (with metabolic activation)NegativeNegative[7]

Table 6: Developmental and Reproductive Toxicity

CompoundSpeciesDevelopmental NOAEL (ppm)Maternal NOAEL (ppm)Key FindingsReference
HCFC-142b Rat10,00010,000No teratogenic or embryo/fetotoxic effects.[1]
HFC-134a Rat10,00010,000Reduced fetal body weight and delayed skeletal ossification at 50,000 ppm.[2]
HFC-152a Rat50,00050,000No maternal or developmental toxicity.[13]
HFO-1234yf Rat50,00050,000No biologically significant effects.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Inhalation Toxicity (based on OECD Guideline 403)[1][2][8][10][14]
  • Objective: To determine the median lethal concentration (LC50) of a substance following a single, short-term inhalation exposure.

  • Test System: Typically, young adult albino rats (e.g., Sprague-Dawley strain), with an equal number of males and females.

  • Procedure:

    • Exposure: Animals are exposed to the test substance as a gas or vapor at several concentration levels in a dynamic inhalation chamber for a fixed period, usually 4 hours. A control group is exposed to filtered air under identical conditions.

    • Concentration Monitoring: The concentration of the test substance in the chamber is monitored continuously.

    • Observation Period: Following exposure, animals are observed for mortality, clinical signs of toxicity (e.g., changes in respiration, activity, and behavior), and body weight changes for a period of 14 days.

    • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy to identify any pathological changes.

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

Cardiac Sensitization (Epinephrine Challenge Test)[3][13][15][16][17]
  • Objective: To assess the potential of a substance to sensitize the myocardium to the arrhythmogenic effects of epinephrine.

  • Test System: Typically, conscious beagle dogs.

  • Procedure:

    • Instrumentation: The animal is fitted with an electrocardiogram (ECG) to monitor heart rate and rhythm.

    • Control Epinephrine Injection: A pre-exposure intravenous injection of epinephrine is administered to ensure that the dose used does not, by itself, cause a significant cardiac arrhythmia.

    • Inhalation Exposure: The dog inhales the test substance at a specific concentration for a set period (e.g., 5-10 minutes).

    • Epinephrine Challenge: During the inhalation exposure, a challenge dose of epinephrine is injected intravenously.

    • ECG Monitoring: The ECG is continuously monitored for the occurrence of cardiac arrhythmias, such as ventricular premature beats or ventricular fibrillation.

    • Dose-Response: The procedure is repeated with different groups of animals at various concentrations of the test substance to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)[4][18][19][20][21]
  • Objective: To screen for the mutagenic potential of a substance by assessing its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Test System: Multiple strains of bacteria with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon.

  • Procedure:

    • Exposure: The tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • Incubation: The bacteria are plated on a minimal agar medium that lacks the specific amino acid required by the parent strain.

    • Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)[22][23][24][25][26]
  • Objective: To detect damage to chromosomes or the mitotic apparatus in vivo by assessing the formation of micronuclei in developing erythrocytes.

  • Test System: Typically, rodents (mice or rats).

  • Procedure:

    • Administration: The test substance is administered to the animals, usually via inhalation for volatile compounds, at three or more dose levels.

    • Sample Collection: At appropriate intervals after treatment (e.g., 24 and 48 hours), bone marrow or peripheral blood samples are collected.

    • Slide Preparation and Staining: The collected cells are smeared onto slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

    • Microscopic Analysis: A large number of polychromatic erythrocytes (e.g., at least 2000 per animal) are scored for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)[9][12][27][28][29]
  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.

  • Test System: Typically, pregnant rats or rabbits.

  • Procedure:

    • Dosing Period: The test substance is administered daily to groups of pregnant females during the period of major organogenesis.

    • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

    • Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

  • Data Analysis: The data are analyzed to determine if the test substance causes maternal toxicity, embryofetal lethality, or developmental alterations (malformations and variations).

Mandatory Visualization

The following diagrams illustrate the general workflows for key toxicological experiments.

Acute_Inhalation_Toxicity_Workflow cluster_pre_exposure Pre-Exposure cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats) Group_Assignment Random Group Assignment (Control & Dose Groups) Animal_Acclimation->Group_Assignment Inhalation_Chamber 4-Hour Inhalation Exposure in Dynamic Chamber Group_Assignment->Inhalation_Chamber Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Inhalation_Chamber->Observation Concentration_Monitoring Continuous Concentration Monitoring Concentration_Monitoring->Inhalation_Chamber Necropsy Gross Necropsy Observation->Necropsy LC50_Calculation LC50 Calculation Necropsy->LC50_Calculation

Caption: Workflow for an acute inhalation toxicity study.

Cardiac_Sensitization_Workflow Start Start: Conscious Dog with ECG Monitoring Pre_Exposure_Epi Control IV Injection of Epinephrine Start->Pre_Exposure_Epi Inhalation_Exposure Inhale Test Substance (e.g., 5-10 minutes) Pre_Exposure_Epi->Inhalation_Exposure Epi_Challenge Challenge IV Injection of Epinephrine Inhalation_Exposure->Epi_Challenge ECG_Monitoring Continuous ECG Monitoring for Arrhythmias Epi_Challenge->ECG_Monitoring Determine_NOAEL_LOAEL Determine NOAEL/LOAEL Based on Dose-Response ECG_Monitoring->Determine_NOAEL_LOAEL

Caption: Experimental workflow for cardiac sensitization testing.

Genotoxicity_Assay_Workflow cluster_ames Ames Test (In Vitro) cluster_micronucleus Micronucleus Test (In Vivo) Ames_Exposure Expose Bacterial Strains to Test Substance (+/- S9 Mix) Ames_Incubation Incubate on Minimal Agar Plates Ames_Exposure->Ames_Incubation Ames_Scoring Count Revertant Colonies Ames_Incubation->Ames_Scoring Micro_Administration Administer Test Substance to Rodents Micro_Sampling Collect Bone Marrow or Blood Samples Micro_Administration->Micro_Sampling Micro_Analysis Score Micronuclei in Polychromatic Erythrocytes Micro_Sampling->Micro_Analysis

Caption: General workflows for in vitro and in vivo genotoxicity assays.

References

Comparison of the physical and chemical properties of 1-Chloro-1,1-difluoroethane with other chloro-fluoro-ethanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Physical and Chemical Properties of 1-Chloro-1,1-difluoroethane and Other Chlorofluoroethanes

This guide provides a detailed comparison of the physicochemical properties of this compound (HCFC-142b) with other significant chlorofluoroethanes, including 1,1,1-Trichloroethane, 1,1-Dichloro-1-fluoroethane (HCFC-141b), 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124), and 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.

Comparative Data of Chlorofluoroethanes

The following table summarizes the key physical and chemical properties of the selected chlorofluoroethanes, facilitating a direct comparison of their characteristics.

PropertyThis compound (HCFC-142b)1,1,1-Trichloroethane1,1-Dichloro-1-fluoroethane (HCFC-141b)1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124)1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)
Chemical Formula C₂H₃ClF₂[1]C₂H₃Cl₃[2]C₂H₃Cl₂F[3]C₂HClF₄[4]C₂HCl₂F₃
Molar Mass ( g/mol ) 100.49[1]133.40[5]116.94[3]136.48152.93
Boiling Point (°C) -9.6[1]74[2]32[3][6]-11.96[4]27.6
Melting Point (°C) -130.8[1]-30 to -39[2]-103.5[3][6]--107
Appearance Colorless gas[1][7]Colorless liquid[5]Colorless liquid[3][6]Colorless, odorless gas[8][9]Colorless liquid[10][11]
Odor Odorless[7]Sweet, chloroform-like[5]Faint ethereal[3][12]Odorless[8][9]Light ethereal[10][11]
Solubility in Water Slight[1]Insoluble[2]4 g/L (20 °C)[3]-Low solubility[10]
Vapor Pressure 2196 mm Hg (21 °C)[13]130 mbar (20 °C)[2]600 mm Hg (25 °C)[6]--
Ozone Depletion Potential (ODP) 0.07[1]-0.086 - 0.11[12][14]< 0.2[15]0.02[11]
Global Warming Potential (GWP, 100-year) 2300 - 5000[1]-725[14]-76[11]

Experimental Protocols

Detailed methodologies for determining the key comparative properties are outlined below.

Boiling Point Determination

The boiling point of a haloalkane can be determined using several methods, including distillation and the Thiele tube method.[16]

  • Distillation Method : This method is suitable when a larger sample size (at least 5 mL) is available.[16] The liquid is heated in a distillation apparatus with a thermometer placed to measure the temperature of the vapor as it condenses. The highest stable temperature recorded during the distillation of the bulk material is taken as the boiling point.[16] It is crucial that the thermometer bulb is fully immersed in the hot vapors to obtain an accurate reading.[16]

  • Thiele Tube Method : This micro-method is ideal for small sample quantities. A small amount of the liquid is placed in a fusion tube, and an inverted capillary tube is added.[16] This assembly is attached to a thermometer and heated in a Thiele tube filled with oil. As the temperature rises, air escapes the capillary tube. When a continuous stream of bubbles emerges, the heat is removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point.[16]

  • Reflux Method : A reflux apparatus can also be used. The liquid is heated to its boiling point, and the resulting vapor is condensed and returned to the boiling flask.[16] A thermometer placed in the vapor phase below the condenser will record the boiling point temperature.[16]

Vapor Pressure Measurement

Vapor pressure, the pressure exerted by a vapor in equilibrium with its condensed phase, can be measured by static or dynamic (effusion) methods.[17][18]

  • Static Method : A sample is placed in a container, which is then evacuated. The pressure of the vapor in equilibrium with the liquid or solid is measured directly with a pressure gauge at a constant temperature.[18][19] This method is suitable for a wide range of pressures.[17]

  • Knudsen Effusion Method : This method is used for measuring low vapor pressures.[17] The rate of effusion of a vapor through a small orifice in a cell containing the sample is measured under vacuum. The vapor pressure is then calculated from the rate of mass loss, the area of the orifice, and the temperature.[17]

  • Transpiration (Gas Saturation) Method : An inert gas is passed slowly over the sample at a known flow rate, becoming saturated with the vapor. The amount of the substance transported by the gas is determined, typically by trapping and analyzing it. From this, the vapor pressure can be calculated.

Environmental Impact Assessment

The environmental impact of these compounds is primarily assessed through their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Caption: Workflow for the comparative analysis of chlorofluoroethanes.

Ozone Depletion Potential (ODP)

ODP is a relative measure of a substance's ability to destroy stratospheric ozone.[20][21] It is calculated relative to trichlorofluoromethane (CFC-11), which has an ODP of 1.[22]

  • Experimental Determination : The calculation of ODP involves laboratory measurements and atmospheric modeling.[20][21][23] Key parameters include the substance's atmospheric lifetime, and the efficiency of its chlorine or bromine atoms in ozone-destroying catalytic cycles.[21]

  • Protocol : An experimental protocol for determining the reaction rate constants of chemicals with ozone involves reacting the test compound with ozone in a controlled environment, such as a Teflon reaction bag.[24] The decay of ozone is monitored over time in the presence of the test compound to determine the reaction rate, which is a critical input for atmospheric models used to calculate ODP.[24]

Global Warming Potential (GWP)

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO₂).[25][26]

  • Calculation : GWP is calculated over a specific time horizon, typically 100 years.[25] The calculation considers the gas's radiative efficiency (its ability to absorb energy) and its atmospheric lifetime.[25][27] The integrated impact is then compared to that of CO₂.[25]

  • Methodology : The GWP is the ratio of the total heat trapped by a certain mass of the gas to the total heat trapped by the same mass of CO₂ over the same period.[25] These calculations are based on laboratory measurements of radiative properties and atmospheric modeling to determine lifetimes.[28][29]

Chemical Properties and Stability

  • This compound (HCFC-142b) : This compound is a highly flammable, colorless gas.[1] It is chemically inert in many situations but can react with strong oxidizing and reducing agents.[13][30]

  • 1,1,1-Trichloroethane : A colorless liquid with a sweet odor, it is non-flammable but can decompose at high temperatures to emit toxic fumes.[5] It can be corrosive to aluminum and, in the presence of water, to iron and zinc.[5]

  • 1,1-Dichloro-1-fluoroethane (HCFC-141b) : This is a non-flammable, colorless liquid with a faint ethereal odor.[3][12] It decomposes on contact with hot surfaces or flames, producing toxic gases like hydrogen chloride, hydrogen fluoride, and phosgene.[31]

  • 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) : A colorless, odorless, and non-flammable gas.[8][9] It is chemically inert in many scenarios but can react with strong reducing and oxidizing agents.[8][9]

  • 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) : A non-flammable, colorless liquid with a faint ethereal odor.[10][11] It is chemically stable under normal conditions but can react with strong reducing and oxidizing agents.[10][32]

References

Assessing the Purity of Commercially Available 1-Chloro-1,1-difluoroethane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Reagent Quality

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, has historically been used in various industrial applications, including as a refrigerant and a foam blowing agent.[1][2] In a research context, its utility can range from a chemical intermediate to a solvent in specific applications. However, the purity of commercially available HCFC-142b can vary, and the presence of impurities can significantly impact experimental outcomes. Furthermore, as an ozone-depleting substance and a potent greenhouse gas, the use of HCFC-142b is being phased out under international agreements like the Montreal Protocol, making the consideration of alternatives crucial for sustainable research practices.[1][3]

This guide provides an objective comparison of the purity of commercially available this compound, details the analytical methods for its assessment, and presents a comparative analysis with viable alternatives for research and development.

Understanding Potential Impurities

The purity of this compound is largely dependent on its manufacturing process. The common synthesis routes involve the reaction of 1,1,1-trichloroethane or vinylidene chloride with hydrogen fluoride.[4][5] Based on these synthetic pathways, potential impurities may include:

  • Unreacted Starting Materials: Such as 1,1,1-trichloroethane or vinylidene chloride.

  • Intermediates: For instance, 1,1-dichloro-1-fluoroethane (HCFC-141b).[6]

  • Byproducts: Including 1,1,1-trifluoroethane (HFC-143a).[7]

  • Other Halogenated Hydrocarbons: Trace amounts of other chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), or hydrofluorocarbons (HFCs) may be present. For example, reported impurities have included HCFC-22, CFC-11, HFC-152a, and CFC-113.[6]

Purity of Commercial Grades

Commercially available this compound is typically offered in various grades, with purities ranging from industrial to higher-purity grades for specialized applications. While obtaining certificates of analysis from multiple suppliers is recommended for a direct comparison, the following table summarizes typical specifications for a high-purity grade based on available data.

ParameterSpecification
Purity (as this compound) ≥ 99.95%
1,1,1-Trifluoroethane (HFC-143a) ≤ 0.01%
Other Impurities Trace amounts
Moisture ≤ 10 ppm
Acidity (as HCl) ≤ 1 ppm
Non-volatile Residue ≤ 10 ppm

Experimental Protocol for Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the primary analytical technique for determining the purity of volatile compounds like this compound.

Objective: To separate and quantify the components in a sample of this compound to determine its purity and identify any impurities.

Materials and Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary Column: A non-polar or mid-polar column is suitable (e.g., DB-1, DB-5ms)

  • Carrier Gas: Helium or Hydrogen, high purity

  • Gas-tight syringe for sample introduction

  • This compound sample

  • Certified reference standards for potential impurities

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the oven temperature program. A typical program might start at 40°C, hold for 5 minutes, then ramp up to 200°C at a rate of 10°C/min.

    • Set the injector temperature to 200°C and the detector temperature to 250°C.

    • Set the carrier gas flow rate (e.g., 1-2 mL/min).

  • Sample Preparation:

    • As this compound is a gas at room temperature, it is typically handled as a liquefied gas under pressure.

    • Carefully transfer a gaseous sample from the cylinder into a gas-tight syringe.

  • Injection:

    • Inject a small, precise volume of the gaseous sample (e.g., 0.1-1.0 mL) into the GC injection port.

  • Data Acquisition and Analysis:

    • Start the data acquisition as the sample is injected.

    • The components of the sample will separate as they travel through the column, and the detector will generate a signal for each component.

    • The retention time (the time it takes for a component to travel through the column) is used for qualitative identification by comparing it to the retention times of certified reference standards.

    • The peak area of each component is proportional to its concentration. The purity is calculated by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Alternatives to this compound in Research

Given the environmental concerns and regulatory phase-out of HCFC-142b, researchers should consider alternative compounds. The suitability of an alternative depends on the specific application.

Alternative CompoundChemical FormulaBoiling Point (°C)Key Properties and Considerations
Hydrofluorocarbons (HFCs)
HFC-134aCH₂FCF₃-26.3Non-flammable, low toxicity, but has a high Global Warming Potential (GWP).
HFC-152aCH₃CHF₂-24.0Flammable, low GWP compared to other HFCs.
Hydrofluoroolefins (HFOs)
HFO-1234yfCF₃CF=CH₂-29.5Low GWP, mildly flammable.
HFO-1234zetrans-CHF=CHCF₃-19.0Low GWP, non-flammable.
Hydrocarbons
Isobutane (R-600a)CH(CH₃)₃-11.7Flammable, low GWP, excellent thermodynamic properties.
CyclopentaneC₅H₁₀49.3Flammable, low GWP, often used as a blowing agent.
Other
Carbon Dioxide (R-744)CO₂-78.5 (sublimes)Non-flammable, low GWP, requires high-pressure systems.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for assessing the purity of this compound.

G cluster_0 Sample Handling cluster_1 GC Analysis cluster_2 Data Processing & Reporting Sample Commercial this compound Cylinder Syringe Gas-tight Syringe Sample->Syringe Gaseous Sample Transfer GC Gas Chromatograph (GC) Syringe->GC Injection Column Capillary Column Separation GC->Column Detector FID or MS Detection Column->Detector Data Chromatogram Generation Detector->Data Analysis Peak Integration & Identification Data->Analysis Report Purity Calculation & Impurity Profiling Analysis->Report

Caption: Experimental workflow for GC-based purity analysis of this compound.

Logical Framework for Reagent Selection

The choice of using this compound or an alternative should be a deliberate process based on experimental needs and regulatory constraints.

G A Is this compound essential for the research? B Yes A->B C No A->C D Assess Purity Requirements B->D E Evaluate Alternatives C->E F High Purity (>99.9%) Required? D->F K Select alternative based on required properties (e.g., boiling point, reactivity, GWP). E->K G Yes F->G H No F->H I Source from reputable supplier with Certificate of Analysis. Conduct in-house GC-MS verification. G->I J Standard grade may be sufficient. Verify purity with GC. H->J

Caption: Decision tree for selecting this compound or an alternative for research.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Chloro-1,1-difluoroethane (HCFC-142b), a colorless, flammable gas. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

This compound is utilized as a refrigerant and solvent.[1] While practically non-toxic, its handling demands stringent safety measures due to its flammability and potential to cause frostbite upon contact with its liquefied form.[2][3] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to support your laboratory's safety and compliance.

Quantitative Safety Data

For quick reference, the following table summarizes the key quantitative safety and physical property data for this compound.

PropertyValue
CAS Number 75-68-3[1]
Molecular Weight 100.5 g/mol [2]
Boiling Point -9.2°C[2]
Flash Point Not Applicable (Flammable Gas)[2]
Lower/Upper Flammability Limits 5.5% / 17.5% (v/v)[2]
Vapor Pressure 0.34 MPa at 20°C[2]
Occupational Exposure Limit (AIHA WEEL TWA) 1000 ppm (8 hours)[4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to protect against its various hazards.

Protection TypeRecommended EquipmentRationale
Eye Protection Safety goggles or a face shield.To protect eyes from splashes of the liquefied gas, which can cause frostbite.[5]
Skin Protection Insulated Neoprene gloves and protective clothing.To prevent skin contact with the liquefied gas, which can cause frostbite.[1] Clothing should be soaked with water before removal if contaminated to prevent static discharge.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.To be used when ventilation is inadequate to prevent inhalation of the gas, which can cause dizziness and act as an asphyxiant.[4][6]
Additional Equipment Safety shower and eyewash station.Must be readily available in the immediate work area for emergency use.[7]

Step-by-Step Operational Plan for Handling

1. Preparation and Area Setup:

  • Ventilation: Ensure the work area is well-ventilated, either through a fume hood or a dedicated local exhaust system.[2]

  • Ignition Source Control: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[5] Use only non-sparking tools and explosion-proof electrical equipment.[1]

  • Equipment Grounding: All equipment used in the handling and transfer of this compound must be properly grounded and bonded to prevent static electricity buildup.[1]

  • Emergency Preparedness: Confirm that the safety shower and eyewash station are accessible and operational. Ensure all personnel are familiar with emergency procedures.[7]

2. Handling and Use:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Cylinder Handling: Use a suitable hand truck for moving gas cylinders. Cylinders should be secured in an upright position.[4]

  • Dispensing: When dispensing the gas, do so slowly and in a controlled manner to prevent splashes of the liquefied form.

  • Monitoring: If possible, use gas detection equipment to monitor the air concentration and ensure it remains below the occupational exposure limit.

3. Post-Procedure and Cleanup:

  • Valve Closure: Close the cylinder valve securely after each use and when the cylinder is empty.[4]

  • Area Ventilation: Allow the work area to ventilate thoroughly to clear any residual gas.

  • PPE Removal: Remove PPE carefully, avoiding contact with any potentially contaminated surfaces. Wash hands and face thoroughly after handling.[5]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all local, regional, national, and international regulations.

  • Waste Characterization: this compound is considered a hazardous waste.[1]

  • Container Disposal: Empty containers retain product residue and can be hazardous.[4] They should not be punctured or incinerated.[5] Dispose of empty cylinders according to the supplier's instructions or through a licensed hazardous waste disposal company.

  • Regulatory Consultation: Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Procedure cluster_disposal 4. Disposal A Assess Hazards & Review SDS B Ensure Adequate Ventilation A->B C Eliminate Ignition Sources B->C D Verify Emergency Equipment C->D E Don Appropriate PPE D->E Proceed when safe F Ground & Bond Equipment E->F G Handle & Dispense Chemical F->G H Monitor Work Area G->H I Secure Cylinder Valve H->I Procedure complete J Ventilate Area I->J K Doff & Decontaminate PPE J->K L Characterize as Hazardous Waste K->L Prepare for disposal M Dispose of Container per Regulations L->M

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.